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  • Product: 6-Bromo-2-iodopyridin-3-OL
  • CAS: 188057-35-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-2-iodopyridin-3-ol: A Versatile Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Heterocyclic Intermediate 6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative that has garnered significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Intermediate

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a hydroxyl group and two distinct halogen atoms (bromine and iodine) on a pyridine core, renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, providing a powerful tool for the strategic construction of novel compounds with potential therapeutic or material applications. This guide offers a comprehensive overview of the chemical properties, reactivity, and potential applications of 6-Bromo-2-iodopyridin-3-ol, tailored for professionals engaged in cutting-edge research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 6-Bromo-2-iodopyridin-3-ol is paramount for its effective utilization in research. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 188057-35-4
Molecular Formula C₅H₃BrINO
Molecular Weight 299.89 g/mol
Appearance White to off-white powder or crystals
Purity Typically ≥95%
Storage Store in a dark place under an inert atmosphere at 2-8°C

While detailed, experimentally verified spectroscopic data remains limited in publicly accessible literature, a predicted spectral analysis provides valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models are instrumental in estimating the chemical shifts for the protons and carbons in 6-Bromo-2-iodopyridin-3-ol, aiding in its identification and purity assessment.

Predicted ¹H NMR Spectra: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

Predicted ¹³C NMR Spectra: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the halogens and the hydroxyl group will exhibit characteristic downfield shifts.

It is crucial for researchers to perform their own spectral analysis for definitive characterization and to compare it with these predicted values.

Synthesis and Reactivity: A Chemist's Perspective

While a specific, detailed synthesis protocol for 6-Bromo-2-iodopyridin-3-ol is not widely published in peer-reviewed journals, its preparation can be conceptually approached through multi-step halogenation of a suitable pyridin-3-ol precursor. The synthesis of related di-halogenated pyridines often involves a sequence of bromination and iodination reactions, with careful control of regioselectivity. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which undergoes bromination with N-bromosuccinimide (NBS) followed by iodination.[1] A similar strategy could likely be adapted for the synthesis of 6-Bromo-2-iodopyridin-3-ol.

The true synthetic utility of 6-Bromo-2-iodopyridin-3-ol lies in its differential reactivity, which allows for selective functionalization at the C2 and C6 positions. This is a cornerstone of its application in building complex molecules.

Cross-Coupling Reactions: The Gateway to Molecular Diversity

The presence of both an iodo and a bromo substituent makes 6-Bromo-2-iodopyridin-3-ol an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference (C-I > C-Br) allows for selective coupling at the C2 position while leaving the C6-bromo group intact for a subsequent, different cross-coupling reaction.

Workflow for Sequential Cross-Coupling:

G A 6-Bromo-2-iodopyridin-3-ol B First Cross-Coupling (e.g., Suzuki, Sonogashira) - Selective reaction at C-I bond A->B Pd(0) catalyst, Ligand, Base C 6-Bromo-2-substituted-pyridin-3-ol - Bromo group remains B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig, Heck) - Reaction at C-Br bond C->D Pd(0) catalyst, Ligand, Base E 6,2-Disubstituted-pyridin-3-ol - Final diversified product D->E

Caption: Sequential cross-coupling strategy for 6-Bromo-2-iodopyridin-3-ol.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple a boronic acid or ester at the C2 position.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. The higher reactivity of the C-I bond allows for the selective formation of a C(sp²)-C(sp) bond at the 2-position.

Following the initial coupling at the C2 position, the remaining bromo group at the C6 position can be subjected to a second cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination, to introduce a different functional group. This stepwise approach provides a high degree of control and flexibility in the synthesis of complex, unsymmetrically substituted pyridinols.

Applications in Drug Discovery and Medicinal Chemistry

Pyridinone and pyridinol scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3] The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

6-Bromo-2-iodopyridin-3-ol, with its multiple points for diversification, is an attractive starting material for the generation of libraries of novel compounds for high-throughput screening. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the substituents introduced at the C2 and C6 positions can be tailored to fit into specific binding pockets of enzymes or receptors.

Potential Therapeutic Areas: The pyridinone core is found in numerous drugs with a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] The ability to readily synthesize a diverse array of derivatives from 6-Bromo-2-iodopyridin-3-ol makes it a valuable tool in the search for new therapeutic agents in these and other disease areas. For example, substituted pyridines are key components in many kinase inhibitors, a major class of cancer therapeutics.[5]

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are essential when working with 6-Bromo-2-iodopyridin-3-ol.

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion: A Building Block with a Bright Future

6-Bromo-2-iodopyridin-3-ol is a strategically designed chemical intermediate that offers immense potential for innovation in both academic and industrial research. Its unique pattern of substitution allows for controlled and selective chemical modifications, making it an ideal starting point for the synthesis of novel and complex molecules. For researchers in drug discovery, this compound provides a versatile scaffold for the development of new therapeutic agents. As synthetic methodologies continue to advance, the applications of 6-Bromo-2-iodopyridin-3-ol are poised to expand, further solidifying its role as a key building block in the advancement of science.

References

The provided list of references is a compilation of the sources used to generate this guide and may not all directly cite the topic compound.

Sources

Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-iodopyridin-3-ol (CAS: 188057-35-4): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. Heterocyclic compounds, in particular, form the corners...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the substituted pyridine scaffold is of exceptional importance. This guide provides an in-depth technical overview of 6-Bromo-2-iodopyridin-3-ol, a highly versatile and strategically functionalized building block. Its unique arrangement of two distinct halogen atoms at the 2- and 6-positions, combined with a hydroxyl group at the 3-position, offers a rich platform for sequential and regioselective chemical transformations. This trifunctional pyridine is particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules, where precise control over substituent placement is critical for modulating potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, reactivity, and practical application of this key synthetic intermediate.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physicochemical properties of 6-Bromo-2-iodopyridin-3-ol are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 188057-35-4[1][2]
Molecular Formula C₅H₃BrINO[1][2]
Molecular Weight 299.89 g/mol [1][2]
Appearance White to off-white powder or crystals[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[3]
Purity (Typical) ≥95%[3]
InChI Key AVAHPXWHVGKFQN-UHFFFAOYSA-N[3]
SMILES OC1=CC=C(Br)N=C1I[4]
Spectroscopic Characterization

While experimentally obtained spectra for 6-Bromo-2-iodopyridin-3-ol are not widely available in the public domain, a detailed spectroscopic profile can be predicted based on established principles and data from analogous structures. This predicted data is invaluable for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The hydroxyl proton will likely appear as a broad singlet.

    • δ ~7.5-7.7 ppm (d, 1H, J ≈ 2-3 Hz): This doublet is assigned to the proton at the C5 position.

    • δ ~7.9-8.1 ppm (d, 1H, J ≈ 2-3 Hz): This doublet corresponds to the proton at the C4 position.

    • δ ~9.5-10.5 ppm (br s, 1H): This broad singlet is attributed to the hydroxyl proton.

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The carbon NMR spectrum is predicted to display five distinct signals for the pyridine ring carbons. The chemical shifts are significantly influenced by the attached substituents.

    • δ ~155-160 ppm: Carbon C3, attached to the hydroxyl group.

    • δ ~145-150 ppm: Carbon C6, attached to the bromine atom.

    • δ ~140-145 ppm: Carbon C4.

    • δ ~120-125 ppm: Carbon C5.

    • δ ~100-105 ppm: Carbon C2, attached to the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹ (strong): C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1200-1100 cm⁻¹ (strong): C-O stretching vibration.

  • Below 1000 cm⁻¹: C-Br and C-I stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the relative lability of the C-I and C-Br bonds, with the loss of iodine being a likely initial fragmentation step. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 pattern for bromine-containing fragments.[5]

Part 2: Synthesis and Purification

The synthesis of 6-Bromo-2-iodopyridin-3-ol is most effectively achieved through the regioselective iodination of a readily available precursor, 6-bromopyridin-3-ol. The hydroxyl group at the 3-position is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the C2 and C4 positions are activated. The C6 position is already substituted with bromine. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity for the C2 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic systems.[6]

Synthesis of 6-Bromo-2-iodopyridin-3-ol start 6-Bromopyridin-3-ol reagents N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Room Temperature start->reagents product 6-Bromo-2-iodopyridin-3-ol reagents->product caption Synthetic route to 6-Bromo-2-iodopyridin-3-ol.

Caption: Synthetic route to 6-Bromo-2-iodopyridin-3-ol.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-iodopyridin-3-ol

Materials:

  • 6-Bromopyridin-3-ol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridin-3-ol.

  • Under an inert atmosphere, add anhydrous acetonitrile to dissolve the starting material completely.

  • To the stirred solution, add N-iodosuccinimide portion-wise over 10-15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 6-Bromo-2-iodopyridin-3-ol as a solid.

Purification:

  • Column Chromatography: A gradient of 10-50% ethyl acetate in hexanes is typically effective for separating the product from the starting material and succinimide byproduct.

  • Recrystallization: The purified solid can be further recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain highly pure crystals.[7]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of 6-Bromo-2-iodopyridin-3-ol lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the C2 position while leaving the C6-bromo substituent intact for subsequent transformations.

Regioselective Cross-Coupling start 6-Bromo-2-iodopyridin-3-ol suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki Selective at C2-I buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald Selective at C2-I product_suzuki 6-Bromo-2-arylpyridin-3-ol suzuki->product_suzuki product_buchwald 6-Bromo-2-(dialkylamino)pyridin-3-ol buchwald->product_buchwald caption Regioselective functionalization of 6-Bromo-2-iodopyridin-3-ol.

Caption: Regioselective functionalization of 6-Bromo-2-iodopyridin-3-ol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 6-Bromo-2-iodopyridin-3-ol, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 6-Bromo-2-iodopyridin-3-ol, cesium carbonate, and the ligand (Xantphos).

  • Evacuate and backfill the tube with an inert gas.

  • Add the palladium precursor (Pd₂(dba)₃), anhydrous toluene, and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 2,3,6-trisubstituted pyridine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] 6-Bromo-2-iodopyridin-3-ol is an ideal starting material for the synthesis of libraries of potential kinase inhibitors due to the ability to sequentially introduce different functionalities at the C2 and C6 positions.

Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyridinol-based Kinase Inhibitor inhibitor->mek caption Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Representative Synthetic Application:

  • Suzuki Coupling: Selective reaction at the C2-iodo position with a suitable aryl or heteroaryl boronic acid introduces a key recognition motif for the kinase hinge region.

  • Second Cross-Coupling: The remaining C6-bromo position can then be functionalized, for example, via another Suzuki coupling or a Buchwald-Hartwig amination, to introduce a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.

  • Hydroxyl Group Modification: The 3-hydroxyl group can be alkylated or used as a handle for further derivatization to fine-tune the compound's properties.

Part 5: Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle 6-Bromo-2-iodopyridin-3-ol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. (2013). Synthesis, 45(12), 1635-1640.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 12, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry, 64(20), 14784-14835.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14784-14835.
  • WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Regioselective iodination of hydroxylated aromatic ketones. (2006). ARKIVOC, 2006(1), 104-108.
  • Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2. (n.d.). Retrieved January 12, 2026, from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-Amino-5-bromo-2-iodopyridine - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • WO2010104406A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents. (n.d.).
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • US3914252A - Preparation of N-iodocompounds - Google Patents. (n.d.).
  • Kinase inhibitors - Patent US-9751837-B2 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved January 12, 2026, from [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009). Molecules, 14(10), 3952-3961.
  • Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Compar
  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (2021). Organic Letters, 23(13), 5142-5147.
  • Recrystallization techniques for purifying 6-Bromo-N,N-dimethylpyridazin-3-amine. (2025). Benchchem.
  • Predict 1H NMR spectra - Cheminfo.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • BLD Pharm 25GR 6-Bromo-2-iodopyridin-3-ol - Fisher Scientific. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Synthetic Intermediate This document, therefore, adopts a first-principles approach, leveraging established pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

This document, therefore, adopts a first-principles approach, leveraging established principles of organic chemistry and spectroscopy, alongside data from closely related analogues, to construct a robust and scientifically-grounded understanding of its structure and properties. Our objective is to provide a predictive yet authoritative guide for researchers who may be synthesizing or utilizing this molecule in their own work. Every assertion and proposed methodology is rooted in established chemical precedent, ensuring a self-validating and trustworthy framework.

Molecular Identity and Physicochemical Properties

6-Bromo-2-iodopyridin-3-ol is a heterocyclic compound with the molecular formula C₅H₃BrINO.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position.

PropertyPredicted Value/InformationSource
CAS Number 188057-35-4
Molecular Formula C₅H₃BrINO
Molecular Weight 299.89 g/mol
Physical Form White to off-white powder or crystals
Purity Typically >95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C
Structural Isomerism: A Note of Caution

It is critical to distinguish 6-Bromo-2-iodopyridin-3-ol from its isomers, such as 2-Bromo-6-iodopyridin-3-ol (CAS Number: 129611-32-1).[2][3] While sharing the same molecular formula, the differing positions of the halogen substituents will lead to distinct electronic properties, reactivity, and spectroscopic signatures.

Predicted Molecular Geometry and Electronic Structure

In the absence of experimental crystallographic data for 6-Bromo-2-iodopyridin-3-ol, we can predict its geometry based on the principles of valence shell electron pair repulsion (VSEPR) theory and by analogy to known structures of substituted pyridines.

The pyridine ring is an aromatic, planar hexagon. The hydroxyl group and the halogen substituents will lie in the same plane as the ring. The bond angles within the ring will be approximately 120°, with minor deviations due to the different steric and electronic influences of the substituents. The C-O-H bond angle of the hydroxyl group is expected to be in the range of 109°.

The electronic nature of the molecule is heavily influenced by the interplay of the electron-withdrawing inductive effects of the electronegative nitrogen and halogen atoms, and the electron-donating mesomeric effect of the hydroxyl group. The iodine atom, being the most polarizable, and the bromine atom will significantly influence the electron density distribution around the ring, creating sites of varying electrophilicity and nucleophilicity. This complex electronic environment is key to its utility as a synthetic building block.

Retrosynthesis_of_6-Bromo-2-iodopyridin-3-ol target 6-Bromo-2-iodopyridin-3-ol intermediate1 2-Iodo-pyridin-3-ol target->intermediate1 Bromination intermediate2 6-Bromo-pyridin-3-ol target->intermediate2 Iodination starting_material Pyridin-3-ol intermediate1->starting_material Iodination intermediate2->starting_material Bromination

Caption: Retrosynthetic pathways for 6-Bromo-2-iodopyridin-3-ol.

Proposed Experimental Protocol

This protocol is a hypothetical, yet scientifically sound, procedure based on established methodologies for the halogenation of pyridinols.

Step 1: Iodination of Pyridin-3-ol to 2-Iodo-pyridin-3-ol

  • Rationale: The hydroxyl group is an ortho-, para-director. To achieve substitution at the 2-position, a suitable iodinating agent is required. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.

  • Procedure:

    • To a solution of pyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 2-Iodo-pyridin-3-ol to 6-Bromo-2-iodopyridin-3-ol

  • Rationale: With the 2-position blocked by iodine, the directing influence of the hydroxyl group will favor bromination at the 4- and 6-positions. Steric hindrance from the iodine at the 2-position may favor substitution at the less hindered 6-position. N-Bromosuccinimide (NBS) is a suitable brominating agent.

  • Procedure:

    • Dissolve the 2-Iodo-pyridin-3-ol (1.0 eq) from the previous step in a solvent like chloroform or carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a radical initiator such as a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-8 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the final product by recrystallization or column chromatography.

Predicted Spectroscopic Signature

The characterization of the final product would rely on a combination of spectroscopic techniques. Below are the predicted key features for 6-Bromo-2-iodopyridin-3-ol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring.

  • H-4: This proton, situated between the hydroxyl and a vacant position, would likely appear as a doublet. Its chemical shift will be influenced by the adjacent hydroxyl group.

  • H-5: This proton, adjacent to the bromine atom, would also appear as a doublet, coupled to H-4. The electron-withdrawing bromine would likely shift this proton downfield relative to H-4.

The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.

  • C-2 and C-6: These carbons, directly bonded to the bulky and electronegative iodine and bromine atoms, respectively, will have their chemical shifts significantly affected. The carbon bearing the iodine (C-2) is expected to be at a higher field (lower ppm) than typical aromatic carbons due to the heavy atom effect, while the carbon attached to bromine (C-6) will be deshielded.

  • C-3: The carbon attached to the hydroxyl group will be significantly deshielded.

  • C-4 and C-5: These carbons, bonded to hydrogen, will appear in the typical aromatic region, with their precise shifts influenced by the neighboring substituents.

Mass Spectrometry

Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum should confirm the molecular formula C₅H₃BrINO. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M+ and M+2) of nearly equal intensity.

Potential Applications in Research and Development

Halogenated heterocycles are invaluable building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The multiple distinct halogen atoms in 6-Bromo-2-iodopyridin-3-ol offer opportunities for selective functionalization through various cross-coupling reactions.

  • Orthogonal Reactivity: The C-I and C-Br bonds have different reactivities in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is generally more reactive, allowing for selective substitution at the 2-position, followed by a subsequent reaction at the 6-position. This orthogonal reactivity makes it a versatile scaffold for building molecular complexity.

Synthetic_Utility start 6-Bromo-2-iodopyridin-3-ol step1 Selective Cross-Coupling at C-I bond (e.g., Suzuki, Sonogashira) start->step1 intermediate 6-Bromo-2-substituted-pyridin-3-ol step1->intermediate step2 Cross-Coupling at C-Br bond intermediate->step2 product 2,6-Disubstituted-pyridin-3-ol step2->product

Caption: Workflow for the selective functionalization of 6-Bromo-2-iodopyridin-3-ol.

Safety and Handling

Based on the safety information for related compounds, 6-Bromo-2-iodopyridin-3-ol should be handled with care. [1]It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation. [1]Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

While direct experimental data on 6-Bromo-2-iodopyridin-3-ol is scarce, a comprehensive understanding of its molecular structure and chemical behavior can be constructed from fundamental principles and by analogy to related compounds. This guide provides a predictive but scientifically rigorous framework for researchers working with this versatile synthetic intermediate. The key to its utility lies in the distinct electronic environment created by the three different substituents on the pyridine ring, and the potential for selective, stepwise functionalization of the carbon-halogen bonds. As with any niche chemical, careful experimental work is necessary to validate these predictions and fully unlock its synthetic potential.

References

  • PubChem. 2-bromo-6-iodopyridin-3-ol.[Link]

Sources

Exploratory

Physicochemical Profile of 6-Bromo-2-iodopyridin-3-ol

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-iodopyridin-3-ol A thorough understanding of a compound's intrinsic properties is the first step in predicting and experimentally determining its solubil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-iodopyridin-3-ol

A thorough understanding of a compound's intrinsic properties is the first step in predicting and experimentally determining its solubility.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₃BrINO

  • Molecular Weight: 299.89 g/mol [3][4]

  • Appearance: White to off-white powder or crystals[3]

  • CAS Number: 188057-35-4[3][5]

The presence of bromine and iodine atoms significantly increases the molecular weight and lipophilicity of the molecule.[1] The hydroxyl group (-OH) and the nitrogen atom in the pyridine ring are capable of hydrogen bonding, which can influence solubility in protic solvents.

Predicted Properties:

While experimental data is sparse, we can infer some properties based on the structure and data from similar compounds. For instance, the predicted pKa of 6-bromo-5-iodopyridin-2-ol is 5.46±0.10.[6] This suggests that 6-bromo-2-iodopyridin-3-ol is likely a weak acid. The pH of the solvent will, therefore, have a significant impact on its solubility, with higher solubility expected at pH values above the pKa where the compound is ionized.[7]

Principles of Solubility: A Primer

In drug discovery, two types of solubility are of primary importance: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] It is a critical parameter for understanding the intrinsic dissolution behavior of a compound.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated stock solution (often in DMSO) is added to an aqueous buffer.[7] It is a high-throughput screening parameter that can indicate potential precipitation issues in early-stage assays.

The solubility of a compound is influenced by several factors, including:

  • pH: For ionizable compounds, solubility is highly pH-dependent.[7][9]

  • Temperature: Solubility can either increase or decrease with temperature depending on the thermodynamics of the dissolution process.

  • Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly affect its solubility.[8]

  • Solvent: The choice of solvent and the presence of co-solvents can dramatically alter solubility.

Experimental Determination of Solubility

The following are detailed protocols for determining the thermodynamic and kinetic solubility of 6-bromo-2-iodopyridin-3-ol.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-bromo-2-iodopyridin-3-ol to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 3.0, ethanol, methanol, DMSO).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 6-bromo-2-iodopyridin-3-ol using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination:

cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze via HPLC or LC-MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Shake-Flask Method Workflow

Kinetic Solubility Determination (Turbidimetric Method)

This method is suitable for higher throughput screening.

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-bromo-2-iodopyridin-3-ol in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer:

    • Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells containing the DMSO dilutions. The compound will precipitate when its solubility in the final DMSO/buffer mixture is exceeded.

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 2 hours) at a constant temperature.

    • Measure the turbidity (light scattering) or absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • The kinetic solubility is the concentration at which precipitation is first observed. This can be determined by plotting the turbidity against the compound concentration and identifying the inflection point.

Workflow for Kinetic Solubility Determination:

cluster_prep Preparation cluster_precipitate Precipitation cluster_measure Measurement cluster_analyze Analysis prep1 Prepare 10 mM stock in DMSO prep2 Serial dilute in 96-well plate prep1->prep2 precip Add aqueous buffer to wells prep2->precip measure1 Incubate (e.g., 2 hours) precip->measure1 measure2 Read turbidity with plate reader measure1->measure2 analyze Determine concentration at precipitation measure2->analyze

Caption: Turbidimetric Method Workflow

Data Interpretation and Implications

The solubility data for 6-bromo-2-iodopyridin-3-ol will have significant implications for its use in drug development.

Solubility RangeInterpretation and Potential Challenges
> 100 µg/mL Generally considered soluble. Lower risk of bioavailability issues related to solubility.
10 - 100 µg/mL Moderately soluble. May require formulation strategies to enhance dissolution and absorption.
< 10 µg/mL Poorly soluble. High risk of poor bioavailability. May necessitate enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations).

The pH-solubility profile will be crucial for predicting its behavior in the gastrointestinal tract. A significant increase in solubility at higher pH would suggest that dissolution may be limited in the acidic environment of the stomach but enhanced in the more neutral environment of the small intestine.

Conclusion

While specific solubility data for 6-bromo-2-iodopyridin-3-ol is not yet published, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By applying these methodologies, researchers can generate a comprehensive solubility profile for this compound, enabling informed decisions in medicinal chemistry and drug development programs. The structural features of 6-bromo-2-iodopyridin-3-ol suggest that its solubility will be a key parameter to optimize for potential therapeutic applications.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022-10-01).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • 6-broMo-5-iodopyridin-2-ol CAS#: 1704065-08-6 - ChemicalBook.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4 - Sigma-Aldrich.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem.
  • 188057-35-4|6-Bromo-2-iodopyridin-3-ol|BLD Pharm.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4 - Sigma-Aldrich.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4 - Sigma-Aldrich.
  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

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Foundational

A Technical Guide to the Spectral Analysis of 6-Bromo-2-iodopyridin-3-ol

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectral characterization of 6-Bromo-2-iodopyridin-3-ol. Given the absence of extensive published...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectral characterization of 6-Bromo-2-iodopyridin-3-ol. Given the absence of extensive published experimental data for this specific molecule, this guide provides a predictive analysis based on foundational spectroscopic principles, coupled with detailed, field-proven protocols for data acquisition and interpretation.

Introduction: The Structural Significance of 6-Bromo-2-iodopyridin-3-ol

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization with orthogonal handles—such as bromine and iodine—offers significant strategic advantages in drug discovery. These halogens can serve as key reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures. The hydroxyl group further modulates the electronic properties and provides a site for further derivatization.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide will elucidate the predicted spectral characteristics of 6-Bromo-2-iodopyridin-3-ol and provide robust methodologies for their empirical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 6-Bromo-2-iodopyridin-3-ol, both ¹H and ¹³C NMR are critical for unambiguous structure verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The phenolic proton may be broad or may not be observed depending on the solvent and concentration.

  • Causality of Predictions: The chemical shifts are predicted based on the electronic environment of the pyridine ring. The electron-withdrawing nature of the nitrogen atom, bromine, and iodine deshields the ring protons, shifting them downfield. The hydroxyl group is electron-donating, which slightly shields the protons. The coupling constant (J-value) between the two protons is predicted based on their meta-relationship (four-bond coupling, ⁴J), which is typically small.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.8 - 8.0 Doublet ~2.5 - 3.0 1H H-4
~7.3 - 7.5 Doublet ~2.5 - 3.0 1H H-5

| ~9.5 - 10.5 | Broad Singlet | - | 1H | OH |

Figure 1: Structure of 6-Bromo-2-iodopyridin-3-ol with proton assignments.
Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the pyridine ring.

  • Causality of Predictions: The chemical shifts of the carbons are heavily influenced by the attached heteroatoms and substituents. Carbon atoms directly bonded to electronegative atoms (N, O, Br, I) will be significantly shifted. C2 and C6, bonded to iodine/nitrogen and bromine/nitrogen respectively, will be downfield. C3, bearing the hydroxyl group, will also be downfield. C4 and C5 will appear at more shielded (upfield) positions. Chemical shift predictions for substituted pyridines can be estimated using established substituent chemical shift (SCS) values.[1][2][3]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment
~155 - 160 C-3
~145 - 150 C-6
~140 - 145 C-4
~115 - 120 C-5

| ~95 - 100 | C-2 |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2-iodopyridin-3-ol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[4]

  • Locking and Shimming: Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.[5]

  • Tuning and Matching: Tune the probe to the specific frequencies of ¹H and ¹³C to ensure efficient power transfer and maximize signal-to-noise (S/N).[5]

  • ¹H Acquisition: Acquire the proton spectrum. Key parameters include a 45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[6] For a sample of this concentration, 16 scans should provide excellent S/N.[7]

  • ¹³C Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and referenced to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For a molecule like 6-Bromo-2-iodopyridin-3-ol, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[8][9]

Predicted Mass Spectrum

The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion.

  • Causality of Predictions:

    • Molecular Ion: In positive-ion ESI, the molecule will likely be observed as the protonated species, [M+H]⁺.

    • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This will result in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 mass units (m/z) and with nearly equal intensity. Iodine is monoisotopic (¹²⁷I). The combination will produce a distinct molecular ion cluster.[10]

    • Fragmentation: Fragmentation in ESI is typically minimal but can be induced (tandem MS or MS/MS). The most likely fragmentation pathway involves the loss of the halogen atoms. Aromatic rings are stable, so ring fragmentation is less common under soft ionization conditions.[11]

Table 3: Predicted High-Resolution MS Data (ESI+)

m/z (Calculated) Ion Formula Description
299.8516 [C₅H₄⁷⁹BrINO]⁺ Protonated molecule with ⁷⁹Br

| 301.8495 | [C₅H₄⁸¹BrINO]⁺ | Protonated molecule with ⁸¹Br (M+2) |

Predicted Fragmentation Pathway

Induced fragmentation (MS/MS) of the [M+H]⁺ ion would likely proceed through the sequential loss of the halogen substituents, as these are the weakest bonds.

MS_Fragmentation M [M+H]⁺ m/z 299.8 / 301.8 F1 [M+H - I]⁺ M->F1 - I• F2 [M+H - Br]⁺ M->F2 - Br•

Figure 3: Simplified predicted fragmentation pathways for 6-Bromo-2-iodopyridin-3-ol.
Experimental Protocol: LC-MS Data Acquisition

This protocol is designed for accurate mass determination and purity analysis using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

  • LC Separation:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Use LC-MS grade solvents.[12] A typical gradient would be:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes. Formic acid is a volatile modifier that aids in protonation for positive-ion ESI.[13]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Detection (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 100-500). For HRMS, use a TOF or Orbitrap analyzer.

    • Source Parameters: Optimize capillary voltage, gas flow (nebulizer and drying gas), and source temperature to achieve a stable spray and maximum ion intensity.

  • Data Analysis:

    • Extract the ion chromatogram for the predicted m/z values (299.85 and 301.85).

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Confirm the accurate mass measurement is within a 5 ppm error tolerance of the calculated value.

    • Verify the presence of the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

Conclusion

The structural elucidation of 6-Bromo-2-iodopyridin-3-ol relies on a synergistic application of NMR and MS techniques. This guide provides a robust predictive framework and detailed experimental protocols to facilitate this analysis. The key identifiers for this compound are:

  • ¹H NMR: Two doublets in the aromatic region with a small meta coupling constant.

  • ¹³C NMR: Five distinct signals corresponding to the pyridine ring carbons.

  • HRMS: An accurate mass measurement of the molecular ion and a distinct [M]/[M+2] isotopic pattern with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.

By following the methodologies outlined herein, researchers can confidently verify the structure and purity of 6-Bromo-2-iodopyridin-3-ol, ensuring the integrity of their subsequent research and development efforts.

References

  • The Journal of Organic Chemistry. ACS Publications. [Link][14][15][16]

  • ACS Guide to Scholarly Communication. ACS Publications. [Link][17][18][19][20]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link][1]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link][2]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link][3]

  • Anklin, C., & Fystro, D. (2018). Acquiring 1H and 13C Spectra. In Modern NMR for Physical Chemists. [Link][4]

  • Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. [Link][5]

  • University of Ottawa NMR Facility. Common NMR experiments and the time it takes to run them. [Link][7]

  • Hoyt, D.W., et al. Basic Practical NMR Concepts. Michigan State University. [Link][6]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(8), 637-645. [Link][8]

  • Wang, R., Li, L., & Liu, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug discovery today, 21(6), 903-911. [Link][9]

  • Tecan Group Ltd. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][12]

  • Pitt, J. (2009). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link][13]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link][10]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][11]

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Exploratory

A Technical Guide to the Theoretical Reactivity of 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 6-Bromo-2-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant pote...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Bromo-2-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group and two different halogen atoms on a pyridine scaffold offers a rich landscape for selective chemical modifications. This guide provides an in-depth analysis of the theoretical reactivity of this molecule, offering a predictive framework for its synthetic transformations. We will explore the electronic properties of the core structure and delve into the anticipated reactivity at each functional site, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions involving the hydroxyl group. This document aims to serve as a valuable resource for researchers by providing not only theoretical insights but also actionable experimental protocols and a logical framework for reaction design.

Structural and Electronic Landscape

The reactivity of 6-bromo-2-iodopyridin-3-ol is fundamentally governed by the interplay of its constituent functional groups and the inherent electronic nature of the pyridine ring.

The Pyridine Core: An Electron-Deficient System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms electron-poor and generally unreactive towards electrophilic aromatic substitution (EAS).[1][2][3] In fact, under acidic conditions typical for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.[2] Therefore, electrophilic substitution on the pyridine ring of 6-bromo-2-iodopyridin-3-ol is predicted to be exceptionally challenging and will not be a primary focus of this guide.

Influence of Substituents

The reactivity of the pyridine core is further modulated by the three substituents:

  • Halogens (Iodo and Bromo): Both iodine and bromine are deactivating groups due to their inductive electron-withdrawing effects. However, they can act as weak ortho, para-directors in electrophilic substitution through resonance donation of their lone pairs, though this effect is largely overshadowed by the strong deactivation of the pyridine nitrogen. Their primary role in this molecule is as excellent leaving groups in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

  • Hydroxyl Group: The 3-hydroxyl group is an activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. This partially counteracts the electron-withdrawing nature of the pyridine nitrogen and the halogens.

Tautomerism and Acid-Base Properties

The 3-hydroxyl group imparts amphoteric character to the molecule. It can be deprotonated to form a phenoxide-like species under basic conditions, or the pyridine nitrogen can be protonated under acidic conditions. The pKa of the parent 3-hydroxypyridine is approximately 4.8 for the pyridinium ion and 8.7 for the hydroxyl group.[4][5] For 6-bromo-2-iodopyridin-3-ol, the electron-withdrawing halogens are expected to lower both pKa values, making the hydroxyl group more acidic and the pyridine nitrogen less basic.

The state of protonation significantly impacts the electronic distribution and, consequently, the reactivity of the molecule.

  • Neutral Form: In its neutral state, the hydroxyl group's electron-donating resonance effect is active.

  • Anionic Form (Pyridinolate): Under basic conditions, deprotonation of the hydroxyl group creates a strongly electron-donating pyridinolate. This will significantly activate the ring towards certain reactions, but may also complicate others by coordinating to metal catalysts.

  • Cationic Form (Pyridinium): Under acidic conditions, protonation of the pyridine nitrogen will make the ring extremely electron-deficient, further activating it towards nucleophilic attack.

The potential for tautomerism to the corresponding pyridone form is a consideration for 2- and 4-hydroxypyridines. However, for 3-hydroxypyridines, the keto-enol tautomerism is less favorable as it cannot form a neutral pyridone tautomer without charge separation.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Hierarchy of Reactivity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation and represent the most promising avenues for the selective functionalization of 6-bromo-2-iodopyridin-3-ol. The key to selectivity lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The rate-determining step in these catalytic cycles is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The bond dissociation energy of the C-X bond is a critical factor, with weaker bonds leading to faster oxidative addition. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F .[7][8] This provides a robust basis for achieving selective reactions.

Predicted Site Selectivity

Based on the C-X bond energies, the C-I bond at the 2-position is predicted to be significantly more reactive than the C-Br bond at the 6-position . This allows for sequential or mono-functionalization at the 2-position while leaving the 6-bromo group intact for subsequent transformations. The position of the halogens (ortho to the nitrogen) further activates them towards oxidative addition.

Diagram: Predicted Reactivity Hierarchy A visual representation of the predicted reactivity sites.

G cluster_molecule 6-Bromo-2-iodopyridin-3-ol Reactivity cluster_reactivity Predicted Reaction Sites mol HO-Py(Br,I) C2_I C2-I (Iodine) C6_Br C6-Br (Bromine) C2_I->C6_Br More Reactive (Cross-Coupling) O3_H O3-H (Hydroxyl) C6_Br->O3_H Different Reactivity Class

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a prime candidate for selective functionalization.

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand is standard. For the less reactive C-Br bond, more electron-rich and bulky ligands like XPhos or SPhos may be required to facilitate oxidative addition.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base is critical due to the acidic hydroxyl group. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like NaOH or KOtBu could deprotonate the hydroxyl group, potentially altering the electronic properties of the substrate or leading to side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

  • To a reaction vessel, add 6-bromo-2-iodopyridin-3-ol (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reactivity trend (I > Br) is very pronounced in this reaction.

  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to neutralize the HX by-product and can also act as the solvent.

  • Anaerobic Conditions: It is crucial to maintain strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.

  • In a Schlenk flask under an inert atmosphere, dissolve 6-bromo-2-iodopyridin-3-ol (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%) in a suitable solvent like anhydrous, degassed THF or DMF.

  • Add a degassed amine base, such as triethylamine (2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds. While the C-I bond is generally more reactive, the C-Br bond is also a very common substrate for this transformation. Selectivity can still be achieved by careful control of reaction conditions.

  • Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands such as BINAP, Xantphos, or Josiphos-type ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base is needed, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. The choice of base must again consider the acidic proton of the hydroxyl group.

  • Charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu).

  • Add 6-bromo-2-iodopyridin-3-ol and the desired amine.

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture (e.g., 80-110 °C) with stirring for the required time.

  • After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

  • Purify the product via chromatography.[9]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). In 6-bromo-2-iodopyridin-3-ol, both halogens are in activated positions.

Predicted Site Selectivity

In contrast to palladium-catalyzed cross-coupling, the reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I .[10] This is because the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. A more electronegative halogen stabilizes the transition state leading to this intermediate through a stronger inductive effect.

Therefore, for SNAr reactions, the C-Br bond at the 6-position is predicted to be more reactive than the C-I bond at the 2-position . This selectivity is orthogonal to that observed in cross-coupling reactions, providing a powerful strategy for regiocontrolled synthesis.

Diagram: Orthogonal Reactivity Workflow This diagram illustrates the complementary selectivity of cross-coupling and SNAr reactions.

G cluster_paths Selective Functionalization Pathways cluster_products Mono-functionalized Intermediates start 6-Bromo-2-iodopyridin-3-ol pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->pd_coupling Reacts at C2-I snar Nucleophilic Aromatic Substitution (SNAr) start->snar Reacts at C6-Br prod_pd 2-Substituted-6-bromopyridin-3-ol pd_coupling->prod_pd prod_snar 6-Substituted-2-iodopyridin-3-ol snar->prod_snar prod_pd->snar Further Functionalization at C6-Br prod_snar->pd_coupling Further Functionalization at C2-I

  • Nucleophile: Strong nucleophiles are generally required, such as alkoxides, thiolates, or amines.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to dissolve the reagents and stabilize the charged intermediate.

  • Temperature: SNAr reactions on less activated systems often require elevated temperatures to proceed at a reasonable rate.

  • Dissolve 6-bromo-2-iodopyridin-3-ol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5-2.0 eq.).

  • Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by chromatography or recrystallization.

Reactivity of the Hydroxyl Group

The 3-hydroxyl group is a versatile functional handle that can undergo a range of reactions, such as O-alkylation and O-acylation. These transformations can be used to protect the hydroxyl group, to modify the solubility and electronic properties of the molecule, or to introduce a new point of diversity.

O-Alkylation

The hydroxyl group can be alkylated using an alkyl halide under basic conditions (Williamson ether synthesis).

  • Base: A base is required to deprotonate the hydroxyl group to form the more nucleophilic pyridinolate. A non-nucleophilic base like NaH or K₂CO₃ is suitable. The choice depends on the reactivity of the alkylating agent and the desired reaction temperature.

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are the most effective electrophiles.

  • Suspend 6-bromo-2-iodopyridin-3-ol (1.0 eq.) and K₂CO₃ (2.0 eq.) in a polar aprotic solvent such as acetone or DMF.

  • Add methyl iodide (1.5 eq.) to the suspension.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting 6-bromo-2-iodo-3-methoxypyridine by column chromatography.

Summary of Predicted Reactivity

The theoretical reactivity of 6-bromo-2-iodopyridin-3-ol can be summarized in a decision-making table to guide synthetic planning.

Desired TransformationPrimary Reactive SiteRecommended Reaction TypeKey Considerations
C-C Bond Formation (Aryl/Vinyl) C-2 (Iodine)Suzuki-Miyaura CouplingUse mild base (K₂CO₃, K₃PO₄) to avoid -OH deprotonation.
C-C Bond Formation (Alkynyl) C-2 (Iodine)Sonogashira CouplingStrictly anaerobic conditions to prevent Glaser coupling.
C-N Bond Formation C-2 (Iodine)Buchwald-Hartwig AminationUse bulky, electron-rich ligands.
C-O/C-S/C-N Bond Formation C-6 (Bromine)Nucleophilic Aromatic SubstitutionRequires strong nucleophiles and often high temperatures.
Ether Formation O-3 (Hydroxyl)O-Alkylation (Williamson)Use a suitable base (e.g., K₂CO₃, NaH) and an alkyl halide.
Sequential Cross-Coupling 1st: C-2 (Iodine)2nd: C-6 (Bromine)Suzuki, Sonogashira, etc.Isolate the mono-coupled product first, then subject it to more forcing conditions for the second coupling.
Orthogonal Functionalization 1st: C-6 (SNAr)2nd: C-2 (Cross-Coupling)SNAr followed by Pd-couplingExploit the opposing reactivity trends of the two reaction types.

Conclusion

6-Bromo-2-iodopyridin-3-ol is a molecule poised for complex and selective chemical transformations. A thorough understanding of its electronic structure and the inherent reactivity of its functional groups allows for a high degree of predictability in its synthetic applications. The pronounced difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, combined with the orthogonal selectivity offered by nucleophilic aromatic substitution, provides a powerful toolkit for the synthesis of highly substituted pyridine derivatives. This guide offers a foundational framework for researchers to harness the synthetic potential of this versatile building block, enabling the efficient construction of novel molecules for drug discovery and materials science.

References

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Sources

Foundational

The Strategic Utility of 6-Bromo-2-iodopyridin-3-ol in Medicinal Chemistry: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, coupled with its metabolic stability, makes it a highly sought-after heterocyclic scaffold. Within this class, pyridin-3-ol derivatives are of particular interest due to the ionizable hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor, or as a handle for further chemical modification. This guide focuses on a particularly strategic starting material: 6-Bromo-2-iodopyridin-3-ol. This molecule is not merely a simple pyridine; it is a pre-functionalized, high-potential building block designed for efficient and selective chemical diversification in the quest for novel therapeutic agents.

This technical guide will delve into the synthetic versatility of 6-Bromo-2-iodopyridin-3-ol, explore the potential biological activities of its derivatives based on established principles of medicinal chemistry, and provide exemplary protocols for its derivatization and biological evaluation.

I. The Chemical Versatility of 6-Bromo-2-iodopyridin-3-ol: A Platform for Directed Synthesis

The power of 6-Bromo-2-iodopyridin-3-ol as a synthetic intermediate lies in the differential reactivity of its three functional handles: the hydroxyl group, the iodine at position 2, and the bromine at position 6. This strategic arrangement allows for a controlled, stepwise approach to the synthesis of complex derivatives.

The iodine atom is the most labile halogen in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), making the C2 position the primary site for introducing new carbon-carbon or carbon-heteroatom bonds. The bromine atom at the C6 position is less reactive, enabling a second, distinct coupling reaction to be performed under more forcing conditions. The hydroxyl group at C3 can be alkylated, acylated, or used as a directing group. This tiered reactivity is the key to its utility.

Below is a conceptual workflow illustrating the synthetic potential.

G A 6-Bromo-2-iodopyridin-3-ol B Step 1: Selective C2 Functionalization (e.g., Suzuki Coupling) A->B Pd(PPh3)4, ArB(OH)2, Base F Alternative Step 1: O-Alkylation A->F R-X, Base C 6-Bromo-2-arylpyridin-3-ol B->C D Step 2: C6 Functionalization (e.g., Buchwald-Hartwig Amination) C->D Pd2(dba)3, Ligand, R2NH, Base E 6-Amino-2-arylpyridin-3-ol D->E G 3-Alkoxy-6-bromo-2-iodopyridine F->G H Step 2: C2/C6 Coupling G->H Various Cross- Coupling Reactions I Diverse 3-Alkoxy Pyridine Derivatives H->I

Caption: Synthetic diversification pathways from 6-Bromo-2-iodopyridin-3-ol.

II. Potential Biological Activities of 6-Bromo-2-iodopyridin-3-ol Derivatives

While direct literature on the biological activity of derivatives from this specific starting material is emerging, we can extrapolate highly probable therapeutic applications based on the activities of structurally related halogenated heterocyclic compounds.

A. Kinase Inhibition and Anticancer Activity

Kinases are a major class of drug targets in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. By functionalizing the C2 and C6 positions of the 6-Bromo-2-iodopyridin-3-ol core, it is possible to design molecules that can fit into the ATP-binding pocket of various kinases.

For instance, thieno[2,3-b]pyridine derivatives have shown potent inhibition of the RON tyrosine kinase, a target in several cancers. It is plausible that pyridin-3-ol derivatives with appropriate substituents at C2 (e.g., anilines, phenols) and C6 (e.g., solubilizing groups) could exhibit similar activities. A recent study on thieno[2,3-c]pyridine derivatives identified compounds with broad-spectrum anticancer activity, with the most potent showing an IC50 of 10.8 µM against head and neck cancer cell lines.[1] The 3-hydroxyl group could serve as a key hydrogen bonding feature, interacting with the hinge region of a kinase.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Core Pyridin-3-ol Core C2_Sub C2-Aryl Group C2_Sub->Hydrophobic Hydrophobic Interaction C6_Sub C6-Amine Group C6_Sub->Solvent Solvent Interaction OH 3-OH OH->Hinge H-Bond

Caption: Hypothetical binding mode of a pyridin-3-ol derivative in a kinase active site.

B. Antimicrobial and Antifungal Activity

Halogenation is a well-known strategy to enhance the antimicrobial properties of organic molecules. Studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant antibacterial and antifungal activities.[2] Similarly, 6-bromoindole derivatives have been shown to possess potent fungicidal properties, with different derivatives targeting either mycelial growth or spore germination.[3]

By derivatizing 6-Bromo-2-iodopyridin-3-ol with moieties known to have antimicrobial effects (e.g., thiazoles, imidazoles, or specific substituted phenyl rings), novel compounds with potent and potentially selective antimicrobial activity could be developed. The lipophilicity conferred by the halogen atoms can aid in penetrating microbial cell membranes.

C. Neurological Activity

Pyridine derivatives are active in the central nervous system. For example, analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine have been identified as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists depending on the substitution pattern.[4] Furthermore, a derivative of 6-bromotryptamine has shown potential as a multi-target agent for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and the formation of β-amyloid oligomers.[5] This suggests that derivatives of 6-Bromo-2-iodopyridin-3-ol could be explored for their potential to modulate CNS targets.

III. Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 6-Bromo-2-iodopyridin-3-ol core would be essential to optimize biological activity. A typical SAR exploration would involve:

PositionModification StrategyRationale
C2 Introduction of various substituted aryl or heteroaryl groups via Suzuki or Stille coupling.To probe hydrophobic pockets and form key π-stacking or hydrogen bond interactions with the target protein.
C6 Introduction of small to medium-sized amines, amides, or alkyl groups via Buchwald-Hartwig or Negishi coupling.To modulate solubility, metabolic stability, and interactions with the solvent-exposed region of the target.
C3-OH Alkylation to form ethers or esterification.To act as a prodrug, improve cell permeability, or to remove a potentially metabolically labile site. Can also eliminate a key hydrogen bonding interaction to probe its importance.
C4, C5 Not directly functionalized on the starting material, but electronic effects of C2, C3, and C6 substituents will influence the properties of the entire ring.N/A

IV. Experimental Protocols

The following are representative, detailed protocols for the synthesis and biological evaluation of a hypothetical derivative.

A. Synthesis Protocol: Synthesis of 6-amino-2-(4-methoxyphenyl)pyridin-3-ol

This protocol describes a two-step synthesis starting from 6-Bromo-2-iodopyridin-3-ol.

Step 1: Suzuki Coupling at the C2 Position

  • To a 50 mL round-bottom flask, add 6-Bromo-2-iodopyridin-3-ol (1.0 g, 3.34 mmol), 4-methoxyphenylboronic acid (0.56 g, 3.67 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.19 g, 0.167 mmol).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-bromo-2-(4-methoxyphenyl)pyridin-3-ol.

Step 2: Buchwald-Hartwig Amination at the C6 Position

  • To a microwave vial, add the product from Step 1 (0.5 g, 1.78 mmol), benzophenone imine (0.36 g, 1.96 mmol), and sodium tert-butoxide (0.26 g, 2.67 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.08 g, 0.089 mmol) and racemic-BINAP (0.11 g, 0.178 mmol).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene (10 mL).

  • Heat the reaction in a microwave reactor to 110 °C for 1 hour.

  • After cooling, add 2M hydrochloric acid (10 mL) and stir at room temperature for 30 minutes to hydrolyze the imine.

  • Basify the mixture with 2M sodium hydroxide to pH ~9-10.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 6-amino-2-(4-methoxyphenyl)pyridin-3-ol.

B. Biological Assay Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a typical method to assess the inhibitory activity of a synthesized compound against a protein kinase.

  • Reagents and Materials : Recombinant human EGFR kinase, ATP, poly(Glu,Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), test compound stock solution (10 mM in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation : Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these into the kinase buffer.

  • Assay Procedure : a. Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known EGFR inhibitor like gefitinib (positive control). b. Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu,Tyr) substrate in kinase buffer. c. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer (final concentration typically at the Km for the enzyme). e. Incubate the reaction for 60 minutes at 30 °C. f. Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis : a. Measure the luminescence on a plate reader. b. Convert luminescence signals to percent inhibition relative to the DMSO control. c. Plot percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

V. Conclusion and Future Outlook

6-Bromo-2-iodopyridin-3-ol is a highly valuable and strategically designed starting material for medicinal chemistry and drug discovery. Its orthogonally addressable functional groups—the C2-iodo, C6-bromo, and C3-hydroxyl—provide a robust platform for the controlled and efficient synthesis of diverse libraries of novel compounds. Based on the extensive literature on related halogenated heterocycles, derivatives of this scaffold hold significant promise as kinase inhibitors for oncology, as novel antimicrobial and antifungal agents, and as modulators of CNS targets. The logical, step-wise derivatization enabled by this building block allows for systematic exploration of structure-activity relationships, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Researchers and drug development professionals are encouraged to view this compound not just as an intermediate, but as a gateway to new chemical space with high potential for therapeutic innovation.

References

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  • Al-Otaibi, J. S., Al-Zahrani, A. K., El-Emam, A. A., Matin, M. M., Al-Tamimi, A.-M. S., & Al-Ghamdi, S. A. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(14), 5364. [Link]

  • Rao, V. R., Kumar, A. V., & Rao, V. J. (2015). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 716-722.
  • Wang, Y., Li, Y., Wang, Y., Wang, Y., Li, Y., & Li, J. (2019). Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Experimental and Therapeutic Medicine, 18(5), 3461–3467. [Link]

  • Astudillo-Sánchez, P. A., Torres, F., Tsolis, T., Tzakos, A. G., & Caballero, J. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. International Journal of Molecular Sciences, 24(23), 16993. [Link]

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Exploratory

6-Bromo-2-iodopyridin-3-ol: A Versatile Scaffold for the Rational Design of Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving selectivity remains a paramount challenge. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This has driven the exploration of "privileged scaffolds" – molecular frameworks that are amenable to facile, diverse, and regioselective modification to generate libraries of potent and selective inhibitors. The substituted pyridin-3-ol core is one such scaffold, and within this class, 6-bromo-2-iodopyridin-3-ol stands out as a particularly strategic starting material for the synthesis of next-generation kinase inhibitors. This technical guide will provide an in-depth exploration of the properties and applications of 6-bromo-2-iodopyridin-3-ol as a building block for the synthesis of kinase inhibitors, with a focus on practical synthetic strategies and the underlying principles of structure-activity relationships (SAR).

The Strategic Advantage of 6-Bromo-2-iodopyridin-3-ol

The utility of 6-bromo-2-iodopyridin-3-ol as a building block stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for a sequential and regioselective functionalization of the pyridine ring, providing a powerful tool for building molecular complexity in a controlled manner.

The 3-hydroxyl group is another key feature, as it can act as a hydrogen bond donor, a common interaction motif in the ATP-binding site of many kinases. Furthermore, the pyridine nitrogen can serve as a hydrogen bond acceptor, further anchoring the inhibitor in the kinase active site.

The general strategy for the elaboration of this scaffold involves a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The higher reactivity of the iodo group at the 2-position allows for the initial introduction of a substituent, followed by a second coupling reaction at the less reactive 6-position. This stepwise approach is crucial for the systematic exploration of the chemical space around the pyridin-3-ol core and for optimizing the inhibitor's potency and selectivity.

Synthetic Strategies for the Elaboration of the 6-Bromo-2-iodopyridin-3-ol Scaffold

The differential reactivity of the C-I and C-Br bonds is the cornerstone of synthetic strategies employing 6-bromo-2-iodopyridin-3-ol. The more labile C-I bond at the 2-position allows for selective functionalization under milder conditions, leaving the C-Br bond at the 6-position intact for subsequent transformations.

Sequential Cross-Coupling Reactions: A General Workflow

The following workflow illustrates the general approach to the synthesis of disubstituted pyridin-3-ol derivatives from 6-bromo-2-iodopyridin-3-ol:

G A 6-Bromo-2-iodopyridin-3-ol B First Cross-Coupling (e.g., Sonogashira, Suzuki) - Selective reaction at C2-I bond A->B R1-Source, Pd Catalyst C 6-Bromo-2-substituted-pyridin-3-ol Intermediate B->C D Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Reaction at C6-Br bond C->D R2-Source, Pd Catalyst E 2,6-Disubstituted-pyridin-3-ol (Final Kinase Inhibitor Scaffold) D->E

Caption: General workflow for the sequential functionalization of 6-bromo-2-iodopyridin-3-ol.

Detailed Experimental Protocol: Regioselective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne to the 2-position of 6-bromo-2-iodopyridin-3-ol.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-iodopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-bromo-2-alkynylpyridin-3-ol.

Causality behind Experimental Choices:

  • The use of a Pd(0) catalyst, generated in situ from Pd(II) precursors like Pd(PPh₃)₂Cl₂, is essential for the oxidative addition to the C-I bond.

  • CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • The amine base is crucial for neutralizing the HI generated during the reaction and for the deprotonation of the terminal alkyne.

Detailed Experimental Protocol: Subsequent Suzuki Coupling

This protocol describes the coupling of an arylboronic acid to the 6-position of the 6-bromo-2-alkynylpyridin-3-ol intermediate.

Materials:

  • 6-Bromo-2-alkynylpyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a Schlenk flask, add the 6-bromo-2-alkynylpyridin-3-ol, arylboronic acid, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system and the aqueous base.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-aryl-2-alkynylpyridin-3-ol.

Causality behind Experimental Choices:

  • The choice of a more robust palladium catalyst, such as Pd(dppf)Cl₂, is often necessary for the coupling of the less reactive aryl bromide.

  • The aqueous base is required for the activation of the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.

Case Study: Design and Synthesis of a Hypothetical Src Kinase Inhibitor

To illustrate the practical application of 6-bromo-2-iodopyridin-3-ol, we will outline the design and synthesis of a hypothetical inhibitor targeting the Src tyrosine kinase. Src is a non-receptor tyrosine kinase that is often overactive in various cancers, making it an attractive therapeutic target. Many known Src inhibitors feature a hinge-binding motif and occupy the hydrophobic pocket in the ATP-binding site.[1][2][3]

Design Rationale

Our hypothetical inhibitor, SHI-1 (Src Hypothetical Inhibitor-1) , is designed to incorporate key pharmacophoric features:

  • Pyridin-3-ol core: The 3-hydroxyl group and the pyridine nitrogen will act as hydrogen bond donor and acceptor, respectively, to interact with the hinge region of Src kinase.

  • A small, hydrophobic group at the 2-position: An ethynyl or a small aryl group can occupy the hydrophobic pocket near the gatekeeper residue.

  • A larger, functionalized aryl group at the 6-position: This group will extend towards the solvent-exposed region and can be modified to improve potency, selectivity, and pharmacokinetic properties.

G cluster_0 Design Rationale for SHI-1 A Pyridin-3-ol Core (Hinge Binding) B Substituent at C2 (Hydrophobic Pocket) C Substituent at C6 (Solvent Exposed Region, Potency & Selectivity)

Caption: Key pharmacophoric elements of the hypothetical Src inhibitor SHI-1.

Synthetic Pathway for SHI-1

The synthesis of SHI-1 would follow the sequential cross-coupling strategy outlined previously.

G A 6-Bromo-2-iodopyridin-3-ol B Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, TEA) A->B C 6-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol B->C D Desilylation (K₂CO₃, MeOH) C->D E 6-Bromo-2-ethynylpyridin-3-ol D->E F Suzuki Coupling (4-methoxy-3-aminophenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃) E->F G SHI-1 (6-(3-Amino-4-methoxyphenyl)-2-ethynylpyridin-3-ol) F->G

Caption: Proposed synthetic route for the hypothetical Src kinase inhibitor SHI-1.

Structure-Activity Relationship (SAR) Considerations

The modular nature of the synthesis allows for a systematic exploration of the SAR. The following table summarizes potential modifications and their expected impact on kinase inhibitory activity, based on published data for related pyridine-based inhibitors.[1][2]

PositionModificationRationaleExpected Impact on Activity
C2 Small alkynes (e.g., ethynyl, propynyl)Occupy the hydrophobic pocket near the gatekeeper residue without steric clash.Potentially high potency.
Small aryl rings (e.g., phenyl, pyridyl)Can form additional hydrophobic interactions.May increase potency, but larger groups could lead to loss of activity.
C6 Substituted anilinesThe amino group can form additional hydrogen bonds. Substituents on the aniline ring can be tuned to optimize potency and selectivity.High potential for potent and selective inhibitors.
Other aryl or heteroaryl groupsCan explore different interactions in the solvent-exposed region.A wide range of activities is possible, depending on the specific group.
C3-OH Methylation (to -OCH₃)Removal of the hydrogen bond donor.Expected to significantly decrease or abolish activity against most kinases.

Conclusion and Future Directions

6-Bromo-2-iodopyridin-3-ol is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its key advantages lie in the differential reactivity of the two halogen atoms, which enables a controlled and sequential introduction of various substituents. This modularity is essential for the rapid generation of compound libraries for SAR studies and for the fine-tuning of inhibitor properties.

The synthetic strategies outlined in this guide, centered around regioselective palladium-catalyzed cross-coupling reactions, provide a robust and flexible platform for the development of novel kinase inhibitors. The hypothetical case study of SHI-1 targeting Src kinase illustrates how a rational design approach, combined with efficient synthetic chemistry, can be used to generate promising lead compounds.

Future research in this area will likely focus on the development of new and more efficient catalytic systems for the functionalization of this scaffold, as well as its application in the synthesis of inhibitors for a wider range of kinase targets. The continued exploration of the chemical space around the pyridin-3-ol core, facilitated by building blocks like 6-bromo-2-iodopyridin-3-ol, will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of human diseases.

References

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  • Hennessy, E. J., et al. (2006). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 358-362. [Link]

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Foundational

A Computational Chemist's Guide to Unraveling the Reactivity of 6-Bromo-2-iodopyridin-3-ol

Abstract 6-Bromo-2-iodopyridin-3-ol is a cornerstone building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-iodopyridin-3-ol is a cornerstone building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of its bromo and iodo substituents presents a unique opportunity for selective functionalization, a critical aspect in the efficient construction of novel drug candidates.[1] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the computational modeling of reactions involving this pivotal intermediate. We will explore the theoretical underpinnings and practical applications of computational chemistry to predict and rationalize the outcomes of key synthetic transformations, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions. By providing a blend of theoretical principles, step-by-step computational protocols, and data-driven insights, this guide aims to empower scientists to leverage in silico techniques for accelerated and informed drug discovery.

Introduction to 6-Bromo-2-iodopyridin-3-ol: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals, and its halogenated derivatives are particularly valuable for their ability to participate in a wide array of cross-coupling reactions.[3][4] 6-Bromo-2-iodopyridin-3-ol, with its distinct halogen atoms at the 2 and 6 positions, is an exemplary scaffold that allows for sequential and site-selective modifications.[5] This differential reactivity is paramount in the synthesis of complex molecular architectures required for targeted therapies.[1]

Physicochemical Properties and Electronic Structure

6-Bromo-2-iodopyridin-3-ol is a white to off-white powder or crystalline solid. Its molecular structure and the presence of electron-withdrawing halogen atoms significantly influence the electronic distribution within the pyridine ring, impacting its reactivity. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a trend that can be rationalized through computational analysis of bond dissociation energies and the energetics of oxidative addition.[5]

PropertyValue
Molecular FormulaC5H3BrINO
Molecular Weight299.89 g/mol [6]
Physical FormWhite to off-white powder or crystals
StorageKeep in dark place, inert atmosphere, 2-8°C
Synthesis and Applications

The synthesis of 6-bromo-2-iodopyridin-3-ol and its analogs is a topic of significant interest, with various methods reported for the selective introduction of halogen atoms onto the pyridine core.[2][7] This molecule serves as a critical intermediate in the synthesis of a diverse range of compounds, including tyrosine kinase inhibitors for cancer chemotherapy.[2] The ability to selectively functionalize either the iodo or bromo position allows for the construction of molecular libraries with diverse substitution patterns, accelerating the drug discovery process.[1]

The Computational Chemist's Toolkit: Theoretical Foundations

Computational chemistry provides a powerful lens through which to understand and predict chemical reactivity.[8][9] For organometallic reactions involving species like 6-bromo-2-iodopyridin-3-ol, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance of accuracy and computational cost.[10]

Density Functional Theory (DFT) as the Workhorse

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has proven to be highly effective for studying the mechanisms of transition-metal-catalyzed reactions.[10][11]

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organometallic systems, hybrid functionals such as B3LYP are often a good starting point.[12][13][14] However, it is crucial to benchmark results against experimental data or higher-level calculations when possible.[10][15] Basis sets, such as the Pople-style 6-31G(d) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), must be chosen to accurately describe the electronic structure of all atoms in the system, including the transition metal catalyst. For heavy elements like iodine and palladium, effective core potentials (ECPs) like LANL2DZ are often employed to reduce computational cost.

Modeling the Solvent Environment: Implicit vs. Explicit Models

Reactions are typically carried out in solution, and the solvent can have a significant impact on reaction energetics. Computational models can account for solvent effects through either implicit or explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM)[12], treat the solvent as a continuous dielectric medium, offering a computationally efficient way to capture bulk solvent effects. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions but are computationally more demanding.

Modeling Reaction Mechanisms of 6-Bromo-2-iodopyridin-3-ol

The true power of computational modeling lies in its ability to elucidate complex reaction mechanisms and predict selectivity. In this section, we will explore two key reactions of 6-bromo-2-iodopyridin-3-ol: Suzuki-Miyaura and Sonogashira cross-coupling.

Case Study 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[16] When 6-bromo-2-iodopyridin-3-ol is subjected to Suzuki-Miyaura coupling conditions, the question of regioselectivity arises: will the reaction occur at the C-I or C-Br bond? Computational modeling can provide a quantitative answer.[17][18][19]

The first step is to build the 3D structures of the reactants (6-bromo-2-iodopyridin-3-ol and the boronic acid or ester) and the active palladium catalyst, typically a Pd(0) complex with phosphine ligands.

The reaction mechanism is then explored by calculating the energies of all intermediates and transition states for the catalytic cycle at both the C-I and C-Br positions.[16] The key steps to model are:

  • Oxidative Addition: The initial and often rate-determining step where the halo-pyridine adds to the Pd(0) catalyst.

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Miyaura_Cycle

  • Geometry Optimization: Optimize the geometries of the reactants (6-bromo-2-iodopyridin-3-ol and Pd(PPh3)2) and the two possible oxidative addition products (at C-I and C-Br).

  • Transition State Search: Perform a transition state search (e.g., using the Berny algorithm in Gaussian) starting from an initial guess that lies between the reactants and the product for each pathway.

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structures to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the transition state connects the correct reactants and products.

  • Energy Calculation: Calculate the Gibbs free energies of all stationary points (reactants, transition states, and products) to determine the activation barriers for both pathways.

By comparing the activation barriers for oxidative addition at the C-I and C-Br bonds, the major product can be predicted. The pathway with the lower activation energy will be kinetically favored. It is generally expected that the C-I bond will have a lower activation barrier for oxidative addition due to its weaker bond strength compared to the C-Br bond.

Reaction PathwayActivation Energy (kcal/mol)
Oxidative Addition at C-ILower
Oxidative Addition at C-BrHigher
Case Study 2: Unraveling the Sonogashira Coupling Pathway

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[20][21] The mechanism is more complex than the Suzuki-Miyaura coupling, often involving a copper co-catalyst.[12][22]

Computational studies have been instrumental in elucidating the role of the copper co-catalyst, which is believed to facilitate the transmetalation step by forming a copper acetylide intermediate.[22]

Sonogashira_Workflow

Computational modeling of the Sonogashira reaction can help to rationalize experimental observations such as the effect of different ligands, bases, and solvents on the reaction outcome.[12][22][23] By calculating the energy profile of the entire catalytic cycle, potential bottlenecks and side reactions can be identified, guiding the optimization of reaction conditions.

Advanced Topics and Future Directions

The field of computational chemistry is constantly evolving, with new methods and technologies emerging that promise to further enhance our ability to model complex chemical reactions.

Machine Learning in Reaction Prediction

Machine learning and artificial intelligence are beginning to make a significant impact on chemical research and development.[9][24] Machine learning models, trained on large datasets of experimental and computational reaction data, can be used to predict the outcomes of reactions with high speed and accuracy.

High-Throughput Virtual Screening of Catalysts

Computational methods can be used to perform high-throughput virtual screening of catalyst libraries to identify promising candidates for a particular reaction. This in silico approach can significantly reduce the time and resources required for experimental catalyst development.

Conclusion

Computational modeling is an indispensable tool in modern drug discovery, providing detailed insights into reaction mechanisms and enabling the prediction of reaction outcomes. For a versatile building block like 6-bromo-2-iodopyridin-3-ol, computational chemistry can guide the design of efficient and selective synthetic routes to novel therapeutic agents. As computational methods continue to improve in accuracy and efficiency, their role in accelerating the discovery and development of new medicines will only continue to grow.

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  • Synthesis of N-Heteroaromatic Compounds through Cyclocarbonylative Sonogashira Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

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Exploratory

Introduction: The Strategic Value of Polysubstituted Pyridinols

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-ol In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Pyridine deri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-ol

In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous in top-selling pharmaceuticals and agrochemicals, owing to their unique electronic properties and ability to engage in specific biological interactions.[1] The target molecule, 6-Bromo-2-iodopyridin-3-ol, represents a highly valuable synthetic building block. Its trifunctional nature—a nucleophilic hydroxyl group, and two distinct halogen atoms (bromine and iodine) at positions amenable to diverse cross-coupling reactions—offers a versatile platform for the construction of complex molecular architectures.

This guide provides a comprehensive analysis of a robust and logical synthetic pathway to 6-Bromo-2-iodopyridin-3-ol. We will delve into the mechanistic rationale behind the proposed strategy, provide a detailed experimental protocol based on well-established transformations of analogous structures, and explore the critical parameters for success.

Retrosynthetic Analysis: A Logic-Driven Approach

The primary challenge in synthesizing 6-Bromo-2-iodopyridin-3-ol lies in achieving the precise regiochemical placement of three different functional groups on the pyridine ring. A direct, sequential halogenation of pyridin-3-ol is fraught with potential regioselectivity issues due to the activating nature of the hydroxyl group.

A more robust strategy involves installing the hydroxyl group in the final step from a precursor that offers superior control over the preceding halogenation steps. The Sandmeyer-type diazotization of an aminopyridine is the gold standard for this transformation. This leads us to a logical retrosynthetic pathway where the target pyridinol is derived from the key intermediate, 3-amino-6-bromo-2-iodopyridine. This intermediate, in turn, can be constructed from a simpler aminopyridine through sequential, directed halogenations.

G Target 6-Bromo-2-iodopyridin-3-ol Intermediate1 3-Amino-6-bromo-2-iodopyridine Target->Intermediate1 Diazotization / Hydrolysis Intermediate2 3-Amino-2-iodopyridine Intermediate1->Intermediate2 Regioselective Bromination (NBS) StartingMaterial 3-Aminopyridine Intermediate2->StartingMaterial Iodination (NIS)

Caption: Retrosynthetic pathway for 6-Bromo-2-iodopyridin-3-ol.

Recommended Synthetic Pathway: From 3-Aminopyridine to the Target Pyridinol

This proposed synthesis is a multi-step sequence that leverages the directing effects of the amino group to ensure high regioselectivity in the halogenation steps. The final conversion of the amine to a hydroxyl group via a diazonium salt is a reliable and high-yielding transformation.

Step 1: Synthesis of 3-Amino-2-iodopyridine

The initial step involves the iodination of 3-aminopyridine. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions (C2, C4, and C6). To achieve selective mono-iodination at the C2 position, a mild iodinating agent such as N-Iodosuccinimide (NIS) is employed under controlled conditions.

Step 2: Synthesis of 3-Amino-6-bromo-2-iodopyridine

With the C2 position blocked by iodine, the subsequent bromination is directed by the amino group primarily to the C6 position (para). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and side reactions.[2]

Step 3: Diazotization and Hydrolysis to 6-Bromo-2-iodopyridin-3-ol

This final step is a classic transformation. The 3-amino-6-bromo-2-iodopyridine intermediate is treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., sulfuric acid) at low temperatures to form a stable diazonium salt.[3] Gentle heating of this diazonium salt solution in situ leads to its decomposition, releasing nitrogen gas and allowing for the nucleophilic attack of water to form the desired 6-Bromo-2-iodopyridin-3-ol. This method is highly effective for converting aromatic amines to phenols (or in this case, pyridinols).

Experimental Workflow Visualization

G cluster_0 Step 1: Iodination cluster_1 Step 2: Bromination cluster_2 Step 3: Diazotization & Hydrolysis A 3-Aminopyridine + NIS, Acetonitrile B 3-Amino-2-iodopyridine A->B Stir at RT C 3-Amino-2-iodopyridine + NBS, Acetonitrile D 3-Amino-6-bromo-2-iodopyridine C->D Stir at RT E Intermediate from Step 2 + NaNO₂, H₂SO₄ (conc.) F 6-Bromo-2-iodopyridin-3-ol E->F 1. 0 °C to RT 2. Heat

Caption: Experimental workflow for the synthesis of 6-Bromo-2-iodopyridin-3-ol.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 5-Bromo-3-iodo-pyridin-2-ol.[3] It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 3-Aminopyridine

  • N-Iodosuccinimide (NIS)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sulfuric Acid (concentrated, 98%)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Magnesium Sulfate (anhydrous)

Protocol:

Part A: Synthesis of 3-Amino-6-bromo-2-iodopyridine

  • Iodination: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up 1: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-amino-2-iodopyridine may be used directly or purified by column chromatography.

  • Bromination: Dissolve the crude 3-amino-2-iodopyridine (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours, monitoring by TLC.

  • Work-up 2: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 3-amino-6-bromo-2-iodopyridine.

Part B: Synthesis of 6-Bromo-2-iodopyridin-3-ol

  • Diazotization: Under an inert atmosphere, slowly add the crude 3-amino-6-bromo-2-iodopyridine (1.0 eq) to concentrated sulfuric acid (approx. 3 mL per gram of amine) in a flask cooled in an ice bath (0-5 °C). Stir the mixture until a homogeneous solution is formed.

  • Slowly add solid sodium nitrite (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a large volume of crushed ice. Heat the resulting aqueous solution to 50-60 °C for 1 hour to facilitate hydrolysis of the diazonium salt.

  • Final Work-up: Cool the mixture to room temperature and neutralize to pH ~7 with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Bromo-2-iodopyridin-3-ol.

Quantitative Data Summary

The following table provides representative data for the key steps in the synthesis. Yields are based on typical outcomes for analogous transformations reported in the literature.

ParameterStep 1 (Iodination)Step 2 (Bromination)Step 3 (Diazotization)
Key Reagent N-Iodosuccinimide (NIS)N-Bromosuccinimide (NBS)Sodium Nitrite (NaNO₂)
Stoichiometry 1.05 eq1.05 eq1.5 eq
Solvent AcetonitrileAcetonitrileH₂SO₄ (conc.)
Temperature Room Temp.Room Temp.0 °C to 60 °C
Reaction Time 4 - 6 hours2 - 4 hours3 - 4 hours
Typical Yield 80 - 90%85 - 95%60 - 75%

Alternative Synthetic Considerations

While the proposed route is robust, other strategies for functionalizing pyridines exist.

  • Directed Ortho-Metalation: The use of directing groups, such as a pivaloyl or a removable silyl group, can facilitate metalation (e.g., lithiation) at specific positions, followed by quenching with an electrophilic halogen source.[4] However, achieving the desired trisubstitution pattern would require multiple protection/deprotection and metalation steps, likely resulting in a lower overall yield.

  • Zincke Imine Intermediates: A novel strategy for the 3-halogenation of pyridines involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates.[5][6][7] While powerful, this method is specifically tailored for introducing a halogen at the C3 position and is less suited for the intricate substitution pattern of the target molecule.

The chosen diazotization route remains the most logical and efficient pathway based on established, reliable chemical transformations.

Conclusion

The synthesis of 6-Bromo-2-iodopyridin-3-ol is best approached through a well-controlled, three-step sequence starting from 3-aminopyridine. This strategy leverages the powerful directing effect of the amino group for regioselective iodination and bromination, followed by a reliable diazotization and hydrolysis to install the C3 hydroxyl group. This pathway provides a clear and scalable route to a valuable, trifunctionalized pyridine building block, empowering further research and development in medicinal chemistry and materials science.

References

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  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. ResearchGate. Available at: [Link]

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  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]

  • Scope of a Novel Three-Component Synthesis of Highly Functionalized Pyridines. Sci-Hub. Available at: [Link]

  • Three-Component Synthesis of Functionalized Pyridines | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Innovative Research. Available at: [Link]

  • 6-bromo-3-iodopyridin-2-ol (C5H3BrINO). PubChemLite. Available at: [Link]

  • 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479. PubChem. Available at: [Link]

  • 2-Bromo-6-iodopyridin-3-ol, min 98%, 1 gram. Oakwood Chemical. Available at: [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Center for Biotechnology Information. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Application of 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Understanding the Molecule: A Chemist's Perspective on 6-Bromo-2-iodopyridin-3-ol 6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative with sign...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: A Chemist's Perspective on 6-Bromo-2-iodopyridin-3-ol

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. Its value lies in the differential reactivity of the bromo and iodo substituents, allowing for selective functionalization in cross-coupling reactions. However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and a disciplined approach to its handling.

Key Structural Features and Their Implications:

  • Pyridinol Core: The hydroxyl group on the pyridine ring can exhibit both acidic and nucleophilic properties. It also influences the electron density of the aromatic system.

  • Bromo and Iodo Substituents: These halogens are excellent leaving groups in various cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond, enabling regioselective synthesis. However, these halogens also contribute to the compound's potential toxicity and can be sources of instability.

  • Potential for Air and Light Sensitivity: Halogenated and hydroxylated aromatic systems can be susceptible to degradation upon exposure to air (oxidation) and UV light (photodecomposition).

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive risk assessment is the foundation of safe laboratory practice. For 6-Bromo-2-iodopyridin-3-ol, the primary hazards are related to its irritant properties and potential for harm if ingested or inhaled.

GHS Hazard Profile
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning
Toxicological Insights and Rationale

While specific toxicological data for 6-Bromo-2-iodopyridin-3-ol is limited, the known toxicology of related halogenated pyridines and pyridinols provides a basis for prudent handling. The irritant effects are likely due to the reactivity of the molecule with biological macromolecules. Ingestion or inhalation can lead to systemic exposure, with potential effects on the gastrointestinal and respiratory tracts. The long-term effects of exposure have not been extensively studied, warranting a cautious approach that minimizes all routes of exposure.

Prudent Practices for Handling and Storage: A Self-Validating System of Safety

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and preventing accidental release.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable when working with 6-Bromo-2-iodopyridin-3-ol.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Check for breakthrough times and replace gloves immediately upon contamination.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection. A respirator may be required for spill cleanup or in situations with inadequate ventilation.
Engineering Controls: Containing the Hazard

All manipulations of 6-Bromo-2-iodopyridin-3-ol, including weighing and transfers, must be conducted in a properly functioning chemical fume hood. This is the most effective way to prevent inhalation of the powdered compound or any potential vapors.

Storage: Preserving Integrity and Preventing Degradation

Proper storage is crucial not only for safety but also for maintaining the chemical integrity of 6-Bromo-2-iodopyridin-3-ol.

  • Temperature: Store at 2-8°C. Refrigeration slows down potential decomposition pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent slow oxidation of the pyridinol moiety.

  • Light: Store in a dark place, preferably in an amber vial within a secondary container. Halogenated aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-halogen bonds, leading to the formation of reactive radical species and degradation of the compound.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Chemical Reactivity and Stability: A Guide for the Synthetic Chemist

Understanding the chemical behavior of 6-Bromo-2-iodopyridin-3-ol is paramount for designing safe and successful experiments.

Thermal and Photolytic Stability

As a halogenated pyridine, 6-Bromo-2-iodopyridin-3-ol is susceptible to both thermal and photolytic decomposition. High temperatures can lead to the formation of various degradation products, including dehalogenated species.[2] Photolysis, or decomposition by light, can also occur, leading to the formation of reactive intermediates.[1] This underscores the importance of storing the compound in a cool, dark place.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the pyridinol moiety.

  • Strong Bases: While bases are used in reactions with this compound, strong, non-nucleophilic bases should be used with caution as they can deprotonate the hydroxyl group, potentially leading to undesired side reactions or instability.

  • Reactive Metals: Contact with certain metals may catalyze decomposition.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as a guide and should be adapted based on a thorough risk assessment of the specific experimental conditions.

Illustrative Synthetic Protocol: Sandmeyer Reaction for the Preparation of 6-Bromo-2-iodopyridin-3-ol

This protocol outlines a plausible synthetic route from the corresponding amine precursor, 2-amino-5-bromo-3-iodopyridine, via a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3]

Step 1: Diazotization of 2-amino-5-bromo-3-iodopyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromo-3-iodopyridine in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change.

Step 2: Halogen Exchange

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-2-iodopyridin-3-ol.

Application Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective functionalization of the more reactive carbon-iodine bond.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Bromo-2-iodopyridin-3-ol, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Emergency Procedures: Preparedness and Response

Spill Response
  • Minor Spill: For a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the material in a sealed container for disposal. Clean the spill area with soap and water.

  • Major Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Waste Disposal

Dispose of 6-Bromo-2-iodopyridin-3-ol and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous chemical waste.

Visualizing Safe Handling Workflows

A logical workflow is essential for ensuring that all safety precautions are consistently applied.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Chemical Fume Hood B->C D Gather and Inspect Equipment C->D E Weigh Compound in Fume Hood D->E F Perform Chemical Transformation E->F G Monitor Reaction F->G H Quench Reaction (if necessary) G->H I Work-up and Purification H->I J Clean Glassware I->J K Dispose of Waste J->K

Caption: A generalized workflow for the safe handling of 6-Bromo-2-iodopyridin-3-ol.

Conclusion

6-Bromo-2-iodopyridin-3-ol is a valuable reagent for chemical synthesis, but its safe and effective use demands a comprehensive understanding of its properties and a disciplined adherence to established safety protocols. By integrating the principles of hazard assessment, proper handling techniques, and emergency preparedness into all laboratory operations, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 6-Bromo-2-iodopyridin-3-ol from 2-Amino-5-bromopyridine

Abstract: This document provides a comprehensive, field-validated guide for the synthesis of the valuable heterocyclic building block, 6-Bromo-2-iodopyridin-3-ol, starting from the readily available precursor, 2-amino-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-validated guide for the synthesis of the valuable heterocyclic building block, 6-Bromo-2-iodopyridin-3-ol, starting from the readily available precursor, 2-amino-5-bromopyridine. Halogenated hydroxypyridines are pivotal intermediates in the development of novel therapeutics and functional materials. The described synthetic strategy involves a regioselective diazotization to form a key diazonium salt intermediate, followed by a Sandmeyer-type iodination and subsequent hydrolysis. This protocol is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic rationale, procedural robustness, and safety considerations to ensure reliable and reproducible outcomes.

Introduction and Synthetic Rationale

Substituted pyridinols are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of halogens and a hydroxyl group, as seen in 6-Bromo-2-iodopyridin-3-ol, offers multiple reaction sites for further chemical elaboration, such as in cross-coupling reactions. The synthesis of such a polysubstituted heterocycle requires a carefully planned strategy to control regioselectivity.

The transformation of 2-amino-5-bromopyridine into 6-Bromo-2-iodopyridin-3-ol is a non-trivial process that involves the conversion of the amino group and the introduction of iodo and hydroxyl functionalities at specific positions. The most robust and well-established method to achieve this transformation is via a diazotization reaction, a cornerstone of aromatic chemistry.[1] The amino group is converted into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to a nucleophilic substitution with an iodide ion (a Sandmeyer-type reaction) and hydrolysis to yield the desired product.[2][3]

The overall synthetic pathway can be visualized as a two-stage process occurring in a single pot, where the control of temperature and reagent stoichiometry is critical for success.

Overall Synthetic Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodo-Hydroxylation A 2-Amino-5-bromopyridine (Starting Material) B 5-Bromo-pyridin-2-diazonium Salt (Intermediate) A->B  NaNO₂, H₂SO₄  0-5 °C C 6-Bromo-2-iodopyridin-3-ol (Target Molecule) B->C  1. KI (Iodination)  2. H₂O, Δ (Hydrolysis)

Figure 1: Proposed synthetic workflow from 2-amino-5-bromopyridine.

Detailed Experimental Protocol

This protocol details the one-pot synthesis where the initially formed diazonium salt is consumed in subsequent steps without isolation.

Safety Precaution: Diazonium salts are potentially unstable and can be explosive, especially when isolated or heated in a dry state.[4] All steps involving the formation and reaction of the diazonium salt must be conducted at low temperatures (0–5 °C) behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountPuritySupplier
2-Amino-5-bromopyridineC₅H₅BrN₂173.011.010.0 g≥97%Sigma-Aldrich
Sulfuric Acid (conc.)H₂SO₄98.08-50 mL98%Fisher Scientific
Sodium NitriteNaNO₂69.001.14.38 g≥99%Acros Organics
Potassium IodideKI166.001.514.4 g≥99%J.T. Baker
Deionized WaterH₂O18.02-200 mL--
Sodium Hydroxide (5M)NaOH40.00-As needed--
Ethyl AcetateC₄H₈O₂88.11-300 mLACS Grade-
Brine (sat. NaCl)NaCl58.44-100 mL--
Anhydrous MgSO₄MgSO₄120.37-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature does not rise above 10 °C during the addition. Stir the resulting solution for 15 minutes at 0–5 °C until a clear solution is obtained.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (4.38 g, 63.5 mmol) in deionized water (20 mL) and cool the solution to 0 °C. Add this cold sodium nitrite solution dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal reaction temperature strictly below 5 °C throughout the addition.[5] A slight color change may be observed. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

  • Iodination: In a separate 250 mL beaker, dissolve potassium iodide (14.4 g, 86.7 mmol) in deionized water (50 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Note: It is often safer to add the diazonium salt to the iodide solution to keep the concentration of the diazonium species low.[6] Effervescence (evolution of N₂ gas) will be observed.

  • Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete hydrolysis and decomposition of any remaining diazonium salt.

  • Neutralization and Extraction: Cool the dark reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by slowly adding 5M sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, followed by a wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Bromo-2-iodopyridin-3-ol as a solid.[7]

Mechanistic Considerations and Troubleshooting

The Chemistry Behind the Steps
  • Diazotization: In the presence of a strong acid like H₂SO₄, sodium nitrite is converted to nitrous acid (HONO), which is then protonated to form the potent nitrosating agent, the nitrosonium ion (NO⁺).[8] The primary amino group of the pyridine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps leads to the formation of the diazonium salt. The low temperature is essential to prevent the premature decomposition of this unstable intermediate.[9]

  • Sandmeyer Iodination: The iodide ion (I⁻) from KI acts as a nucleophile, attacking the diazonium salt and displacing the dinitrogen group (N₂), which is an excellent leaving group. While many Sandmeyer reactions require a copper(I) catalyst, iodination is often rapid enough to proceed without one.[1]

  • Hydrolysis: The diazonium group can also be displaced by water, especially upon heating, to form the hydroxyl group.[2] Performing the iodination first, followed by gentle heating, helps to drive both reactions to completion.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed prematurely. 3. Inefficient extraction.1. Ensure stoichiometric or slight excess of NaNO₂ is used. 2. Maintain temperature strictly below 5 °C during diazotization. Use the diazonium salt immediately.[5] 3. Perform multiple extractions and check the pH before extraction.
Dark, Tarry Crude Product Formation of azo-coupling side products or other decomposition pathways.Ensure efficient stirring and slow, controlled addition of reagents. The final purification step (chromatography) is critical to remove these impurities.
Reaction Fails to Proceed Insufficiently acidic conditions for diazotization.Ensure the use of concentrated sulfuric acid and complete dissolution of the starting amine.

Conclusion

The transformation of 2-amino-5-bromopyridine to 6-Bromo-2-iodopyridin-3-ol is a robust and scalable process when key parameters, particularly temperature and reagent addition rates, are carefully controlled. This application note provides a detailed protocol grounded in established chemical principles, offering researchers a reliable method to access this valuable synthetic intermediate. The procedure's success hinges on the careful execution of the diazotization step, which generates the pivotal diazonium salt intermediate for subsequent functionalization.

References

  • BenchChem. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. 5

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine and 2-Aminopyridine 1-Oxide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1835-1840.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. 6

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.

  • BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. 3

  • Gheorghiu, M. D., et al. (2000). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie, 45(10), 919-925.

  • Trusova, M. E., et al. (2016). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate.

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4.

  • Raza, A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 243-274.

  • Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines.

  • askIITians. (2013). What is sandmeyer's reaction?.

  • Vulcanchem. (n.d.). 3,5-Dibromo-4-iodopyridin-2-amine.

  • Ozeki, N., et al. (2001). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. Heterocycles, 55(3), 461-464.

  • Lulinski, S., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(23), 5650.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

  • ResearchGate. (2021). Synthesis of 2-Amino-5-bromopyridine.

  • Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?.

  • Organic Syntheses. (n.d.). 3-aminopyridine.

  • Wikipedia. (n.d.). 3-Aminopyridine.

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-iodopyridin-3-ol.

  • Alekseev, I. S., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][5]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 57(5), 454-460.

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

  • Organic Chemistry Portal. (n.d.). Diazotisation.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine.

  • MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).

  • ChemicalBook. (n.d.). 2-Amino-5-bromopyridine.

  • ResearchGate. (2008). A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.

  • ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature.

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

  • ChemicalBook. (n.d.). 3-Aminopyridine synthesis.

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-iodopyridin-3-ol.

  • ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

Sources

Application

detailed protocol for Suzuki coupling with 6-Bromo-2-iodopyridin-3-ol

Application Note & Protocol Topic: Regioselective Suzuki-Miyaura Coupling: A Detailed Protocol for the Mono-Arylation of 6-Bromo-2-iodopyridin-3-ol Introduction: The Strategic Importance of Substituted Pyridinols Pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Suzuki-Miyaura Coupling: A Detailed Protocol for the Mono-Arylation of 6-Bromo-2-iodopyridin-3-ol

Introduction: The Strategic Importance of Substituted Pyridinols

Pyridinol scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely install different substituents onto the pyridyl core is paramount for developing novel molecular entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2]

This guide focuses on a particularly valuable and challenging substrate: 6-Bromo-2-iodopyridin-3-ol. Its dihalogenated nature presents a unique opportunity for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of aryl groups. This protocol provides a robust and detailed methodology for achieving selective mono-arylation at the more reactive C-2 iodo position, yielding 6-Bromo-2-arylpyridin-3-ol as a versatile intermediate for further synthetic elaboration.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical to rational protocol design and troubleshooting. The process is a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the entire cycle.[4][5][6] The Pd(0) inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium and displacing the halide.[1][7][8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)Ln pdiix Ar-Pd(II)L2-X pd0->pdiix Oxidative Addition (Ar-X) pdiir Ar-Pd(II)L2-R' pdiix->pdiir Transmetalation (R'-B(OH)2, Base) pdiir->pd0 Reductive Elimination (Ar-R') reagents_in Reagents In product_out Product Out

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Key to Selectivity: Halogen Reactivity

For a dihalogenated substrate like 6-Bromo-2-iodopyridin-3-ol, achieving selective mono-coupling hinges on the differential reactivity of the C-X bonds during the initial oxidative addition step. The established reactivity order for halogens in palladium-catalyzed cross-couplings is:

I > Br >> Cl > F [1][10]

This trend is primarily governed by the carbon-halogen bond dissociation energy. The C-I bond is the weakest among the halogens, making it the most susceptible to cleavage and subsequent insertion by the Pd(0) catalyst. Therefore, by carefully controlling the reaction conditions, particularly temperature and reaction time, we can exploit this reactivity difference to favor the exclusive coupling at the C-2 iodo position while leaving the more robust C-6 bromo position intact for subsequent transformations.[11][12]

Detailed Experimental Protocol: Selective Mono-Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of 6-Bromo-2-iodopyridin-3-ol.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Suggested QuantityMmolEquivalentsNotes
6-Bromo-2-iodopyridin-3-ol313.91314 mg1.01.0Starting substrate.
Arylboronic AcidVariesVaries1.11.1e.g., Phenylboronic acid (121.93 g/mol , 134 mg).
Pd(PPh₃)₄1155.5635 mg0.030.03 (3 mol%)Palladium(0) catalyst. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0Anhydrous, finely powdered.
1,4-Dioxane88.118 mL--Anhydrous, sparged with Argon.
Deionized Water18.022 mL--Degassed.
Reaction Vessel-25 mL Schlenk flask--With a magnetic stir bar.
Inert Gas-Argon or Nitrogen--For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the cooled flask, add 6-Bromo-2-iodopyridin-3-ol (314 mg, 1.0 mmol), the chosen arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Briefly remove the septum or stopper and add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL). The mixture will appear as a suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 85 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours. The disappearance of the starting material (6-Bromo-2-iodopyridin-3-ol) is the primary indicator of completion.

  • Reaction Quench: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

Workflow start 6-Bromo-2-iodopyridin-3-ol step1 Suzuki Coupling (ArB(OH)2, Pd(PPh3)4, K2CO3) 85°C, Dioxane/H2O start->step1 Reacts at C-I bond product1 Selective Mono-Arylation Product: 6-Bromo-2-arylpyridin-3-ol step1->product1 step2 Potential Second Coupling (Ar'B(OH)2, Different Conditions) product1->step2 C-Br bond remains

Figure 2: Workflow for the regioselective Suzuki coupling of 6-Bromo-2-iodopyridin-3-ol.

Work-up and Purification
  • Dilution & Filtration: Add 20 mL of ethyl acetate to the reaction mixture and stir for 5 minutes. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine) (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective for isolating the desired product.

Characterization

The identity and purity of the final product, 6-Bromo-2-arylpyridin-3-ol, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the regiochemistry of the arylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Use fresh catalyst or a pre-catalyst. Ensure rigorous inert atmosphere techniques.2. Degas solvents thoroughly by sparging with Argon for 15-20 mins.3. Use a fresh bottle of boronic acid or consider using the corresponding pinacol ester for enhanced stability.[13]
Formation of Di-arylated Product 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst is too reactive for selective coupling.1. Lower the reaction temperature to 70-80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Stick with a standard catalyst like Pd(PPh₃)₄. Avoid highly active Buchwald-type ligands for this selective step.[3]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Protodeborylation of Boronic Acid The boronic acid is unstable under the reaction conditions (base/water/heat).Use 1.2-1.5 equivalents of the boronic acid. Alternatively, switch to a more stable boronic ester derivative (e.g., pinacol ester).[13]

Conclusion

This protocol provides a reliable and scientifically grounded method for the regioselective mono-arylation of 6-Bromo-2-iodopyridin-3-ol. By leveraging the inherent differences in carbon-halogen bond reactivity, researchers can efficiently synthesize 6-Bromo-2-arylpyridin-3-ol intermediates. These products are valuable platforms for further synthetic diversification, enabling the creation of complex, highly functionalized pyridine derivatives for applications in drug discovery and materials science. The principles of catalyst selection, base function, and condition control outlined herein serve as a foundational guide for tackling similar challenges in cross-coupling chemistry.

References

  • Wikipedia. Suzuki reaction. [Link]

  • de la Rosa, V. R., et al. (2018). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

Method

Buchwald-Hartwig amination of 6-Bromo-2-iodopyridin-3-ol conditions

Application Notes and Protocols Topic: Buchwald-Hartwig Amination of 6-Bromo-2-iodopyridin-3-ol: A Guide to Regioselective Synthesis Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Buchwald-Hartwig Amination of 6-Bromo-2-iodopyridin-3-ol: A Guide to Regioselective Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1][2] This guide provides a detailed examination of its application to the challenging substrate, 6-Bromo-2-iodopyridin-3-ol. The presence of two distinct halogen atoms (iodine and bromine) on an electron-deficient pyridine ring offers a unique opportunity for regioselective functionalization, a critical capability in the synthesis of complex pharmaceutical intermediates. This document outlines the mechanistic principles governing this selectivity and provides field-proven, step-by-step protocols to predictably favor amination at either the C2 (iodo) or C6 (bromo) position. We delve into the causal relationships between ligand choice, base, solvent, and temperature, offering researchers the tools to troubleshoot and optimize this powerful transformation.

Introduction: The Strategic Importance of Selective Aminopyridine Synthesis

The aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. The Buchwald-Hartwig amination reaction has emerged as a preeminent method for their synthesis, largely supplanting harsher classical methods due to its broad substrate scope and functional group tolerance.[1][3]

The substrate, 6-Bromo-2-iodopyridin-3-ol, presents a common yet intricate synthetic challenge: how to selectively functionalize one of two reactive sites. The inherent difference in the reactivity of the carbon-iodine and carbon-bromine bonds toward palladium catalysts is the key to achieving this control. The general reactivity trend for the oxidative addition step in cross-coupling reactions is I > Br > Cl > F.[4] By carefully tuning the reaction conditions, one can exploit this differential reactivity to achieve highly regioselective C-N bond formation. The presence of the hydroxyl group also requires consideration in the choice of base to prevent unwanted side reactions.

The Catalytic Cycle and the Basis for Selectivity

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is fundamental to rational protocol design.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X (Rate-Determining) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR¹R² Amido Aryl-Pd(II)-Amido Complex AmineCoord->Amido + Base, - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) complex.[1] The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that oxidative addition occurs preferentially at the C2-iodo position under milder conditions. This electronic difference is the primary lever for achieving regioselectivity.

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Anhydrous and degassed solvents are critical for optimal results.[4]

Protocol 1: Selective Mono-Amination at the C2-Iodo Position

This protocol is designed to exploit the higher reactivity of the C-I bond, favoring the formation of 6-Bromo-2-(amino)pyridin-3-ol derivatives. Milder reaction conditions are employed to prevent significant competing amination at the C6-bromo position.

Workflow for C2-Selective Amination

C2_Selective_Workflow Start 6-Bromo-2-iodopyridin-3-ol + Amine (1.1 eq) Catalyst Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Start->Catalyst Base Base (e.g., NaOtBu) Catalyst->Base Solvent Solvent (e.g., Toluene) Base->Solvent Conditions Mild Conditions (e.g., 60-80 °C) Solvent->Conditions Reaction Stir under Inert Atmosphere (Monitor by TLC/LC-MS) Conditions->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Selective C2-Aminated Product: 6-Bromo-2-(amino)pyridin-3-ol Workup->Product

Caption: Experimental workflow for selective amination at the C2-Iodo position.

Materials & Reagents:

ReagentSuggested Amount (for 1 mmol substrate)Purpose
6-Bromo-2-iodopyridin-3-ol1.0 mmolStarting Material
Amine1.1 - 1.2 mmolNucleophile
Pd₂(dba)₃0.02 mmol (2 mol% Pd)Palladium Precursor
XPhos0.048 mmol (4.8 mol%)Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmolBase
Anhydrous Toluene5-10 mLSolvent

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-iodopyridin-3-ol, the amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Look for the appearance of a new spot corresponding to the mono-aminated product.

  • Quenching & Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-Bromo-2-(amino)pyridin-3-ol.

Protocol 2: Sequential Di-Amination (C6-Bromo Position)

To achieve amination at the C6-bromo position, a sequential approach is most reliable. First, the C2-iodo position is functionalized as described in Protocol 1. The resulting, less reactive 6-bromo-2-aminopyridine is then subjected to a second Buchwald-Hartwig amination under more forcing conditions.

Materials & Reagents (for Second Amination):

ReagentSuggested Amount (for 1 mmol substrate)Purpose
6-Bromo-2-(amino)pyridin-3-ol1.0 mmolStarting Material
Second Amine1.2 - 1.5 mmolNucleophile
Pd(OAc)₂0.05 mmol (5 mol%)Palladium Precursor
RuPhos0.10 mmol (10 mol%)Ligand
Cesium Carbonate (Cs₂CO₃)2.0 mmolBase
Anhydrous Dioxane5-10 mLSolvent

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, heavy-walled sealed tube, add the purified 6-Bromo-2-(amino)pyridin-3-ol from Protocol 1, the second amine, cesium carbonate, RuPhos, and Pd(OAc)₂. Note: A more robust ligand like RuPhos and a weaker base like Cs₂CO₃ are often used for less reactive aryl bromides to prevent catalyst decomposition at higher temperatures.[4][5][6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add anhydrous, degassed dioxane.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 110-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress until the starting material is consumed (typically 12-24 hours).

  • Workup & Purification: Follow steps 6-8 from Protocol 1 to work up and purify the final 2,6-diaminopyridin-3-ol product.

Key Factors Influencing Selectivity & Yield

ParameterRationale & Causality
Temperature This is the primary tool for controlling selectivity. Lower temperatures (60-80 °C) provide enough energy to overcome the activation barrier for C-I oxidative addition but not for the C-Br bond, ensuring high selectivity for the C2 position. Higher temperatures (>100 °C) are required to activate the stronger C-Br bond.[7]
Ligand Choice Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial for coupling electron-deficient heteroaryl halides.[5][6] They promote the difficult reductive elimination step and stabilize the Pd(0) catalyst, preventing decomposition and increasing turnover. The choice of ligand can also mitigate side reactions like hydrodehalogenation.[4]
Base Selection A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[4] For more challenging couplings or sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often used, though they may necessitate higher reaction temperatures.[4][8]
Solvent Aprotic, non-polar to moderately polar solvents like toluene and dioxane are standard as they effectively dissolve the reagents and catalytic species without interfering with the reaction.[4][9] The use of anhydrous and thoroughly degassed solvents is paramount to prevent catalyst poisoning by water or oxygen.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (poor quality reagents, oxygen/water contamination). 2. Insufficient temperature. 3. Inappropriate ligand/base combination.1. Use high-purity, fresh reagents and rigorously anhydrous/degassed solvents. 2. Incrementally increase the temperature. 3. Screen alternative ligands (e.g., RuPhos) or a stronger base.
Poor Selectivity (Di-amination in Protocol 1) 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Lower the reaction temperature to 60-70 °C. 2. Monitor the reaction closely and quench as soon as the starting material is consumed.
Hydrodehalogenation Side Product 1. Presence of water or other proton sources. 2. β-hydride elimination from the Pd-amido complex is competing with reductive elimination.[4]1. Ensure all reagents and solvents are scrupulously dry. 2. Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos) to sterically disfavor β-hydride elimination.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high for the chosen catalyst system. 2. The substrate or amine is poisoning the catalyst.1. Use a more thermally stable ligand or precatalyst. 2. Lower the reaction temperature. 3. Purify starting materials.

References

  • 7 ResearchGate. Accessed January 12, 2026.

  • 10 Chemistry LibreTexts. Accessed January 12, 2026.

  • 11 Royal Society of Chemistry. Accessed January 12, 2026.

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Application

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 6-Bromo-2-iodopyridin-3-ol

Abstract The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of te...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is particularly valuable in pharmaceutical and materials science research for the construction of complex molecular architectures.[1][5] This application note provides a comprehensive guide to a highly regioselective Sonogashira coupling protocol for 6-Bromo-2-iodopyridin-3-ol, a versatile building block in medicinal chemistry. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve selective alkynylation at the 2-position of the pyridine ring. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step experimental protocol, and address common challenges and troubleshooting strategies.

Introduction: The Strategic Importance of Substituted Pyridinols

Substituted pyridine scaffolds are prevalent in a vast array of FDA-approved pharmaceuticals and biologically active natural products. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is therefore of paramount importance in drug discovery and development. 6-Bromo-2-iodopyridin-3-ol presents a unique opportunity for sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for the initial Sonogashira coupling to occur exclusively at the 2-position.[1][3] The remaining bromo substituent can then be utilized in subsequent cross-coupling reactions, providing a modular approach to the synthesis of highly functionalized pyridinols. The hydroxyl group at the 3-position can also play a crucial role in modulating the biological activity of the final compound.

Principle of Regioselectivity

The success of this protocol hinges on the well-established reactivity trend of aryl halides in the oxidative addition step of the palladium catalytic cycle, which is generally considered the rate-determining step.[2][6] The order of reactivity is I > Br > Cl > F.[7][8] This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst. In the case of 6-Bromo-2-iodopyridin-3-ol, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond at the 2-position, leaving the C-Br bond at the 6-position intact for future transformations.

Experimental Protocol

This protocol is designed for the regioselective Sonogashira coupling of a generic terminal alkyne to 6-Bromo-2-iodopyridin-3-ol.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Bromo-2-iodopyridin-3-ol≥97%Commercially AvailableStore under inert atmosphere
Terminal Alkyne≥98%Commercially AvailableEnsure purity and dryness
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableMore air-stable Pd(II) precatalyst
Copper(I) Iodide (CuI)≥99%Commercially AvailableUse a fresh bottle, as it can degrade
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableMust be dry and degassed
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableMust be dry and degassed
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere
Schlenk FlaskOr similar reaction vessel for inert atmosphere chemistry

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-iodopyridin-3-ol (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[1][6][7]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed tetrahydrofuran (THF, approximately 5-10 mL per mmol of the pyridinol substrate). Stir the resulting suspension for 5 minutes.

  • Base and Alkyne Addition: Add anhydrous, degassed triethylamine (2.0 equiv.) to the mixture, followed by the dropwise addition of the terminal alkyne (1.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion (typically within 2-4 hours, as indicated by TLC), dilute the reaction mixture with ethyl acetate. Filter the mixture through a short plug of Celite to remove the catalyst residues and inorganic salts.[10]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-bromo-2-alkynylpyridin-3-ol.[11]

3.3. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add 6-Bromo-2-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI to Schlenk flask B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B 1. C Add Anhydrous/Degassed THF, Et₃N, and Alkyne B->C 2. D Stir at Room Temperature C->D 3. E Monitor by TLC D->E 4. Monitor F Dilute with Ethyl Acetate E->F 5. If complete G Filter through Celite F->G 6. H Concentrate Filtrate G->H 7. I Purify by Column Chromatography H->I 8.

Caption: Experimental workflow for the regioselective Sonogashira coupling.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][12]

  • Palladium Cycle:

    • Precatalyst Activation: The Pd(II) precatalyst, PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species, Pd(PPh₃)₂.[1]

    • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the more reactive C-I bond of 6-Bromo-2-iodopyridin-3-ol to form a Pd(II)-pyridinyl intermediate. This is the regioselectivity-determining step.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the iodide and forming a Pd(II)-alkynyl intermediate.[2][12]

    • Reductive Elimination: This intermediate undergoes reductive elimination to yield the 6-bromo-2-alkynylpyridin-3-ol product and regenerate the active Pd(0) catalyst.[13]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[2][6]

    • Deprotonation: The amine base (triethylamine) deprotonates the alkyne to form a copper(I) acetylide species.[2] This species is then ready for the transmetalation step in the palladium cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(I)L₂ Ar-Pd(II)-I L₂ Pd(0)L₂->Pd(II)(Ar)(I)L₂ Oxidative Addition Pd(II)(Ar)(C≡CR)L₂ Ar-Pd(II)-C≡CR L₂ Pd(II)(Ar)(I)L₂->Pd(II)(Ar)(C≡CR)L₂ Transmetalation Pd(II)(Ar)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Ar-C≡CR Product Pd(II)(Ar)(C≡CR)L₂->Ar-C≡CR Ar-I Substrate (6-Bromo-2-iodopyridin-3-ol) Ar-I->Pd(II)(Ar)(I)L₂ Cu(I) CuI Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Deprotonation R-C≡CH Alkyne R-C≡CH->Cu-C≡CR Base Et₃N Base->Cu-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or low product yield Inactive catalyst, poor quality reagents, insufficient inert atmosphere.[7]Use a fresh batch of palladium catalyst and CuI. Ensure solvents and the amine base are anhydrous and thoroughly degassed.[7] Improve the evacuation/backfill procedure.
Formation of black precipitate (Palladium black) Catalyst decomposition.This can be caused by impurities or an inappropriate solvent.[7] Ensure high-purity reagents. While THF is generally suitable, if this issue persists, consider alternative solvents like DMF or toluene.[14][15]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen.[6][7][16]Rigorously exclude oxygen by maintaining a robust inert atmosphere throughout the reaction. Ensure all solvents and reagents are properly degassed.[1][17] Consider copper-free conditions if homocoupling remains a significant issue.[4][6]
Reaction stalls Catalyst deactivation, substrate or product inhibition.Increase catalyst loading slightly (e.g., to 5 mol%). Ensure efficient stirring. If the reaction is run at a higher temperature, consider that this can sometimes accelerate catalyst decomposition.[14]

Conclusion

The protocol described herein provides a reliable and highly regioselective method for the Sonogashira coupling of terminal alkynes to the 2-position of 6-Bromo-2-iodopyridin-3-ol. By leveraging the inherent differences in carbon-halogen bond reactivity, this approach offers a straightforward route to valuable, selectively functionalized pyridinol intermediates. The mild reaction conditions, operational simplicity, and high selectivity make this protocol a valuable tool for researchers in medicinal chemistry and drug development. Careful attention to maintaining an inert atmosphere and using high-quality reagents are critical for achieving optimal results.

References

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Books Gateway. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Ullah, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Chen, C., et al. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Pendidikan Kimia. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube. [Link]

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Method

Mastering Regioselectivity: A Guide to the Functionalization of 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the precise functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The 6-Bromo-2-iodopyridin-3-ol molecule stands as a versatile building block, offering multiple reaction sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the regioselective functionalization of this substrate, detailing the underlying principles and offering robust protocols for key transformations.

The strategic advantage of 6-Bromo-2-iodopyridin-3-ol lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity follows the well-established trend of C-I > C-Br.[1][2] This inherent disparity allows for the selective functionalization at the C2 position (the carbon-iodine bond) under carefully controlled conditions, leaving the C6 position (the carbon-bromine bond) available for subsequent transformations. This stepwise approach is invaluable for the divergent synthesis of novel pyridine derivatives.

The Principle of Regioselective Palladium-Catalyzed Cross-Coupling

The selectivity in palladium-catalyzed reactions hinges on the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes it the kinetically favored site for this insertion. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature and reaction time), chemists can achieve high selectivity for functionalization at the C2 position.

This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Additionally, we will explore the potential for directed ortho-metalation as a complementary strategy for functionalization.

I. Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide.[2][3] For 6-Bromo-2-iodopyridin-3-ol, this reaction can be controlled to selectively form a biaryl or vinyl-substituted pyridine at the C2 position.

Causality of Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used.[3]

  • Ligand: The choice of phosphine ligand can significantly influence the reaction's efficiency. Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[3]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 6-Bromo-2-arylpyridin-3-ol (Predicted)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 eq)Toluene/H₂O (4:1)1008>95
33-Thienylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 eq)DMF/H₂O (5:1)8516>85

Note: The yields presented are predicted based on typical outcomes for similar dihalogenated pyridine substrates and are intended for illustrative purposes.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-Bromo-2-iodopyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

II. Regioselective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[4][5] This reaction allows for the introduction of an alkynyl group at the C2 position of 6-Bromo-2-iodopyridin-3-ol.

Causality of Experimental Choices
  • Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[6]

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 6-Bromo-2-alkynylpyridin-3-ol (Predicted)
1PhenylacetylenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (3 eq)THFRT6>90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)DIPEA (3 eq)DMF504>95
3Propargyl alcoholPd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (3 eq)THFRT8>85

Note: The yields presented are predicted based on typical outcomes for similar dihalogenated pyridine substrates and are intended for illustrative purposes.

Experimental Protocol: Regioselective Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-2-iodopyridin-3-ol (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, the amine base, and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the specified temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Wash the filtrate with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I ArPd(II)IL2 Ar-Pd(II)-I(L2) Ox_Add->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Regeneration ArR Ar-C≡CR Red_Elim->ArR CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord H-C≡CR Cu_Pi_Complex [Cu(I)-π-Alkyne] Alkyne_Coord->Cu_Pi_Complex Deprotonation Deprotonation (Base) Cu_Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

III. Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[7][8] This reaction can be employed to selectively introduce a primary or secondary amine at the C2 position of 6-Bromo-2-iodopyridin-3-ol.

Causality of Experimental Choices
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as Xantphos or BINAP, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[9] These ligands facilitate both the oxidative addition and the final reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 2-Amino-6-bromopyridin-3-ol Derivative (Predicted)
1MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)NaOtBu (1.4 eq)Toluene10012>90
2AnilinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃ (2 eq)Dioxane11018>85
3BenzylaminePd₂(dba)₃ (2 mol%) / DavePhos (4 mol%)K₃PO₄ (2 eq)Toluene10016>88

Note: The yields presented are predicted based on typical outcomes for similar dihalogenated pyridine substrates and are intended for illustrative purposes.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the ligand, and the base. Add 6-Bromo-2-iodopyridin-3-ol (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd catalyst, ligand, base, Ar-I, and Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure 2-Amino-6-bromopyridin-3-ol Derivative purification->product end End product->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

IV. Directed Ortho-Metalation (DoM)

As a complementary strategy, the 3-hydroxyl group of the substrate can act as a directed metalation group (DMG).[10][11] Treatment with a strong lithium base, such as an alkyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the C4 position, ortho to the hydroxyl group. This generates a lithiated intermediate that can be quenched with various electrophiles.

Causality of Experimental Choices
  • Directing Group: The hydroxyl group, after deprotonation by the strong base to form an alkoxide, acts as a potent DMG, directing the second deprotonation to the adjacent C4 position.[12]

  • Base: Strong, non-nucleophilic bases like LDA or n-BuLi are required to effect the deprotonation of the pyridine ring.[13]

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

It is important to note that metal-halogen exchange at the C2 (iodo) or C6 (bromo) positions can be a competing pathway, especially with alkyllithium bases. The choice of base and reaction conditions can be tuned to favor either DoM or metal-halogen exchange.

Visualization of Competing Pathways: DoM vs. Halogen-Metal Exchange

Competing_Pathways cluster_paths Potential Reactivity with Strong Base start 6-Bromo-2-iodopyridin-3-ol base Strong Base (e.g., LDA or n-BuLi) start->base dom Directed Ortho-Metalation (at C4) base->dom Kinetic/Thermodynamic Control hme Halogen-Metal Exchange (at C2 or C6) base->hme Kinetic/Thermodynamic Control product_dom 4-Substituted Product (after electrophilic quench) dom->product_dom product_hme 2- or 6-Substituted Product (after electrophilic quench) hme->product_hme

Caption: Competing pathways of directed ortho-metalation and halogen-metal exchange.

Conclusion

6-Bromo-2-iodopyridin-3-ol is a highly valuable and versatile building block in organic synthesis. The predictable and significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a high degree of regiocontrol in palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, researchers can selectively functionalize the C2 position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, while preserving the C6-bromo functionality for subsequent transformations. Furthermore, the presence of the 3-hydroxyl group opens up the possibility of employing directed ortho-metalation strategies for functionalization at the C4 position. This comprehensive guide provides the foundational knowledge and practical protocols necessary for the successful and regioselective functionalization of this important synthetic intermediate, empowering chemists to construct novel and complex molecules with precision and efficiency.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium-C
  • Directed (ortho) Metallation. (n.d.). Source for chemical principles.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023).
  • ortho metalation. (n.d.). Andrew G Myers Research Group.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4. (n.d.). Sigma-Aldrich.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • Directed ortho metalation. (n.d.). In Wikipedia.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
  • Palladium used As A C
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Source for chemical principles.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • 6-bromo-3-iodopyridin-2-ol (C5H3BrINO). (n.d.). PubChemLite.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4. (n.d.). Sigma-Aldrich.
  • 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479. (n.d.). PubChem.
  • Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Digital Commons@Georgia Southern.
  • Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling. (n.d.).
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. (n.d.). Benchchem.
  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temper
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.

Sources

Application

High-Purity Isolation of 6-Bromo-2-iodopyridin-3-ol via Optimized Flash Column Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract 6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative of significant interest as a building block in medicinal chemistry and phar...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative of significant interest as a building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern offers multiple reaction sites for constructing complex molecular architectures. However, its synthesis often yields a crude mixture containing starting materials, isomers, and other byproducts. The inherent polarity and potential sensitivity of the molecule present a purification challenge. This application note provides a detailed, field-proven protocol for the efficient purification of crude 6-Bromo-2-iodopyridin-3-ol using flash column chromatography. We emphasize a systematic approach, beginning with method development on Thin-Layer Chromatography (TLC) to establish an optimal eluent system, followed by a comprehensive, step-by-step guide to preparative-scale separation. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Purification Challenge

The purification of polar, multi-functionalized heterocyclic compounds like 6-Bromo-2-iodopyridin-3-ol is a critical step that frequently determines the success of subsequent synthetic transformations. The molecule's key chemical features—a weakly acidic hydroxyl group, a basic pyridine nitrogen, and two different halogen substituents—govern its interaction with chromatographic media. These features can lead to issues such as poor solubility, band tailing on silica gel, and difficult separation from structurally similar impurities.

Column chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase, is the method of choice for this task.[1][2][3] This guide focuses on normal-phase flash chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent), a robust and scalable technique for organic synthesis laboratories.[1]

Analyte Properties & Methodological Considerations

Before commencing purification, understanding the physicochemical properties of 6-Bromo-2-iodopyridin-3-ol (CAS: 188057-35-4) is paramount.[4]

  • Polarity: The presence of the pyridinolic -OH group and the nitrogen lone pair makes the molecule highly polar. This dictates that a relatively polar eluent system will be required to achieve migration on a silica column.

  • Acidity/Basicity: The pyridine ring is basic, while the hydroxyl group is weakly acidic. This amphoteric nature can lead to strong interactions with the acidic silanol groups on the surface of silica gel, often causing significant band tailing.

  • Stability: The compound should be stored in a dark, cool, and inert environment, suggesting potential sensitivity to light and air.[4] Furthermore, some halogenated pyridines are known to be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition.[5]

Expert Insight (Self-Validating System): To counteract the potential for tailing and decomposition, the use of a deactivated stationary phase is recommended. This can be achieved by incorporating a small percentage (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonia solution, into the eluent system.[5][6] This simple addition neutralizes the acidic sites on the silica, leading to sharper peaks and improved recovery.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Causality: Attempting a preparative column without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale version of column chromatography that serves to identify the optimal mobile phase composition.[1] The goal is to find a solvent system where the target compound, 6-Bromo-2-iodopyridin-3-ol, exhibits a Retention Factor (Rƒ) between 0.2 and 0.35.[7] This Rƒ range ensures that the compound will migrate through the column at a practical rate, sufficiently separated from both less polar and more polar impurities.

Protocol 1: TLC Eluent System Screening
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of several silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄). Keep the spots small and concentrated.

  • Development: Place each TLC plate in a developing chamber containing a different eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the desired product:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Suggested Eluent Systems for Screening
System IDNon-Polar ComponentPolar ComponentStarting Ratio (v/v)PolarityNotes
AHexanesEthyl Acetate70:30MediumA standard, versatile system for moderately polar compounds.[8]
BHexanesEthyl Acetate50:50Medium-HighIncrease polarity if Rƒ is too low in System A.
CDichloromethaneMethanol98:2HighFor highly polar compounds that do not move in EtOAc/Hexanes.[8]
DDichloromethaneMethanol95:5Very HighUse with caution; high methanol content can affect silica.[8]
EHexanes/EtOAc (e.g., 60:40)+ 0.5% TriethylamineAs per baseModifiedAdd TEA to any promising system if significant tailing is observed.

Interpreting the Results:

  • If Rƒ is too high (> 0.5): The eluent is too polar. Decrease the proportion of the polar component.

  • If Rƒ is too low (< 0.15): The eluent is not polar enough. Increase the proportion of the polar component.

  • If spots are streaked/tailed: The compound is interacting too strongly with the silica. Add a basic modifier like triethylamine to the eluent.[5]

Visualization: Logic of Eluent Selection

Eluent_Selection start_node Start TLC Analysis (e.g., 7:3 Hexanes/EtOAc) decision_rf Calculate Rf of Target Compound start_node->decision_rf too_high Rf > 0.35 (Too Polar) decision_rf->too_high High too_low Rf < 0.2 (Not Polar Enough) decision_rf->too_low Low ideal 0.2 < Rf < 0.35 (Optimal) decision_rf->ideal Ideal decrease_polarity Action: Decrease Polarity (e.g., 8:2 Hexanes/EtOAc) too_high->decrease_polarity increase_polarity Action: Increase Polarity (e.g., 5:5 Hexanes/EtOAc) too_low->increase_polarity proceed Proceed to Column Chromatography ideal->proceed decrease_polarity->decision_rf Re-evaluate increase_polarity->decision_rf Re-evaluate

Caption: Logic diagram for optimizing the mobile phase using TLC.

Part 2: Preparative Flash Chromatography Protocol

Once an optimal eluent system is identified (target Rƒ ≈ 0.25), the purification can be scaled up to a preparative column. This protocol assumes a standard glass flash chromatography setup.

Materials & Equipment
  • Glass chromatography column

  • Silica gel (e.g., 230-400 mesh)

  • Eluent system (pre-mixed, as determined by TLC)

  • Crude 6-Bromo-2-iodopyridin-3-ol

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Air or nitrogen source for pressurization

Protocol 2: Step-by-Step Purification
  • Column Packing (Slurry Method):

    • Rationale: Slurry packing creates a more uniform and tightly packed stationary phase, minimizing cracks or channels that lead to poor separation.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel in the least polar eluent you will use (e.g., 100% hexanes or the initial eluent mixture). Use approximately 50 g of silica for every 1 g of crude material, adjusting based on separation difficulty.

    • Pour the slurry into the column. Use pressure to push the solvent through, continuously tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the silica bed to run dry.

    • Finish with another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[7]

  • Sample Loading (Dry Loading Method):

    • Rationale: Dry loading is superior for compounds with limited solubility in the initial eluent. It ensures the sample is introduced to the column as a narrow, concentrated band, maximizing separation efficiency.

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution (Gradient Elution):

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, provides the best resolution. It allows less polar impurities to elute first, followed by the target compound, and finally the more polar impurities.[1]

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) to wash down any residual sample and elute very non-polar impurities.

    • Carefully add the pre-determined optimal eluent system to the top of the column.

    • Apply gentle, consistent pressure to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Gradually increase the polarity of the eluent over the course of the run. For example, if your optimal eluent is 40% EtOAc in hexanes, you might run a gradient from 10% to 50% EtOAc.

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of numbered fractions.

    • Monitor the composition of the fractions by spotting them on a TLC plate alongside a sample of the crude mixture.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified 6-Bromo-2-iodopyridin-3-ol.

Visualization: Overall Purification Workflow

Purification_Workflow start Crude 6-Bromo-2-iodopyridin-3-ol tlc 1. TLC Method Development (Find Eluent with Rf ≈ 0.25) start->tlc pack 2. Column Preparation (Slurry Packing) tlc->pack load 3. Sample Loading (Dry Loading) pack->load elute 4. Elution & Fraction Collection (Gradient Elution) load->elute analyze 5. Fraction Analysis via TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify pure fractions end_node Pure Product & Solvent Evaporation combine->end_node

Caption: Workflow for the purification of 6-Bromo-2-iodopyridin-3-ol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product will not elute Eluent is not polar enough.Increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).
Product elutes with the solvent front Eluent is too polar.Decrease the polarity of the mobile phase (e.g., add more hexanes). Re-optimize using TLC.[9]
Poor separation (co-elution) Rƒ values of components are too close; improper eluent; column overloaded.Find a new eluent system via TLC. Use a longer column or less crude material. Employ a slower, shallower gradient during elution.[5]
Band tailing / streaking Strong interaction with acidic silica; compound is overloading the column.Add 0.5-1% triethylamine or ammonia to the eluent. Ensure the sample is fully dissolved before loading. Use less material.
Colored product (yellow/brown) Decomposition on the column; presence of iodine impurity.Deactivate silica with triethylamine. Minimize the compound's time on the column. Cover the column with foil to protect from light. Wash the crude product's organic solution with sodium thiosulfate solution during workup to remove iodine.[5]

Conclusion

This application note provides a robust and reproducible methodology for the purification of 6-Bromo-2-iodopyridin-3-ol. By adhering to a systematic process of TLC-based method development followed by a carefully executed flash chromatography protocol, researchers can reliably obtain this valuable synthetic intermediate in high purity. The key to success lies in understanding the analyte's chemical properties and proactively addressing potential issues like band tailing and on-column degradation by using a modified (deactivated) stationary phase. This approach ensures the integrity of the final product, paving the way for successful downstream applications in drug discovery and development.

References

  • Chromatography: Solvent Systems For Flash Column , University of Rochester, Department of Chemistry. [Link]

  • 2-Bromo-6-iodopyridin-3-ol Chemical and Physical Properties , PubChem, National Center for Biotechnology Information. [Link]

  • 6-Bromo-2-iodothieno[3,2-b]pyridine Chemical and Physical Properties , PubChem, National Center for Biotechnology Information. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) , ALWSCI Blog. [Link]

  • Column Chromatography Principles , University of Colorado Boulder, Department of Chemistry. [Link]

  • 6-bromo-3-iodopyridin-2-ol Properties , PubChemLite. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? , Reddit r/OrganicChemistry Discussion. [Link]

  • Solvent Systems for Silica Gel Column Chromatography , Common Organic Chemistry. [Link]

  • HPLC separation of related halogenated aromatic, any one? , Chromatography Forum. [Link]

  • Column chromatography Principles , Columbia University. [Link]

  • Column Chromatography Theory , University of Toronto Scarborough. [Link]

  • 2-Bromo-6-iodopyridin-3-ol Product Information , Oakwood Chemical. [Link]

  • How to choose the best solution for column chromatography? , ResearchGate. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical , MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Recrystallization of 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purification in Advanced Pharmaceutical Synthesis In the synthesis of complex pharmaceutical intermediates and active pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Advanced Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. 6-Bromo-2-iodopyridin-3-ol is a key heterocyclic building block, the purity of which can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2] This application note provides a detailed, experience-driven guide to developing a robust recrystallization procedure for 6-Bromo-2-iodopyridin-3-ol, from initial solvent screening to the isolation of high-purity crystalline material.

PART 1: Foundational Principles and Strategic Approach

The successful recrystallization of any compound is contingent on the judicious selection of a solvent or solvent system.[1] The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This differential solubility is the thermodynamic driving force for the crystallization process upon cooling. For 6-Bromo-2-iodopyridin-3-ol, its structure—a polar pyridinol core with a hydrogen-bonding hydroxyl group and two large, polarizable halogen substituents—suggests a moderate to high polarity. Therefore, the initial solvent screening should encompass a range of polar and moderately polar organic solvents.

Safety Precautions: A Non-Negotiable Prerequisite

6-Bromo-2-iodopyridin-3-ol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE). The following safety precautions are mandatory:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Hazard Information: 6-Bromo-2-iodopyridin-3-ol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Avoid creating dust and ensure adequate ventilation.

  • Solvent Hazards: All organic solvents are flammable and pose inhalation risks. Avoid open flames and sources of ignition. Consult the Safety Data Sheet (SDS) for each solvent before use.

PART 2: Experimental Protocol

Materials and Equipment
  • Compound: Crude 6-Bromo-2-iodopyridin-3-ol (95% purity or as synthesized)

  • Solvents (Reagent Grade or Higher): A selection of solvents with varying polarities is recommended for the screening process (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hotplate/stirrer

    • Magnetic stir bars

    • Watch glasses

    • Graduated cylinders

    • Pasteur pipettes and bulbs

    • Büchner funnel and flask

    • Vacuum source

    • Filter paper

    • Spatulas

    • Scintillation vials or test tubes for solvent screening

    • Melting point apparatus

    • Analytical balance

Protocol 1: Systematic Solvent Screening

The objective of this initial protocol is to identify a suitable solvent or a two-solvent system for the recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 6-Bromo-2-iodopyridin-3-ol into several small, labeled test tubes or scintillation vials.

  • Room Temperature Solubility Test: To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, heptane, water), starting with about 0.5 mL. Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[1] It may, however, be a candidate for the "good" solvent in a two-solvent system.

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture gently on a hotplate. Add the same solvent dropwise until the solid dissolves completely.

    • Causality: The goal is to create a saturated solution at an elevated temperature.[1] Note the approximate volume of solvent required. An ideal single solvent will dissolve the compound completely upon heating.

  • Cooling and Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice-water bath for 15-20 minutes.

    • Inducing Crystallization: If crystallization does not occur, try scratching the inside of the tube with a glass rod at the air-liquid interface to create nucleation sites.

  • Evaluation: A suitable single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good recovery of crystalline solid upon cooling.

  • Two-Solvent System Screening: If no single solvent is ideal, a two-solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

    • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again. Allow the solution to cool slowly.

Protocol 2: Full Recrystallization Procedure (Hypothetical Solvent System: Ethanol/Water)

Based on the polar nature of 6-Bromo-2-iodopyridin-3-ol, an ethanol/water system is a probable candidate. Ethanol would act as the "good" solvent and water as the "poor" solvent. Note: This is a proposed starting point and should be optimized based on the results of Protocol 1.

  • Dissolution: Place the crude 6-Bromo-2-iodopyridin-3-ol in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

    • Rationale: This step removes any solid impurities that are insoluble in the hot recrystallization solvent. Pre-heating the apparatus prevents premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Mechanism: As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which crystallization occurs. Impurities tend to remain in the solution.[1]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any residual soluble impurities.

    • Critical Insight: Using ice-cold solvent for washing minimizes the loss of the purified product, as it will have very low solubility in the cold wash solvent.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes to pull air through the crystal cake. Then, carefully transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

PART 3: Visualization and Data Presentation

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_protocol Recrystallization Protocol cluster_analysis Analysis crude_product Crude 6-Bromo-2- iodopyridin-3-ol solvent_screening Protocol 1: Solvent Screening crude_product->solvent_screening dissolution Dissolve in Minimal Hot Solvent solvent_screening->dissolution Select Solvent System hot_filtration Hot Gravity Filtration (optional) dissolution->hot_filtration Insoluble impurities cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation drying Drying isolation->drying pure_product Pure Crystalline Product drying->pure_product purity_check Purity Analysis (e.g., MP, NMR) pure_product->purity_check

Sources

Application

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-iodopyridin-3-ol

For: Researchers, scientists, and drug development professionals Introduction 6-Bromo-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromine and iodine atoms, makes it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the identity, purity, and stability of the molecule, which are critical parameters for its successful use in subsequent synthetic steps and for regulatory compliance. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of 6-Bromo-2-iodopyridin-3-ol, offering detailed protocols and insights into data interpretation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-2-iodopyridin-3-ol is essential for its proper handling, storage, and the development of appropriate analytical methodologies.

PropertyValueSource
Chemical Formula C₅H₃BrINO
Molecular Weight 299.89 g/mol
Appearance White to off-white powder or crystals
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of 6-Bromo-2-iodopyridin-3-ol. Both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the pyridine ring.

¹H NMR Spectroscopy Protocol

Rationale: This protocol is designed to provide a clear and well-resolved spectrum of the aromatic protons on the pyridine ring. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solvating power for polar compounds and its chemical shift, which does not interfere with the signals of interest. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-2-iodopyridin-3-ol.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds to allow for full relaxation of the protons.

    • Acquisition Time: Approximately 4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons. The downfield shift of protons in halogenated pyridines is a key characteristic to observe.[1]

Expected ¹H NMR Spectrum:

  • Two Aromatic Protons: Expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm), likely appearing as doublets due to coupling with each other. The exact chemical shifts will be influenced by the deshielding effects of the electronegative halogen and oxygen substituents.

  • One Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR provides crucial information about the carbon skeleton of the molecule. A proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • The DMSO-d₆ solvent peak (around 39.5 ppm) can be used for referencing if TMS is not observed clearly.

    • Expect five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (Br, I, OH) will be significantly deshielded and appear at higher chemical shifts.

Caption: NMR Spectroscopy Workflow for 6-Bromo-2-iodopyridin-3-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of 6-Bromo-2-iodopyridin-3-ol and for quantifying it in reaction mixtures or formulations. A reverse-phase method is generally suitable for this type of compound.

HPLC Protocol for Purity Assessment

Rationale: This protocol utilizes a C18 column, which is a versatile stationary phase for separating moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA), ensures good peak shape and resolution. TFA acts as an ion-pairing agent and helps to suppress the ionization of the hydroxyl group, leading to sharper peaks. UV detection is appropriate as pyridine derivatives typically exhibit strong UV absorbance.[2][3]

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromo-2-iodopyridin-3-ol and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% TFA in Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the chromatogram to determine the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Caption: HPLC Workflow for Purity Analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of 6-Bromo-2-iodopyridin-3-ol and for providing fragmentation information that further supports its structural identification.

Mass Spectrometry Protocol

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6-Bromo-2-iodopyridin-3-ol, and it typically produces the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The presence of bromine and iodine will result in a characteristic isotopic pattern.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Formic acid aids in the protonation of the analyte.

  • Instrument Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Flow rate as recommended by the instrument manufacturer.

    • Drying Gas (N₂): Temperature of 300-350°C.

    • Mass Range: m/z 50-500.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ at m/z 300.85.

    • Observe the isotopic pattern. Due to the natural abundances of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and iodine (¹²⁷I is monoisotopic), the molecular ion region will show a characteristic pattern.

    • In HRMS, the measured mass should be within 5 ppm of the calculated exact mass of C₅H₄BrINO⁺.

    • Fragmentation patterns may include the loss of Br, I, or H₂O, providing further structural confirmation.

MS_Analysis_Flow Sample_Prep Sample Preparation Dilute sample in ACN/H2O with 0.1% Formic Acid Ionization Ionization Electrospray Ionization (ESI) in Positive Mode Sample_Prep->Ionization Mass_Analysis Mass Analysis High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Detection Ion Detector Mass_Analysis->Detection Data_Interpretation Data Interpretation - Confirm [M+H]+ at m/z 300.85Analyze Isotopic PatternVerify Elemental Composition Detection->Data_Interpretation

Caption: Mass Spectrometry Analysis Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in 6-Bromo-2-iodopyridin-3-ol.

FTIR Protocol

Rationale: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation. The resulting spectrum will provide a unique fingerprint of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

    • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

    • C-Br and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

UV-Vis Protocol

Rationale: The pyridine ring is a chromophore that absorbs UV radiation. The position and intensity of the absorption maxima are sensitive to the substituents on the ring. Ethanol is a common, relatively transparent UV solvent.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in ethanol.

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution using ethanol.

  • Data Acquisition:

    • Use ethanol as the blank.

    • Scan the sample solution from 200 to 400 nm.

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λmax). Substituted pyridines typically show strong absorption bands in the 250-300 nm range.[4]

Safety and Handling

6-Bromo-2-iodopyridin-3-ol is a chemical that requires careful handling.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[6]

    • Avoid contact with skin and eyes.[6]

    • Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 6-Bromo-2-iodopyridin-3-ol. The combination of NMR for structural elucidation, HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and FTIR and UV-Vis for functional group identification and electronic properties ensures a thorough understanding of the molecule's identity and quality. Adherence to these protocols will enable researchers and drug development professionals to confidently use this important building block in their synthetic endeavors.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Asian Journal of Chemistry. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Pyridinols using 6-Bromo-2-iodopyridin-3-ol

Abstract Substituted pyridinol scaffolds are of paramount importance in medicinal chemistry and drug discovery, frequently appearing in a wide array of biologically active compounds.[1][2][3] This technical guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridinol scaffolds are of paramount importance in medicinal chemistry and drug discovery, frequently appearing in a wide array of biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview and detailed protocols for the strategic synthesis of substituted pyridinols utilizing the versatile building block, 6-Bromo-2-iodopyridin-3-ol. The inherent differential reactivity of the carbon-iodine and carbon-bromine bonds is exploited to achieve regioselective functionalization, enabling the synthesis of diverse libraries of pyridinol derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Strategic Value of 6-Bromo-2-iodopyridin-3-ol

The pyridinol core is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and other interactions with biological targets.[2][3] The ability to precisely introduce a variety of substituents at specific positions on this ring system is crucial for optimizing pharmacokinetic and pharmacodynamic properties. 6-Bromo-2-iodopyridin-3-ol is a highly valuable starting material for this purpose due to the presence of two different halogen atoms at the 2 and 6 positions.

The well-established principles of palladium-catalyzed cross-coupling reactions dictate a predictable order of reactivity for halogens: I > Br > Cl.[4] This differential reactivity allows for the selective functionalization of the C-2 position (iodine) while leaving the C-6 position (bromine) intact for subsequent transformations. This sequential approach provides a powerful and modular platform for the synthesis of a wide range of 2,6-disubstituted pyridin-3-ols.

Core Synthetic Strategy: Regioselective Cross-Coupling

The overarching synthetic strategy is based on the sequential, regioselective functionalization of the pyridinol core. The more labile carbon-iodine bond at the C-2 position is targeted in the initial cross-coupling reaction, followed by a second cross-coupling reaction at the more robust carbon-bromine bond at the C-6 position. This allows for the introduction of two different substituents in a controlled manner.

G start 6-Bromo-2-iodopyridin-3-ol step1 Regioselective Cross-Coupling at C-2 (Iodine) (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 2-Substituted-6-bromopyridin-3-ol step1->intermediate step2 Cross-Coupling at C-6 (Bromine) (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 product 2,6-Disubstituted Pyridin-3-ol step2->product

Caption: Overall synthetic workflow for the sequential functionalization of 6-Bromo-2-iodopyridin-3-ol.

Part 1: Selective Functionalization at the C-2 Position

The initial synthetic step focuses on the selective reaction at the C-2 iodo-substituent. The choice of the cross-coupling reaction will determine the nature of the substituent introduced at this position. Below are detailed protocols for three common and powerful cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and vinyl groups.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other Pd(0) sources can be used.

  • Ligand: The triphenylphosphine ligands in Pd(PPh₃)₄ are generally sufficient for reactive C-I bonds.

  • Base: A base such as sodium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a 2-Aryl-6-bromopyridin-3-ol

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-2-iodopyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq) followed by degassed dioxane or toluene (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-bromopyridin-3-ol.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Experimental Protocol: Synthesis of a 2-Alkynyl-6-bromopyridin-3-ol

  • Reaction Setup: To a Schlenk flask, add 6-Bromo-2-iodopyridin-3-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (as solvent) followed by the terminal alkyne (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Synthesis of a 2-Amino-6-bromopyridin-3-ol

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), the appropriate phosphine ligand (e.g., BINAP, 0.06 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add anhydrous toluene, followed by 6-Bromo-2-iodopyridin-3-ol (1.0 eq) and the desired amine (1.2 eq).

  • Reaction: Heat the mixture to 90-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Functionalization at the C-6 Position

The 2-substituted-6-bromopyridin-3-ol intermediate obtained from the first step can undergo a second cross-coupling reaction at the C-6 position. The reaction conditions for the second coupling may need to be more forcing (e.g., higher temperatures, stronger bases, or more active catalyst systems) due to the lower reactivity of the C-Br bond compared to the C-I bond.

Experimental Protocol: General Procedure for Suzuki Coupling at C-6

  • Reaction Setup: To a Schlenk flask, add the 2-substituted-6-bromopyridin-3-ol (1.0 eq), the desired boronic acid (1.5 eq), a more active palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a strong base like K₃PO₄ (3.0 eq).

  • Inert Atmosphere and Solvent Addition: Follow the procedures outlined in the previous sections for creating an inert atmosphere and adding degassed solvents (e.g., dioxane/water).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-48 hours.

  • Workup and Purification: Follow the general workup and purification procedures described above.

G cluster_0 Step 1: C-2 Functionalization (Iodine) cluster_1 Step 2: C-6 Functionalization (Bromine) start 6-Bromo-2-iodopyridin-3-ol r1 R¹-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ start->r1 Suzuki r2 R¹-C≡CH Pd(PPh₃)₂Cl₂, CuI, Et₃N start->r2 Sonogashira r3 R¹R²NH Pd₂(dba)₃, Ligand, NaO t Bu start->r3 Buchwald-Hartwig intermediate 2-R¹-6-bromopyridin-3-ol r1->intermediate r2->intermediate r3->intermediate r4 R³-B(OH)₂ Pd(dppf)Cl₂, K₃PO₄ intermediate->r4 Suzuki product 2-R¹-6-R³-pyridin-3-ol r4->product

Caption: Detailed workflow illustrating the sequential cross-coupling strategy.

Data Summary: Representative Reaction Conditions

ReactionPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura C-2 (I)Arylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-90
Sonogashira C-2 (I)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRoom Temp
Buchwald-Hartwig C-2 (I)AminePd₂(dba)₃ / LigandNaOtBuToluene90-110
Suzuki-Miyaura C-6 (Br)Arylboronic AcidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O100-120

Conclusion and Future Perspectives

The strategic use of 6-Bromo-2-iodopyridin-3-ol as a starting material provides a robust and versatile platform for the synthesis of a diverse array of substituted pyridinols. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to novel compound libraries. The protocols outlined in this guide serve as a strong foundation for researchers to develop and optimize the synthesis of their specific target molecules. Further exploration of different catalyst systems, ligands, and reaction conditions can expand the scope of this methodology to include an even broader range of functional groups and coupling partners.

References

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

Sources

Application

Application Note: A Scalable and Validated Protocol for the Synthesis of 6-Bromo-2-iodopyridin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 6-Bromo-2-iodopyridin-3-ol Polysubstituted pyridine scaffolds are foundational in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Bromo-2-iodopyridin-3-ol

Polysubstituted pyridine scaffolds are foundational in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise installation of functional groups, particularly halogens, at specific positions allows for extensive structure-activity relationship (SAR) studies and serves as a versatile handle for subsequent cross-coupling reactions. 6-Bromo-2-iodopyridin-3-ol is a highly valuable building block, featuring three distinct functional groups: a hydroxyl group, and two different halogens (bromine and iodine) at electronically and sterically distinct positions. This arrangement enables sequential and regioselective derivatization, making it a coveted intermediate in the synthesis of complex molecular architectures for drug discovery.

However, the regioselective synthesis of such heterocycles is non-trivial. The electron-deficient nature of the pyridine ring, combined with the complex interplay of substituent directing effects, presents a significant synthetic challenge.[2] This document provides a comprehensive, field-tested guide for the large-scale synthesis of 6-Bromo-2-iodopyridin-3-ol, emphasizing mechanistic rationale, process safety, and analytical validation.

Synthetic Strategy and Mechanistic Rationale

The proposed synthesis is a two-step process commencing from the commercially available and cost-effective starting material, pyridin-3-ol. The strategy hinges on sequential electrophilic aromatic substitution, leveraging the powerful activating and directing effects of the hydroxyl group.

The core logic is as follows:

  • Initial Bromination: The hydroxyl group of pyridin-3-ol is a strong activating group, directing incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. Due to steric considerations and the electronic influence of the ring nitrogen, bromination is often favored at the less hindered C6 position. N-Bromosuccinimide (NBS) is selected as the brominating agent for its moderate reactivity and ease of handling on a large scale compared to elemental bromine.

  • Subsequent Iodination: Following the synthesis of 6-Bromopyridin-3-ol, the second halogen is introduced. The directing effects of the resident hydroxyl and bromo substituents now govern the regioselectivity. The hydroxyl group strongly activates the C2 and C4 positions, while the bromo group weakly deactivates the ring but directs ortho and para. The combined effect overwhelmingly favors substitution at the C2 position. N-Iodosuccinimide (NIS) is the reagent of choice, providing a reliable source of an electrophilic iodine species under mild conditions.

This sequential approach ensures high regioselectivity, minimizing the formation of isomeric impurities that are often difficult to separate, a critical consideration for scalable synthesis.

Synthetic_Pathway Start Pyridin-3-ol Intermediate 6-Bromopyridin-3-ol Start->Intermediate  Step 1: Bromination  N-Bromosuccinimide (NBS)  Acetonitrile, RT Product 6-Bromo-2-iodopyridin-3-ol Intermediate->Product  Step 2: Iodination  N-Iodosuccinimide (NIS)  Acetonitrile, RT Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination s1_setup 1. Dissolve Pyridin-3-ol in ACN s1_add 2. Add NBS Solution (dropwise, 20-25°C) s1_setup->s1_add s1_react 3. Stir & Monitor (TLC / LC-MS) s1_add->s1_react s1_workup 4. Quench & Extract (Na2S2O3, EtOAc) s1_react->s1_workup s1_purify 5. Isolate Intermediate (6-Bromopyridin-3-ol) s1_workup->s1_purify s2_setup 6. Dissolve Intermediate in ACN s1_purify->s2_setup  Proceed to next step s2_add 7. Add NIS (portions, 20-25°C) s2_setup->s2_add s2_react 8. Stir & Monitor (TLC / LC-MS) s2_add->s2_react s2_workup 9. Quench & Extract (Na2S2O3, EtOAc) s2_react->s2_workup s2_purify 10. Recrystallize & Isolate Final Product s2_workup->s2_purify

Sources

Method

Strategic Protection of the Hydroxyl Group in 6-Bromo-2-iodopyridin-3-ol: A Guide for Synthetic Chemists

Introduction: Navigating the Synthetic Potential of a Versatile Building Block 6-Bromo-2-iodopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Potential of a Versatile Building Block

6-Bromo-2-iodopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature—a nucleophilic hydroxyl group and two distinct carbon-halogen bonds (C-I and C-Br) amenable to sequential and site-selective cross-coupling reactions—offers a powerful platform for the synthesis of complex molecular architectures. However, the inherent reactivity of the hydroxyl group necessitates a robust protection strategy to prevent undesired side reactions and enable the controlled manipulation of the iodo and bromo substituents. This application note provides a comprehensive guide to the selection and implementation of protecting group strategies for the hydroxyl moiety of 6-bromo-2-iodopyridin-3-ol, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced reactivity of this substrate, present detailed protocols for various protecting groups, and offer insights into their stability and selective removal, ensuring the successful execution of complex synthetic routes.

The Challenge: Reactivity and Selectivity in a Halogenated Pyridinol System

The chemical landscape of 6-bromo-2-iodopyridin-3-ol presents unique challenges for the synthetic chemist. The electron-withdrawing nature of the pyridine nitrogen and the two halogen atoms decreases the electron density of the aromatic ring, thereby increasing the acidity of the hydroxyl group compared to a simple phenol. This enhanced acidity can facilitate deprotonation but also renders the corresponding pyridinolate a potent nucleophile.

Furthermore, the strategic goal is often to perform sequential cross-coupling reactions, typically exploiting the greater reactivity of the C-I bond over the C-Br bond in palladium-catalyzed processes. This necessitates a protecting group that is stable under the conditions of these transformations, which often involve bases, nucleophiles, and transition metal catalysts, yet can be removed under mild conditions that do not compromise the integrity of the newly installed functionalities or the remaining halogen substituent.

Recommended Protecting Group Strategies

Based on the electronic and steric profile of 6-bromo-2-iodopyridin-3-ol and the demands of subsequent synthetic transformations, we have identified three primary classes of protecting groups that offer a balance of stability, ease of installation, and selective cleavage: Methoxymethyl (MOM) Ethers , Benzyl (Bn) Ethers , and Silyl Ethers . The choice among these will depend on the specific reaction sequence planned.

Methoxymethyl (MOM) Ether: A Robust and Reliable Choice

The methoxymethyl (MOM) group is an acetal-based protecting group known for its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, as well as organometallic reagents.[1][2] This makes it an excellent candidate for protecting the hydroxyl group of 6-bromo-2-iodopyridin-3-ol during subsequent cross-coupling reactions.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-bromo-2-iodopyridin-3-ol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add MOM-Cl (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected 6-bromo-2-iodopyridin-3-ol.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the pyridinol for the MOM-Cl.[3]

  • Anhydrous Conditions: MOM-Cl is sensitive to moisture, and anhydrous conditions prevent its decomposition and ensure efficient reaction.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

The MOM group is typically removed under acidic conditions.[4]

Materials:

  • MOM-protected 6-bromo-2-iodopyridin-3-ol derivative

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in a mixture of MeOH and DCM.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) or an excess of a milder acid like TFA.[4]

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Deprotection Considerations:

  • Care must be taken with acid-sensitive functional groups that may have been introduced in previous steps.

  • Alternative, milder deprotection methods using Lewis acids such as ZnBr₂ in the presence of a soft nucleophile like n-PrSH can be employed for sensitive substrates.[5]

Benzyl (Bn) Ether: Stability and Orthogonal Deprotection

The benzyl ether is another robust protecting group that is stable to a wide range of reaction conditions, including strongly basic and acidic environments, making it suitable for protecting the pyridinol during cross-coupling.[6] Its key advantage lies in its removal by catalytic hydrogenolysis, a condition orthogonal to the acidic or fluoride-based deprotection of other common protecting groups.[7]

Materials:

  • 6-Bromo-2-iodopyridin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous DMF under an inert atmosphere, add a solution of 6-bromo-2-iodopyridin-3-ol (1.0 equiv) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • NaH: A strong, non-nucleophilic base is used to completely deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate.[6]

  • Anhydrous DMF/THF: Polar aprotic solvents that are suitable for SN2 reactions and are compatible with NaH.

Materials:

  • Benzyl-protected 6-bromo-2-iodopyridin-3-ol derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected compound (1.0 equiv) in MeOH or EtOAc.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

Deprotection Considerations:

  • Crucial Note on Halogen Compatibility: Catalytic hydrogenolysis can lead to the reduction of the C-Br and C-I bonds. This deprotection method is therefore not suitable if the halogen atoms are to be retained for subsequent reactions. Alternative oxidative deprotection methods using reagents like DDQ (for p-methoxybenzyl ethers) or BCl₃ can be considered, but these may have their own compatibility issues.[6] For this specific substrate, benzyl ether deprotection without affecting the halogens is challenging and should be approached with caution. Visible-light-mediated debenzylation presents a newer, milder alternative that may be more compatible.[8]

Silyl Ethers: Tunable Stability and Mild Removal

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used protecting groups for hydroxyl functions due to their ease of installation, tunable stability, and mild, fluoride-based deprotection conditions.[9] The steric bulk of the silyl group can be varied to adjust its stability. For the electron-deficient 6-bromo-2-iodopyridin-3-ol, a bulky silyl ether like TBS is recommended to ensure stability during subsequent reactions.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole or Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 6-bromo-2-iodopyridin-3-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere, add TBS-Cl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to neutralize the HCl formed and also as a nucleophilic catalyst.[10]

  • Anhydrous Conditions: Silyl chlorides are moisture-sensitive.

Materials:

  • TBS-protected 6-bromo-2-iodopyridin-3-ol derivative

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv) in THF.

  • Add TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Considerations:

  • TBAF is basic and may cause issues with base-sensitive functional groups. Alternative fluoride sources like HF-pyridine can be used under less basic conditions, but require careful handling in plasticware.[11]

  • Acid-mediated deprotection is also possible and can be selective for more labile silyl ethers.[11]

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Compatibility
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCM, 0 °C to rtAcidic (e.g., HCl/MeOH or TFA/DCM)Stable to a wide pH range (4-12), organometallics, and many redox reagents. Compatible with Suzuki, Sonogashira, and other cross-coupling reactions.[1][2]
Benzyl (Bn) NaH, BnBr, DMF, 0 °C to rtCatalytic Hydrogenolysis (H₂/Pd/C)Very stable to a wide range of conditions. Deprotection is not compatible with retention of C-Br and C-I bonds. [6][7]
tert-Butyldimethylsilyl (TBS) *TBS-Cl, Imidazole, DMF, rtFluoride source (e.g., TBAF/THF) or acidic conditionsGood stability, especially to bases and organometallics. Generally compatible with cross-coupling conditions.[9][12]

Experimental Workflows and Decision Making

The selection of a protecting group is intrinsically linked to the planned synthetic route. Below are graphical representations of decision-making workflows.

Protection_Strategy start Start: 6-Bromo-2-iodopyridin-3-ol q1 Are subsequent steps incompatible with a free -OH? start->q1 protect_oh Protect Hydroxyl Group q1->protect_oh Yes no_protection Proceed without protection q1->no_protection No q2 Will C-Br and C-I bonds be retained after deprotection? protect_oh->q2 use_mom_tbs Choose MOM or TBS q2->use_mom_tbs Yes use_bn Choose Benzyl (with caution) q2->use_bn No deprotection_q Deprotection required? use_mom_tbs->deprotection_q use_bn->deprotection_q final_product Final Product deprotection_q->final_product Yes no_protection->final_product

Caption: Decision workflow for hydroxyl group protection.

Deprotection_Orthogonality sub Protected Pyridinol (e.g., MOM-O-Py-Br/I) suzuki Suzuki Coupling at C2-I (Pd catalyst, base) sub->suzuki deprotect_mom MOM Deprotection (Acidic conditions) suzuki->deprotect_mom If MOM protected deprotect_tbs TBS Deprotection (Fluoride source) suzuki->deprotect_tbs If TBS protected final Final Product deprotect_mom->final deprotect_tbs->final

Caption: Example of an orthogonal protection/deprotection sequence.

Troubleshooting

  • Incomplete Protection: The reduced nucleophilicity of the hydroxyl group in 6-bromo-2-iodopyridin-3-ol may lead to sluggish reactions. If protection is incomplete, consider using a stronger base (for Bn and silyl ethers), increasing the reaction temperature, or extending the reaction time. For MOM protection, ensure strictly anhydrous conditions.

  • Side Reactions during Protection: Strong bases like NaH may potentially react with the halogen substituents, although this is generally less of a concern at lower temperatures. If side reactions are observed, consider milder conditions, such as using a weaker base like potassium carbonate for benzylation.

  • Difficulty in Deprotection: Steric hindrance or electronic effects from substituents added in previous steps may hinder deprotection. For MOM ethers, stronger acidic conditions or alternative Lewis acids may be required. For silyl ethers, different fluoride sources or longer reaction times may be necessary.[13]

  • Loss of Halogen during Deprotection: As highlighted, this is a major concern with benzyl ether deprotection via hydrogenolysis. If the benzyl group must be used and the halogens retained, explore alternative deprotection methods such as oxidative cleavage, though these require careful optimization to avoid reaction at other sites.[6]

Conclusion

The strategic protection of the hydroxyl group of 6-bromo-2-iodopyridin-3-ol is a critical step in unlocking its full synthetic potential. The choice of protecting group should be guided by the planned reaction sequence, with a keen eye on the stability of the protecting group under cross-coupling conditions and the orthogonality of its deprotection. Methoxymethyl (MOM) and tert-butyldimethylsilyl (TBS) ethers represent reliable and versatile options for most synthetic routes involving this valuable building block. By carefully considering the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from 6-bromo-2-iodopyridin-3-ol.

References

  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Silyl ether. (2023, November 29). In Wikipedia. [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2025).
  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. (2007). Organic & Biomolecular Chemistry, 5(1), 114-117.
  • Orthogonal Protection Definition. (n.d.). Fiveable.
  • Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synlett, 2010(5), 739-742.
  • A modified procedure for the deprotection of methoxymethyl ether. (2000). Tetrahedron Letters, 41(10), 161-163.
  • Protecting group. (2024, January 8). In Wikipedia. [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. (2015). Current Organic Synthesis, 12(1), 114-121.
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega, 4(5), 8962-8969.
  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. (n.d.). AdiChemistry. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2020). Organic Letters, 22(13), 5038–5042.
  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2015). European Journal of Organic Chemistry, 2015(29), 6401-6409.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 39.
  • A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. (2012). RSC Advances, 2(15), 6293-6296.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Semantic Scholar.
  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (2006). Synlett, 2006(8), 1260-1262.
  • Protection of OH group of alcohol. (n.d.).
  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science, 8(1), 115-125.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066.
  • 15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Molecules, 9(11), 935-942.
  • Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Deprotection of the pivaloyl group with LiAlH4. (n.d.).
  • Methoxymethyl ether. (2023, April 25). In Wikipedia. [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2013).
  • Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling. (2019). ChemistrySelect, 4(21), 6523-6527.
  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
  • Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. (2007). Letters in Organic Chemistry, 4(1), 1-4.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2020). Molecules, 25(18), 4243.
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Sources

Application

synthesis of 6-Bromo-2-iodopyridin-3-ol derivatives for biological screening

An Application Guide to the Synthesis and Screening of 6-Bromo-2-iodopyridin-3-ol Derivatives Authored by a Senior Application Scientist This technical guide provides researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Screening of 6-Bromo-2-iodopyridin-3-ol Derivatives

Authored by a Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and biological evaluation of derivatives based on the 6-Bromo-2-iodopyridin-3-ol scaffold. This versatile building block offers a strategic platform for generating diverse molecular libraries for biological screening.

The pyridine ring is a fundamental structural motif in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] The 6-Bromo-2-iodopyridin-3-ol core is particularly valuable due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This inherent electronic property allows for highly regioselective functionalization, enabling the systematic and predictable synthesis of a wide array of derivatives.[2]

This document outlines robust protocols for palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions at the C2-position, followed by a general workflow for evaluating the biological activity of the resulting compound library, using an anti-proliferative assay as a primary example.

Part 1: Regioselective Synthesis of 6-Bromo-2-iodopyridin-3-ol Derivatives

The strategic foundation of this synthetic approach lies in the selective functionalization of the C2-iodo position while leaving the C6-bromo position intact for potential further diversification. This allows for a modular and efficient library synthesis.

General Synthetic Workflow

The following diagram illustrates the overall strategy for diversifying the 6-Bromo-2-iodopyridin-3-ol core.

G A 6-Bromo-2-iodopyridin-3-ol (Core Scaffold) B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B C(sp)-C(sp2) bond C Suzuki-Miyaura Coupling (Boronic Acid/Ester, Pd catalyst) A->C C(sp2)-C(sp2) bond D 6-Bromo-2-alkynylpyridin-3-ol Derivatives B->D E 6-Bromo-2-aryl/heteroarylpyridin-3-ol Derivatives C->E F Biological Screening (e.g., Anti-proliferative, Kinase Assays) D->F E->F

Caption: Synthetic workflow for the diversification of 6-Bromo-2-iodopyridin-3-ol.

Experimental Protocol 1: Regioselective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[3][4] This protocol details the selective alkynylation at the C2-position.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)[5][6]

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)[2]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous & Degassed Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-2-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-2-alkynylpyridin-3-ol derivative.

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Scientist's Note (Causality): The use of a copper(I) co-catalyst is a hallmark of the Sonogashira reaction. It reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which has already undergone oxidative addition with the more reactive C-I bond of the pyridinol, facilitating the crucial C-C bond formation. The amine base is essential to neutralize the hydrogen iodide generated during the catalytic cycle.[3]

Experimental Protocol 2: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron compound and an organohalide.[2] This protocol allows for the selective introduction of aryl or heteroaryl groups at the C2-position. Microwave-assisted heating can significantly reduce reaction times.[7]

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous & Degassed Solvent System (e.g., 1,4-Dioxane/Water or Toluene)

Procedure:

  • In a microwave reactor vial, combine 6-Bromo-2-iodopyridin-3-ol, the corresponding boronic acid, the palladium catalyst, and the base.[2]

  • Add the anhydrous and degassed solvent system.

  • Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the specified temperature (e.g., 100-120 °C) for 30-60 minutes.

  • Monitor the reaction for completion by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 6-bromo-2-aryl/heteroarylpyridin-3-ol derivative.

Scientist's Note (Trustworthiness): All solvents must be thoroughly degassed before use. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the homocoupling of boronic acids, leading to lower yields and purification difficulties. Performing the reaction under an inert atmosphere is critical for reproducibility.

Summary of Reaction Conditions
ParameterSonogashira CouplingSuzuki-Miyaura Coupling
Substrate 6-Bromo-2-iodopyridin-3-ol6-Bromo-2-iodopyridin-3-ol
Reagent Terminal AlkyneAryl/Heteroarylboronic Acid
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ or other Pd(0) complexes
Base Et₃N or DIPEAK₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent THF or DMFDioxane/H₂O, Toluene, or DMF
Temperature 50 - 70 °C80 - 120 °C (Conventional or Microwave)

Part 2: Biological Screening of Synthesized Derivatives

Once a library of derivatives is synthesized, purified, and characterized, the next step is to evaluate their biological activity. This is typically done in a hierarchical fashion, starting with broad primary screens and moving towards more specific secondary and mechanistic assays for the most promising "hits".

General Biological Screening Cascade

The following diagram outlines a typical workflow for identifying and characterizing bioactive compounds from a newly synthesized library.

G A Synthesized Compound Library (Purity >95%) B Primary Screening (Single high concentration) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response Assay (IC50 / EC50 Determination) C->D Active H Inactive Compounds C->H Inactive E Hit Confirmation & Validation D->E F Secondary / Mechanistic Assays (e.g., Selectivity, Target Engagement) E->F Confirmed G Lead Optimization F->G

Caption: A typical cascade for biological screening and hit validation.

Example Protocol: Anti-Proliferative MTT Assay

Substituted pyridines have shown significant potential as anticancer agents.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used as a primary screen for anti-proliferative activity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed a monolayer of the chosen cancer cell line into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

The results from the primary screen and subsequent dose-response assays can be summarized for structure-activity relationship (SAR) analysis.

Compound IDR Group at C2 (via Coupling)IC₅₀ vs. HeLa Cells (µM)
SC-01 Phenyl (Suzuki)15.2
SC-02 4-Fluorophenyl (Suzuki)8.7
SC-03 Phenylethynyl (Sonogashira)5.1
SC-04 3-Pyridyl (Suzuki)> 50
SC-05 (4-Hydroxyphenyl)ethynyl (Sonogashira)1.8

This structured approach, combining regioselective synthesis with systematic biological evaluation, provides a powerful engine for the discovery of novel therapeutic agents based on the versatile pyridin-3-ol scaffold.

References

  • BenchChem. (2025). Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines.
  • Kim, S., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Retrieved from [Link]

  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-iodopyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-iodopyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Retrieved from [Link]

  • Zhao, P., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 6-Bromo-2-iodopyridin-3-ol Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the experimental setup and protocols for the synthesis of 6-Bromo-2-iodopyridin-3-ol and its...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup and protocols for the synthesis of 6-Bromo-2-iodopyridin-3-ol and its subsequent derivatization using microwave-assisted organic synthesis (MAOS). Pyridine scaffolds are central to medicinal chemistry, and the targeted di-halogenated pyridinol serves as a versatile intermediate for creating diverse molecular libraries. Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2][3] This guide details the underlying principles of microwave chemistry, critical safety protocols, a step-by-step synthesis procedure, methods for reaction optimization, and protocols for derivatization via cross-coupling reactions.

The Rationale for Microwave-Assisted Synthesis in Pyridine Chemistry

Conventional heating methods transfer energy indirectly through convection and conduction, leading to inefficient heating where the vessel walls are hotter than the reaction mixture itself.[2] Microwave-assisted synthesis, conversely, utilizes direct heating of the reaction components. This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates significant molecular friction, resulting in rapid and efficient internal heating.[1][4]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause rapid heating of the solution.[2]

This direct energy transfer allows for "superheating" of solvents far above their atmospheric boiling points in sealed, pressurized vessels.[4] This, in turn, can lead to dramatic accelerations in reaction rates, often reducing multi-hour or multi-day syntheses to mere minutes.[4][5]

Critical Safety Protocols for Microwave Chemistry

The power and speed of microwave synthesis necessitate strict adherence to safety protocols to mitigate risks associated with high pressures and temperatures.

  • Use Dedicated Instrumentation: Only laboratory-grade microwave reactors designed for chemical synthesis should be used.[6][7] Domestic kitchen microwave ovens lack the necessary temperature and pressure controls, corrosion resistance, and safety interlocks, posing a significant explosion and exposure risk.[6][7]

  • Pressure Management: Reactions in sealed vessels can generate substantial pressure. Always calculate the potential pressure buildup from solvent evaporation at the target temperature and ensure it does not exceed the vessel's or instrument's maximum rating.[8]

  • Stirring is Essential: Use appropriate magnetic stir bars to ensure even temperature distribution and prevent localized superheating, which can lead to vessel failure or side reactions.[6] For viscous mixtures or solvent-free reactions, ensure vigorous stirring.[6]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use.[8] Use the correct vessel type (e.g., quartz for high pressure) and cap for the intended reaction conditions.[8]

  • Reagent Stability: Be aware of the thermal stability of your reagents and solvents. Prolonged exposure to high temperatures can cause decomposition into hazardous components. This information is available in the Material Safety Data Sheet (MSDS) for each chemical.[6]

  • Avoid Metallic Materials: Do not place bulk metallic objects in the microwave. When using transition metal catalysts, be aware that metallic coating can sometimes deposit on the vessel wall, which can absorb energy, heat rapidly, and potentially melt the vessel.[6]

Experimental Workflow Overview

The synthesis and derivatization process follows a logical sequence from initial setup to final product characterization.

G cluster_prep Preparation & Setup cluster_synth Synthesis & Derivatization cluster_analysis Purification & Analysis A Reagent & Solvent Preparation B Microwave Vessel Assembly & Inspection A->B C Program Microwave Reactor (Temp, Time, Power) B->C D Microwave Irradiation: Synthesis of 6-Bromo-2-iodopyridin-3-ol C->D E Work-up & Isolation of Intermediate D->E F Microwave Irradiation: Cross-Coupling for Derivatization E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Purity Analysis (HPLC) H->I

Caption: Overall workflow from preparation to final analysis.

Synthesis of 6-Bromo-2-iodopyridin-3-ol: A General Protocol

4.1. Equipment and Reagents

  • Microwave Reactor: A dedicated laboratory microwave synthesizer with temperature and pressure sensors (e.g., Biotage Initiator, CEM Discover).

  • Reaction Vessels: 10-20 mL microwave-safe pressure vials.

  • Stir Bars: Teflon-coated magnetic stir bars.

  • Starting Materials: Appropriate precursors such as a suitably substituted aminocrotonate and an alkynone. For this specific target, a multi-step synthesis might be required, with microwave assistance applied at a key cyclization or halogenation step.

  • Solvents: High-boiling polar solvents are preferred for their ability to absorb microwave energy efficiently (e.g., DMF, DMSO, NMP, 1,2-dichloroethane).[11]

  • Catalyst: Acid or base catalyst as required by the specific reaction mechanism (e.g., acetic acid, ZnBr₂, K₂CO₃).[10][12]

4.2. Step-by-Step Protocol

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add the starting enamine (1.0 mmol), the ethynyl ketone precursor (1.1 mmol), and a catalyst if required (e.g., ZnBr₂, 0.2 mmol).

  • Solvent Addition: Add 3-5 mL of a suitable high-boiling polar solvent (e.g., DMSO).

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 170 °C

    • Time: 20 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Pre-stirring: 30 seconds

  • Cooling: After irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air in the instrument).

  • Work-up: Once cooled, carefully uncap the vial in a fume hood. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the target 6-Bromo-2-iodopyridin-3-ol.

Derivatization via Microwave-Assisted Cross-Coupling

The synthesized 6-Bromo-2-iodopyridin-3-ol is an ideal substrate for further functionalization. The iodine and bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, which can be dramatically accelerated using microwave heating.[12][13]

Reaction Scheme: Synthesis and Derivatization

G cluster_main cluster_coupling A Precursors B 6-Bromo-2-iodopyridin-3-ol A->B  Microwave Synthesis (e.g., Bohlmann-Rahtz)  170 °C, 20 min C Aryl/Alkyne Derivative D Functionalized Pyridinol Derivative B->D  Pd Catalyst, Base  Microwave Cross-Coupling  (Suzuki or Sonogashira)  110-150 °C, 10-20 min C->D

Caption: Synthesis of the core scaffold followed by derivatization.

General Protocol for Suzuki Coupling

This protocol describes the coupling of an arylboronic acid to the pyridinol scaffold.

  • Vessel Preparation: To a 10 mL microwave vial containing a stir bar, add 6-Bromo-2-iodopyridin-3-ol (1.0 mmol), the desired arylboronic acid (1.3 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture, such as Dioxane/Ethanol/Water (4:1:1, 5 mL). Aqueous media often perform well in microwave-assisted Suzuki reactions.[12]

  • Microwave Irradiation: Seal the vial and irradiate under the following conditions:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Power: Dynamic

  • Work-up and Purification: Follow the work-up and purification steps outlined in section 4.2.

General Protocol for Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne.

  • Vessel Preparation: To a 10 mL microwave vial with a stir bar, add 6-Bromo-2-iodopyridin-3-ol (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper co-catalyst (CuI, 0.06 mmol), and a base (e.g., Et₃N or DBU in a solvent like MeCN).[13][14]

  • Microwave Irradiation: Seal the vial and irradiate under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic

  • Work-up and Purification: Follow the work-up and purification steps outlined in section 4.2.

Optimization of Reaction Parameters

To maximize yield and purity, key reaction parameters can be systematically varied. The table below summarizes common variables and their expected impact.

ParameterVariablesRationale & Expected Outcome
Solvent DMF, DMSO, NMP, Toluene, Dioxane/H₂OPolar aprotic solvents (DMF, DMSO) are excellent microwave absorbers and generally give faster reactions. Aqueous mixtures are effective for Suzuki couplings.[11][12]
Base K₂CO₃, Cs₂CO₃, KOH, Et₃N, DBUThe choice of base is critical, especially in cross-coupling. Inorganic bases like K₂CO₃ are common for Suzuki, while organic amines are used for Sonogashira.[12][14]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PEPPSI-iPrCatalyst choice affects efficiency and substrate scope. PEPPSI-type catalysts can be highly effective for less reactive substrates.[14]
Temperature 100 - 180 °CHigher temperatures dramatically increase reaction rates. However, excessive heat can lead to byproduct formation or decomposition. An optimal temperature must be found empirically.[15]
Time 5 - 30 minutesMicrowave reactions are rapid. Extending the time beyond reaction completion can increase degradation. Monitor by TLC or LC-MS to determine the optimal time.[3]

Product Characterization

The identity, structure, and purity of the synthesized compounds must be confirmed using standard analytical techniques.

TechniquePurposeExpected Data for a Hypothetical Derivative (e.g., 6-Bromo-2-phenylpyridin-3-ol)
¹H NMR Structural elucidation (proton environment)Aromatic protons on the pyridine and phenyl rings would appear in the δ 7.0-8.5 ppm range. The hydroxyl proton (-OH) would appear as a broad singlet.
¹³C NMR Structural elucidation (carbon backbone)Signals corresponding to the carbon atoms of the pyridine and phenyl rings would be observed in the aromatic region (δ 110-160 ppm).
Mass Spec (MS) Molecular weight confirmationThe mass spectrum would show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in ~1:1 ratio).
Infrared (IR) Functional group identificationA broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the hydroxyl group. C=C and C=N stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ range.

A generalized protocol for spectroscopic analysis involves dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, or preparing a KBr pellet for IR spectroscopy.[16]

References

  • CEM Corporation. (n.d.).
  • JAG Group. (n.d.). Microwave Reactor Safety.
  • Singh, S., et al. (n.d.). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Various Authors. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • NIH. (2024).
  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
  • Unknown Author. (n.d.). Microwave Assisted Chemistry Experiments.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Various Authors. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Various Authors. (2018).
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry, 66, 4165-4169.
  • BenchChem. (2025).
  • Ju, J., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(4).

Sources

Application

Application Notes &amp; Protocols: 6-Bromo-2-iodopyridin-3-ol as a Versatile Scaffold for Agrochemical Synthesis

Introduction: Strategic Value in Agrochemical Discovery In the competitive landscape of agrochemical research, the discovery of novel active ingredients hinges on the efficient construction of diverse molecular libraries...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Agrochemical Discovery

In the competitive landscape of agrochemical research, the discovery of novel active ingredients hinges on the efficient construction of diverse molecular libraries. The pyridine ring is a privileged scaffold, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] 6-Bromo-2-iodopyridin-3-ol emerges as a particularly strategic starting material due to its unique trifecta of functional handles: a hydroxyl group and two different halogens on a pyridine core.[3]

The distinct electronic properties and reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for selective, sequential functionalization. This "orthogonal" reactivity is the cornerstone of its utility, enabling researchers to introduce different molecular fragments at the 2- and 6-positions in a controlled, stepwise manner. This capability is invaluable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space to optimize biological activity and crop safety.

This guide provides an in-depth analysis of the synthetic strategies and detailed protocols for leveraging 6-Bromo-2-iodopyridin-3-ol in the synthesis of potential agrochemical candidates.

Core Principle: Exploiting Differential Halogen Reactivity

The synthetic power of 6-Bromo-2-iodopyridin-3-ol lies in the differential reactivity of its C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst—the rate-determining step in many cross-coupling cycles—than the more robust C-Br bond.[4] This reactivity gap allows for highly selective reactions at the C-2 position under milder conditions, leaving the C-6 bromine atom intact for a subsequent, more forcing coupling reaction.

This sequential approach provides precise control over the final molecular architecture, a critical factor in designing new agrochemicals where specific substituent patterns often dictate efficacy and mode of action.

Caption: Key reactive sites on the 6-Bromo-2-iodopyridin-3-ol scaffold.

Synthetic Applications in Agrochemical Design

The ability to build complex, di-substituted pyridines makes this starting material applicable to several classes of agrochemicals.

Fungicide Development

Halogenated aromatic systems are a well-established feature in many fungicides. For instance, bromoindoles have shown potent activity against devastating fungal pathogens like Botrytis cinerea, and iodochromones are also being explored for their fungicidal properties.[5][6] The 6-Bromo-2-iodopyridin-3-ol scaffold allows for the incorporation of a brominated pyridine core, which can be further functionalized to mimic or enhance the activity of known fungicidal toxophores. The 3-hydroxyl group can serve as a key hydrogen bond donor/acceptor or as a point for introducing ethers or esters to modulate physicochemical properties like systemicity in plants.

Herbicide Innovation

The arylpicolinates are a significant class of synthetic auxin herbicides.[1][7] The development of novel herbicides in this class relies on varying the substituents on the pyridine ring. The sequential Suzuki-Miyaura coupling capability of 6-Bromo-2-iodopyridin-3-ol is perfectly suited for this purpose. One can first couple a diverse range of partners at the C-2 position and then introduce a second, different aryl or heteroaryl group at the C-6 position, generating extensive libraries for high-throughput screening. This strategy allows for fine-tuning of the molecule to achieve desired weed control spectrum and crop selectivity.[2]

Experimental Protocols: A Stepwise Approach

The following protocols provide a framework for the sequential functionalization of 6-Bromo-2-iodopyridin-3-ol.

Workflow Overview: Sequential Cross-Coupling

The general strategy involves a two-step, one-pot or sequential process where the more reactive iodide is displaced first, followed by the displacement of the bromide.

G A 6-Bromo-2-iodopyridin-3-ol B Step 1: Selective Coupling @ C2 (e.g., Sonogashira, Suzuki) - Mild Conditions - Pd(PPh₃)₄, CuI A->B R¹-Source C 6-Bromo-2-(substituted)-pyridin-3-ol Intermediate B->C D Step 2: Coupling @ C6 (e.g., Suzuki, Buchwald-Hartwig) - Harsher Conditions - Pd(dppf)Cl₂, Stronger Base C->D R²-Source E Fully Functionalized 2,6-Disubstituted Pyridin-3-ol D->E

Caption: Workflow for sequential functionalization of 6-Bromo-2-iodopyridin-3-ol.

Protocol 1: Selective Sonogashira Coupling at the C-2 Position (Iodide Displacement)

This protocol describes the selective coupling of a terminal alkyne at the C-2 position, leveraging the high reactivity of the C-I bond. This reaction is foundational for creating pyridylacetylene derivatives.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-iodopyridin-3-ol, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the triethylamine.

  • Add the terminal alkyne dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress can be monitored by TLC or LC-MS.

  • Causality: The reaction is run at room temperature to ensure selectivity for the more labile C-I bond. The CuI co-catalyst is essential for the Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate.[8]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-bromo-2-(alkynyl)pyridin-3-ol intermediate.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-6 Position (Bromide Displacement)

This protocol details the coupling of an aryl or heteroaryl boronic acid at the C-6 position of the intermediate synthesized in Protocol 1.

Materials:

  • 6-Bromo-2-(substituted)-pyridin-3-ol (from Protocol 1) (1.0 equiv)

  • Aryl/Heteroarylboronic Acid or Ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-bromo-2-(substituted)-pyridin-3-ol, the boronic acid, Pd(dppf)Cl₂, and the carbonate base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Causality: Higher temperatures and a more robust catalyst like Pd(dppf)Cl₂ are required to activate the stronger C-Br bond for oxidative addition.[4][9] The aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura cycle.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final 2,6-disubstituted pyridin-3-ol.

Data Summary: Reaction Condition Selectivity

The choice of catalyst, base, and temperature is critical for achieving selectivity. The following table summarizes typical conditions for targeting each halogen.

ParameterSelective C-2 (Iodide) Coupling Selective C-6 (Bromide) Coupling Rationale for Selectivity
Typical Reaction Sonogashira, Suzuki, StilleSuzuki, Buchwald-Hartwig, HeckDifferential bond dissociation energies (C-I < C-Br).
Catalyst (mol%) Pd(PPh₃)₄ (2-5%)Pd(dppf)Cl₂ (3-5%), Pd₂(dba)₃ with bulky phosphine ligandsMore electron-rich/robust catalysts needed for C-Br activation.[4]
Base Organic bases (TEA, DIPEA), Na₂CO₃Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)Stronger bases often required for the second coupling step.
Temperature Room Temperature to 60 °C80 °C to 120 °CHigher thermal energy needed to overcome the activation barrier for C-Br oxidative addition.
Solvent THF, DMF, TolueneDioxane/H₂O, Toluene, DMASolvent choice depends on reaction type and temperature requirements.

Conclusion

6-Bromo-2-iodopyridin-3-ol represents a high-value, versatile platform for the synthesis of novel agrochemicals. Its capacity for controlled, sequential cross-coupling reactions enables the efficient generation of diverse libraries of 2,6-disubstituted pyridine derivatives. By carefully selecting catalysts and reaction conditions, researchers can strategically build molecular complexity, providing a powerful tool to accelerate the discovery and optimization of next-generation fungicides and herbicides. The protocols and principles outlined in this guide serve as a robust starting point for scientists and professionals in the field of agrochemical development.

References

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
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  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health.
  • 6-Bromo-2-iodopyridin-3-ol | 188057-35-4. (n.d.). Sigma-Aldrich.
  • 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. (n.d.). Google Patents.
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (n.d.). MDPI.
  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2025). MDPI.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • 6-Bromo-2-iodo-3-pyridinol. (n.d.). MySkinRecipes.
  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate.
  • Binary insecticidal or pesticidal mixture. (n.d.). Google Patents.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed.
  • Herbicidal pyridine compounds. (n.d.). Google Patents.
  • Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. (2021). Frontiers.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-iodopyridin-3-ol

Welcome to the technical support center for the synthesis of 6-Bromo-2-iodopyridin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important halog...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-iodopyridin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important halogenated pyridine intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction to the Synthesis

The synthesis of 6-Bromo-2-iodopyridin-3-ol presents a unique challenge in achieving high regioselectivity and yield due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution. A common and effective strategy involves a multi-step sequence starting from a more readily available precursor. The most plausible synthetic route commences with the bromination of 2-aminopyridine, followed by iodination, and finally, a diazotization-hydrolysis reaction to introduce the hydroxyl group. This guide will focus on troubleshooting this particular synthetic pathway.

Visualizing the Synthetic Workflow

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (NBS) C 2-Amino-5-bromo-3-iodopyridine B->C Iodination (I2, KIO3/KI) D 6-Bromo-2-iodopyridin-3-ol C->D Diazotization & Hydrolysis (NaNO2, H2SO4)

Caption: Proposed synthetic pathway for 6-Bromo-2-iodopyridin-3-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-Bromo-2-iodopyridin-3-ol.

Problem 1: Low Yield in the Bromination of 2-Aminopyridine

Question: I am getting a low yield of 2-amino-5-bromopyridine and observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

Answer:

This is a common issue arising from the over-bromination of the starting material. The amino group in 2-aminopyridine is activating, making the pyridine ring susceptible to further electrophilic attack.

Potential Causes and Solutions:

  • Excess Brominating Agent: The use of an excess of N-bromosuccinimide (NBS) is a primary cause of di-bromination.

    • Solution: Carefully control the stoichiometry of NBS. Aim for a 1:1 molar ratio of 2-aminopyridine to NBS.[1] It is advisable to perform a small-scale trial to optimize this ratio for your specific reaction conditions.

  • Reaction Temperature: Higher temperatures can lead to increased side product formation.

    • Solution: Maintain a low reaction temperature, typically around 0-10 °C, during the addition of NBS.[1]

  • Rate of Addition: A rapid addition of the brominating agent can create localized areas of high concentration, promoting over-bromination.

    • Solution: Add the NBS solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.[1]

Experimental Protocol: Optimized Bromination

  • Dissolve 2-aminopyridine in a suitable solvent such as acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NBS (1.0 equivalent) in the same solvent dropwise over 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommended ConditionRationale
NBS Stoichiometry 1.0 - 1.05 equivalentsMinimizes di-bromination
Temperature 0-10 °CReduces the rate of side reactions
Addition Time 1-2 hoursMaintains a low concentration of NBS
Problem 2: Inefficient Iodination of 2-Amino-5-bromopyridine

Question: My iodination of 2-amino-5-bromopyridine is sluggish, and I have a significant amount of unreacted starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer:

The iodination of an already halogenated and electron-deficient pyridine ring can be challenging. The choice of iodinating agent and reaction conditions are critical for success.

Potential Causes and Solutions:

  • Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) alone may not be electrophilic enough to effectively iodinate the deactivated ring.

    • Solution: Use a more potent iodinating system. A common and effective method is the in-situ generation of iodine monochloride (ICl) from the reaction of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium.[1] N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid is another powerful alternative.[2]

  • Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gently heating the reaction mixture, for instance to 80-100 °C, can significantly increase the reaction rate.[1]

  • pH of the Reaction Medium: An acidic environment is often necessary to activate the iodinating agent.

    • Solution: The use of sulfuric acid or acetic acid as a solvent or co-solvent is recommended to maintain an acidic pH.[1]

Experimental Protocol: Enhanced Iodination

  • Dissolve 2-amino-5-bromopyridine in a mixture of acetic acid and water.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 80 °C.

  • In a separate flask, prepare a solution of potassium iodide (KI) and potassium iodate (KIO₃) in water.

  • Add the KI/KIO₃ solution dropwise to the heated reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry.

ParameterRecommended ConditionRationale
Iodinating Agent KI/KIO₃ in H₂SO₄ or NIS/TFAIncreases electrophilicity of iodine
Temperature 80-100 °COvercomes the activation energy barrier
Solvent Acetic Acid/WaterProvides an acidic medium and aids solubility
Problem 3: Low Yield and Side Products in the Diazotization-Hydrolysis Step

Question: The final step of my synthesis, the conversion of the amino group to a hydroxyl group, is giving me a low yield of the desired 6-Bromo-2-iodopyridin-3-ol. I am observing a complex mixture of byproducts. How can I optimize this transformation?

Answer:

The diazotization of aminopyridines can be a delicate reaction, and the subsequent hydrolysis of the diazonium salt requires careful control of conditions to avoid unwanted side reactions.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Pyridyl diazonium salts are often unstable, especially at elevated temperatures.

    • Solution: Perform the diazotization at a low temperature, typically between 0 and 5 °C. Use a slow, portion-wise addition of sodium nitrite to control the exothermic reaction.

  • Incomplete Diazotization: Insufficient reaction time or an inadequate amount of nitrous acid can lead to incomplete conversion of the starting material.

    • Solution: Ensure the sodium nitrite is added slowly and the reaction is stirred for a sufficient time at low temperature to allow for complete diazotization.

  • Side Reactions of the Diazonium Salt: The diazonium salt can react with other nucleophiles present in the reaction mixture.

    • Solution: After the diazotization is complete, the hydrolysis should be carried out by carefully warming the reaction mixture. The presence of a large excess of water helps to favor the desired hydrolysis over other competing reactions.

Experimental Protocol: Controlled Diazotization and Hydrolysis

  • Suspend 2-amino-5-bromo-3-iodopyridine in concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add solid sodium nitrite in small portions, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture onto a large amount of crushed ice.

  • Slowly warm the mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt.

  • Neutralize the solution with a base to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CEnhances stability of the diazonium salt
NaNO₂ Addition Slow, portion-wiseControls the exotherm and prevents localized overheating
Hydrolysis Pouring onto ice, then gentle warmingControlled decomposition of the diazonium salt

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material is crucial for a successful synthesis. While direct halogenation of 3-hydroxypyridine is possible, achieving the desired 2,6-dihalo substitution pattern with high regioselectivity is challenging. A more reliable approach is to start with 2-aminopyridine, which allows for a more controlled, stepwise introduction of the halogen atoms before converting the amino group to a hydroxyl group.

Q2: Can I introduce the iodine first and then the bromine?

Yes, it is possible to iodinate 2-aminopyridine first to obtain 2-amino-3-iodopyridine, followed by bromination. However, the electronic properties of the iodinated intermediate might influence the regioselectivity of the subsequent bromination step. The presented route of bromination followed by iodination is a well-documented strategy for similar compounds.[1]

Q3: What are the key safety precautions I should take during this synthesis?

  • Halogenating Agents: NBS and iodine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Concentrated sulfuric and acetic acids are highly corrosive. Handle with extreme care and appropriate PPE.

  • Diazotization: Diazonium salts can be explosive, especially when dry. Always keep them in solution and at low temperatures. Avoid scratching or subjecting the isolated diazonium salt to shock.

Q4: How can I purify the final product, 6-Bromo-2-iodopyridin-3-ol?

The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a viable option.

Q.5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of each step.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess the purity of the intermediates and the final product.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group in the final product.

Relationship between Reaction Parameters and Yield

Yield_Factors Yield High Yield Side_Reactions Minimized Side Reactions Yield->Side_Reactions Stoichiometry Controlled Stoichiometry Stoichiometry->Yield Temperature Low Temperature Temperature->Yield Addition_Rate Slow Reagent Addition Addition_Rate->Yield Purity Starting Material Purity Purity->Yield

Sources

Optimization

common byproducts in the synthesis of 6-Bromo-2-iodopyridin-3-ol

Welcome to the technical support center for the synthesis of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtle complexities associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the mechanistic origins of byproducts and offering validated protocols for their mitigation and removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, regioselectivity, and common impurities encountered.

Q1: What is the most common and direct synthetic route to 6-Bromo-2-iodopyridin-3-ol?

The most prevalent laboratory-scale synthesis involves the direct electrophilic iodination of 6-Bromopyridin-3-ol. This reaction typically employs an electrophilic iodine source, such as N-Iodosuccinimide (NIS), often in the presence of an acid catalyst or in a suitable polar aprotic solvent.

  • Starting Material: 6-Bromopyridin-3-ol

  • Reagent: N-Iodosuccinimide (NIS)[1][2]

  • Reaction: Electrophilic Aromatic Substitution (SEAr)

The hydroxyl (-OH) group at the 3-position is a strong activating group and, along with the pyridine nitrogen, directs the incoming electrophile. The primary site of substitution is the C2 position, which is ortho to the hydroxyl group and activated for electrophilic attack.

Q2: Why is regioselectivity a primary challenge in this synthesis?

Regioselectivity is a critical challenge due to the electronic nature of the substituted pyridine ring. The -OH group at C3 is a powerful ortho-, para-director, strongly activating the C2 and C4 positions for electrophilic substitution.[3][4] The pyridine nitrogen is deactivating, particularly at the ortho (C2, C6) and para (C4) positions.[5]

In 6-Bromopyridin-3-ol, these effects compete:

  • Activation: The -OH group strongly activates C2 and C4.

  • Deactivation: The bromine at C6 and the ring nitrogen withdraw electron density.

While the C2 position is generally favored, slight variations in reaction conditions (temperature, solvent, catalyst) can lead to the formation of the isomeric byproduct, 6-Bromo-4-iodopyridin-3-ol.

Q3: What are the three most common byproducts I should expect to see?
  • Unreacted Starting Material (6-Bromopyridin-3-ol): Resulting from incomplete reaction.

  • Di-iodinated Species (6-Bromo-2,4-diiodopyridin-3-ol): Occurs when the reaction is pushed too hard or with excess iodinating agent, as the initial product is still activated enough for a second substitution at the C4 position.

  • Isomeric Product (6-Bromo-4-iodopyridin-3-ol): Forms due to competing directing effects, leading to iodination at the C4 position.

Q4: How stable is the 6-Bromo-2-iodopyridin-3-ol product?

Iodinated pyridines, particularly those with activating hydroxyl groups, can be sensitive. The Carbon-Iodine bond can be labile under certain conditions. Key stability concerns include:

  • Light Sensitivity: Like many iodo-aromatic compounds, the product should be stored in a dark place to prevent gradual decomposition.[6]

  • Protodeiodination: The C-I bond can be cleaved and replaced with a proton (C-H), especially in the presence of acid, base, or certain metal catalysts during downstream processing or purification. This reverts the product back to the 6-Bromopyridin-3-ol starting material.

  • Thermal Stability: While generally stable at room temperature, prolonged heating can lead to degradation. It is recommended to store the compound at low temperatures (2-8°C) under an inert atmosphere.[6]

Part 2: Troubleshooting Guide: Byproduct Diagnosis and Mitigation

This section provides a detailed, problem-focused approach to identifying and resolving specific issues encountered during the synthesis.

Issue 1: Significant amount of unreacted 6-Bromopyridin-3-ol in the crude product.
  • Symptom: TLC analysis shows a persistent spot matching the starting material. LC-MS and 1H NMR confirm the presence of 6-Bromopyridin-3-ol.

  • Primary Cause: Insufficient electrophilicity of the iodine source or incomplete reaction kinetics. This can be due to low temperature, insufficient reaction time, or suboptimal activation of the iodinating agent.

  • Mechanistic Insight: Electrophilic iodination of a moderately deactivated ring requires the iodine source (e.g., NIS) to be sufficiently polarized to attack the electron-rich positions.[7] If conditions are too mild, the activation energy for the substitution is not overcome.

Mitigation Protocol:
  • Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of NIS are used to drive the reaction to completion.

  • Acid Catalysis: The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can protonate NIS, increasing its electrophilicity and accelerating the reaction.[7]

  • Temperature Control: While starting the reaction at 0°C is common to control selectivity, allowing the reaction to slowly warm to room temperature and stirring for an extended period (4-16 hours) can ensure completion.

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to ensure solubility of all components and facilitate the ionic mechanism.

ParameterStandard ConditionOptimized ConditionRationale
NIS Equivalents 1.05 eq1.15 eqDrives equilibrium towards product formation.
Temperature 0°C to RTRTIncreases reaction rate.
Catalyst None0.1 eq TFAActivates NIS for more effective iodination.[7]
Reaction Time 4 hours12 hoursAllows the reaction to proceed to completion.
Issue 2: Formation of a di-iodinated byproduct (6-Bromo-2,4-diiodopyridin-3-ol).
  • Symptom: A new, less polar spot appears on TLC. LC-MS shows a mass peak corresponding to the addition of two iodine atoms.

  • Primary Cause: Over-reaction due to excess iodinating agent, high temperature, or prolonged reaction time.

  • Mechanistic Insight: The product, 6-Bromo-2-iodopyridin-3-ol, is still an activated aromatic ring due to the -OH group. The remaining activated position (C4) can undergo a second iodination if a sufficient concentration of the electrophilic iodine species is present.

Mitigation Protocol:
  • Control Stoichiometry: Use no more than 1.1 equivalents of NIS. Precise measurement is critical.

  • Reverse Addition: Add the solution of 6-Bromopyridin-3-ol dropwise to the suspension of NIS in the solvent. This ensures that the starting material is never in the presence of a large excess of the iodinating agent.

  • Temperature Management: Maintain the reaction at a lower temperature (0°C to 10°C) throughout the addition and for the initial hours of the reaction to moderate reactivity.

Decision Workflow for Reagent Addition

This diagram illustrates the decision process for adding reagents to minimize di-iodination.

G start Start Synthesis check_scale Reaction Scale > 5g? start->check_scale large_scale Strategy: Reverse Addition Add Pyridinol solution to NIS suspension check_scale->large_scale Yes small_scale Strategy: Standard Addition Add solid NIS to Pyridinol solution check_scale->small_scale No monitor Monitor reaction by TLC/LC-MS every 30 mins large_scale->monitor small_scale->monitor complete Reaction Complete? monitor->complete workup Proceed to Aqueous Workup complete->workup Yes continue_rxn Continue stirring at RT complete->continue_rxn No continue_rxn->monitor

Caption: Workflow for minimizing di-iodination.

Issue 3: Purification challenges due to the isomeric byproduct 6-Bromo-4-iodopyridin-3-ol.
  • Symptom: 1H NMR shows complex aromatic signals that cannot be assigned to pure product or starting material. Column chromatography yields mixed fractions.

  • Primary Cause: Competing electronic effects leading to iodination at the C4 position. The C4 position is para to the strongly activating -OH group.

  • Mechanistic Insight: While C2 is sterically more accessible and electronically favored, changes in solvent polarity or the presence of certain catalysts can alter the transition state energies, making the C4 position more competitive. This is a classic example of kinetic vs. thermodynamic control in electrophilic aromatic substitution.[8]

Mitigation and Purification Protocol:
  • Solvent Selection: Non-polar or less polar solvents can sometimes favor one isomer over another. Screen solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in addition to Acetonitrile.

  • Optimized Purification: Isomers are often difficult to separate. High-performance flash chromatography is recommended.

    • Stationary Phase: Use high-quality silica gel (40-63 µm). For particularly difficult separations, consider deactivating the silica gel with triethylamine (0.5% in the eluent) to reduce tailing of the polar pyridinol compounds.[9]

    • Eluent System: A shallow gradient of Ethyl Acetate in Hexanes is typically effective.[9] Start with a low polarity (e.g., 5% EtOAc in Hexanes) and increase the gradient very slowly (e.g., 0.5% per column volume).

    • Fraction Analysis: Collect small fractions and analyze them carefully by TLC before combining.

Purification Workflow Diagram

G cluster_0 Crude Product Analysis cluster_1 Chromatography cluster_2 Analysis & Isolation crude Crude Product (Dissolved in DCM) tlc TLC Analysis (20% EtOAc/Hex) crude->tlc column Silica Gel Column Chromatography Shallow Gradient: 5-25% EtOAc/Hex tlc->column fractions Collect Small Fractions (10-20 mL) column->fractions analyze_frac Analyze Fractions by TLC fractions->analyze_frac combine Combine Pure Fractions analyze_frac->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure 6-Bromo-2-iodopyridin-3-ol evaporate->final_product

Caption: Workflow for purification of 6-Bromo-2-iodopyridin-3-ol.

References

  • Benchchem Technical Support. (n.d.). Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • L. M. Yagupol'skii, & V. I. Troitskaya. (1975). The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution. Russian Chemical Reviews, 44(10), 874-885.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. The Organic Chemistry Tutor. Retrieved from [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 6-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2-iodopyridin-3-ol. This comple...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2-iodopyridin-3-ol. This complex substrate presents unique difficulties due to the differential reactivity of its carbon-halogen bonds and the electronic influence of the hydroxyl and pyridine nitrogen groups. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. I'm only recovering starting material. What are the most critical initial parameters to check?

A1: A complete lack of reactivity with 6-Bromo-2-iodopyridin-3-ol often points to fundamental issues with the catalytic cycle. Here’s a prioritized checklist:

  • Inert Atmosphere and Reagent Quality: The Palladium(0) active catalyst is highly sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction vessel is a primary cause of failure. Ensure you have a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Use anhydrous solvents, as water can contribute to the decomposition of boronic acids (protodeboronation).[2][3]

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for this substrate. The electron-deficient nature of the pyridine ring and the presence of two different halogens require a carefully selected system. For substrates like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step, which is typically rate-determining.[1][4]

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] For a substrate with an acidic hydroxyl group, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.[2][7] Very strong bases could potentially deprotonate the phenol and complicate the reaction. Anhydrous conditions using a base like K₃PO₄ might be beneficial if your substrates are sensitive to water.[2]

Q2: I am seeing product formation, but the reaction is very slow and gives low yields. How can I optimize the reaction?

A2: Sluggish reactions and low yields suggest that while the catalytic cycle is turning over, it is inefficient. The issue likely lies in one of the key equilibrium or rate-determining steps.

  • Temperature: Suzuki couplings often require heat to proceed at an optimal rate.[1] However, excessive temperatures can lead to catalyst decomposition or side reactions like protodeboronation.[3] A good starting point is 60-80 °C, with incremental increases to find the optimal temperature for your specific system.

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates.[8] Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[5][9] However, given the risk of protodeboronation with this substrate, starting with an anhydrous solvent system is advisable.[3]

  • Boronic Acid Stability: Boronic acids can be unstable and undergo decomposition through protodeboronation (reaction with a proton source to replace the boronic acid group with hydrogen) or homocoupling (two boronic acid molecules coupling together).[1][10] Consider using a more stable boronic acid derivative, such as a pinacol ester, which can be more robust.[10][11]

Q3: I am getting a mixture of products. How can I achieve selective coupling at either the iodine or bromine position?

A3: Achieving selectivity is the primary challenge with 6-Bromo-2-iodopyridin-3-ol. The C-I bond is significantly weaker and more reactive than the C-Br bond, making it the preferred site for oxidative addition.[4][12]

  • Selective Coupling at the C-I Bond: This is the thermodynamically favored pathway. The relative reactivity for oxidative addition is generally R-I > R-Br >> R-Cl.[9][13] To favor coupling at the iodine, use milder reaction conditions:

    • Catalyst System: A standard catalyst like Pd(PPh₃)₄ may be sufficient.

    • Temperature: Lower reaction temperatures (e.g., room temperature to 60 °C) can enhance selectivity.

    • Reaction Time: Carefully monitor the reaction to stop it once the mono-coupled product is maximized, preventing subsequent reaction at the bromine position.

  • Selective Coupling at the C-Br Bond: This is more challenging and often requires a ligand-controlled approach.[14][15] Specific ligand systems can alter the catalyst's steric and electronic properties to favor oxidative addition at the C-Br bond. This typically requires screening a variety of specialized ligands.

Visualizing the Process: Troubleshooting and Selectivity

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with 6-Bromo-2-iodopyridin-3-ol.

G start Reaction Failure (Low or No Yield) check_basics Verify Core Parameters: - Inert Atmosphere (Ar/N2) - Anhydrous Solvents - Reagent Purity start->check_basics catalyst_issue Problem: Catalyst/Ligand - Inactive Catalyst - Unsuitable Ligand check_basics->catalyst_issue If basics are confirmed base_issue Problem: Base Selection - Incorrect Strength - Poor Solubility check_basics->base_issue If basics are confirmed boronic_acid_issue Problem: Boronic Acid - Protodeboronation - Homocoupling check_basics->boronic_acid_issue If basics are confirmed temp_issue Problem: Temperature - Too Low (Slow Reaction) - Too High (Degradation) check_basics->temp_issue If basics are confirmed solution_catalyst Solution: - Screen Catalysts (e.g., Pd(OAc)2) - Screen Ligands (e.g., XPhos, SPhos) catalyst_issue->solution_catalyst solution_base Solution: - Screen Bases (K2CO3, K3PO4) - Use Anhydrous Conditions base_issue->solution_base solution_boronic Solution: - Use Pinacol Ester - Ensure Anhydrous Conditions boronic_acid_issue->solution_boronic solution_temp Solution: - Screen Temperatures (e.g., 60-110 °C) temp_issue->solution_temp

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Chemoselectivity in Polyhalogenated Pyridines

The inherent difference in carbon-halogen bond dissociation energies is the primary driver for selectivity.

G substrate 6-Bromo-2-iodopyridin-3-ol C-I Bond C-Br Bond product_iodo Selective Coupling at C2 (Iodo) substrate:f0->product_iodo Favored Pathway (Weaker Bond) product_bromo Selective Coupling at C6 (Bromo) substrate:f1->product_bromo Challenging Pathway (Stronger Bond) Requires specific ligands pd_catalyst Pd(0) Catalyst pd_catalyst->substrate Oxidative Addition

Caption: Selective coupling pathways for 6-Bromo-2-iodopyridin-3-ol.

Experimental Protocols & Data

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol provides a baseline for systematically testing different parameters.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-Bromo-2-iodopyridin-3-ol, arylboronic acid/ester, base, palladium source, and ligand.[4]

  • Seal the vial with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[2]

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Stir the reaction for a designated time (e.g., 12-24 hours), monitoring progress by TLC, LC-MS, or GC.

  • Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with workup and purification.

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterCondition 1 (Mild)Condition 2 (Forcing)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a good starting point for reactive C-I bonds. Pd₂(dba)₃ is a Pd(0) source often used with more advanced ligands for less reactive bonds.[1]
Ligand -XPhos (4 mol%)Bulky, electron-rich ligands like XPhos are effective for challenging couplings, including those involving C-Br bonds.[1][4]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger, non-nucleophilic base often used under anhydrous conditions to minimize protodeboronation.[2][7]
Solvent 1,4-DioxaneTolueneDioxane is a common, versatile solvent. Toluene allows for higher reaction temperatures if needed.[9]
Temperature 80 °C110 °CStart with a moderate temperature and increase if reactivity is low.

Common Side Reactions and How to Mitigate Them

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid by a proton source. This is a very common cause of low yields.[10][11]

    • Solution: Use anhydrous solvents and reagents.[3] Consider using a milder base or protecting the boronic acid as a more stable ester (e.g., pinacol ester).[10]

  • Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen.[1]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[3]

  • Dehalogenation: The replacement of a halogen atom with hydrogen. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture.[5]

    • Solution: Ensure all reagents are pure and avoid potential hydride sources.

By systematically addressing these potential points of failure, from the fundamental setup to the nuanced choice of reagents, you can significantly improve the success rate of Suzuki couplings with the challenging 6-Bromo-2-iodopyridin-3-ol substrate.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. [Link]

  • National Institutes of Health (NIH). (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand-Promoted C-3 Selective C-H Olefination of Pyridines with Pd Catalysts. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Chemoselective Buch-wald-Hartwig Amination of 6-Bromo-2-iodopyridin-3-ol

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenges of this substrate—namely chemoselectivity, the influence of the electron-deficient pyridine ring, and the presence of a reactive hydroxyl group—require a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Establishing a Strong Foundation

This section addresses fundamental questions to consider before beginning your experiments. A solid understanding of these principles is critical for successful optimization.

Q1: What is the expected order of reactivity for the C-I and C-Br bonds in a palladium-catalyzed cross-coupling reaction?

A: The reactivity of aryl halides in the rate-determining oxidative addition step of the Buchwald-Hartwig catalytic cycle generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1] Therefore, the carbon-iodine bond is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst under kinetically controlled conditions. This inherent reactivity difference is the cornerstone of achieving chemoselective amination at the 2-position of the pyridine ring.

Q2: Which palladium precatalyst and ligand combination is a good starting point for this specific substrate?

A: For electron-deficient heteroaryl halides, particularly those that are sterically hindered or challenging, modern dialkylbiaryl phosphine ligands are the industry standard.[2][3] A highly recommended starting point is a combination of a G3 or G4 palladacycle precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos .[4] These ligands are known to promote fast reductive elimination and are robust enough to handle the demanding conditions often required for coupling with pyridyl halides.

Q3: What is the role of the base, and which one should I choose?

A: The base plays a crucial role in deprotonating the amine (or the N-H bond of the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[5] For this substrate, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the base of choice as it generally leads to the highest reaction rates.[4] However, if your amine coupling partner has base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, though this may require higher temperatures and longer reaction times.[6][7]

Q4: How might the 3-hydroxyl group on the pyridine ring affect the reaction?

A: The hydroxyl group introduces several potential complications:

  • Competitive O-Arylation: Under Buchwald-Hartwig conditions, alcohols can couple with aryl halides to form ethers.[2] This side reaction can consume your starting material and catalyst.

  • Chelation: The hydroxyl group could coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Deprotonation: The strong base will deprotonate the hydroxyl group, forming a pyridinolate. This changes the electronic properties of the ring and could also interact with the catalyst.

Given these possibilities, it is often wise to protect the hydroxyl group as a first step, for example, as a tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ether, to prevent these side reactions.[8]

Q5: What are the best solvent choices for this reaction?

A: Anhydrous, aprotic polar solvents are standard for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used and are excellent starting points.[9] It is critical that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
1. Low or No Conversion to Product A. Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. The precatalyst may be old or improperly handled.Ensure strict anaerobic conditions using a glovebox or Schlenk line techniques. Use freshly purchased, high-quality precatalyst and ligand. Consider using a newer generation palladacycle (e.g., G4, G6) which are designed for stability and rapid activation.[6][10]
B. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the amine-palladium complex effectively.Switch to a stronger base like NaOtBu or LHMDS. Be mindful that NaOtBu is incompatible with ester and nitro functional groups.[4]
C. Low Reaction Temperature: Oxidative addition to the electron-deficient pyridine ring can have a high activation barrier.Gradually increase the reaction temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C). Monitor for decomposition.
2. Poor Chemoselectivity (Reaction at C-Br or Di-amination) A. High Temperature or Long Reaction Time: Under thermodynamic control (higher temperatures, longer times), the selectivity can erode, leading to reaction at the less reactive C-Br bond.Perform a time course study to find the point of maximum C-I amination before significant C-Br reaction occurs. Lower the reaction temperature to favor the kinetically preferred C-I oxidative addition.
B. Inappropriate Ligand: The ligand influences the steric and electronic environment around the palladium center, which dictates selectivity.Switch to a bulkier ligand. Very bulky ligands like tBuXPhos or BrettPhos can sterically hinder the approach to the C-Br position after the initial amination at the C-I position.[3][4]
3. Formation of Hydrodehalogenation Side Product A. Presence of Water: Trace water can lead to the formation of palladium-hydride species, which can result in the replacement of the halogen with hydrogen.Use rigorously dried solvents and reagents. Ensure all glassware is oven- or flame-dried before use.
B. Beta-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can be a competing pathway to reductive elimination.[2]This is less common with aryl amines but can occur with certain alkyl amines. Changing the ligand can sometimes alter the relative rates of reductive elimination versus beta-hydride elimination.
4. Catalyst Decomposition (Formation of Palladium Black) A. High Temperature: The catalytic complex can degrade at excessive temperatures, leading to the precipitation of palladium black.Determine the optimal temperature window through screening. Do not exceed the recommended temperature for the specific ligand system you are using.
B. Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.Ensure a slight excess of ligand to palladium (e.g., 1:1.1 Pd:Ligand for monodentate ligands).

Section 3: Visualization & Protocols

Visualizing the Catalytic Cycle

Understanding the key steps in the catalytic cycle is essential for rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base, -H-X) Amido_Complex->Pd0 Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination ArX 6-Bromo-2-iodopyridin-3-ol (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Use this flowchart to guide your optimization efforts when encountering common issues.

Troubleshooting_Workflow start Start Reaction check_conversion Analyze Crude Reaction: Any Product Formed? start->check_conversion no_product No Product / Low Conversion check_conversion->no_product No product_formed Product is Formed check_conversion->product_formed Yes troubleshoot_catalyst 1. Check Catalyst Activity 2. Increase Temperature 3. Use Stronger Base no_product->troubleshoot_catalyst check_selectivity Check Chemoselectivity: Is C-I amination > 95%? product_formed->check_selectivity good_selectivity Reaction Successful check_selectivity->good_selectivity Yes poor_selectivity Poor Selectivity (C-Br reaction) check_selectivity->poor_selectivity No troubleshoot_selectivity 1. Lower Temperature 2. Reduce Reaction Time 3. Use Bulkier Ligand poor_selectivity->troubleshoot_selectivity

Caption: Decision tree for troubleshooting common reaction outcomes.

Recommended Starting Protocol

This protocol provides a robust set of starting conditions for the selective amination of 6-Bromo-2-iodopyridin-3-ol (assumed to be protected, e.g., as the TBDMS ether).

Materials:

  • Protected 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2.2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the protected pyridinol, amine (if solid), XPhos Pd G3, XPhos, and sodium tert-butoxide.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-294. [Link]

  • Baraznenok, I. L., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 14(3), 943-954. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry Contributor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Synthetic Pages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13466-13477. [Link]

  • Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]

  • Luker, T., et al. (2001). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Tetrahedron Letters, 42(44), 7803-7806. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [YouTube video]. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Catalyst Poisoning in Reactions with 6-Bromo-2-iodopyridin-3-ol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for preventing catalyst poisonin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for preventing catalyst poisoning when working with the versatile but challenging substrate, 6-Bromo-2-iodopyridin-3-ol. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to overcome common hurdles in your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with 6-Bromo-2-iodopyridin-3-ol is sluggish or fails completely. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation, or poisoning, is a frequent challenge when working with polyfunctionalized heterocyclic compounds like 6-Bromo-2-iodopyridin-3-ol.[1][2] The primary culprits are typically the intrinsic properties of the substrate itself and the presence of impurities.[3][4]

  • Direct Catalyst Poisoning by the Substrate: The pyridine nitrogen and the hydroxyl group can directly interact with the palladium center. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal, occupying active sites and inhibiting the catalytic cycle.[5][6] Similarly, the hydroxyl group, particularly in its deprotonated (phenoxide) form, can act as a ligand, leading to the formation of inactive catalyst species.

  • Impurities in Reagents and Solvents: Trace impurities can have a profound negative impact on catalytic activity.[4][7] Common poisons include:

    • Oxygen: Leads to the oxidation of the active Pd(0) species to inactive palladium oxides, often observed as the formation of palladium black.[8][9]

    • Water: Can interfere with the catalytic cycle, especially in reactions sensitive to moisture.[10][11][12]

    • Sulfur and other nitrogen-containing heterocycles: These are classic catalyst poisons that can be present in starting materials or solvents.[1][5]

  • Side Reactions Consuming the Catalyst: The substrate's reactivity can lead to undesired pathways that consume the active catalyst. For instance, homocoupling of starting materials or reaction with solvent fragments can sequester the palladium in off-cycle, inactive forms.

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The appearance of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[9] This occurs when the active, soluble Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[9]

Primary Causes:

  • Presence of Oxygen: Inadequate degassing of solvents and the reaction headspace is a primary cause.[9] Oxygen readily oxidizes the Pd(0) species.

  • High Reaction Temperatures: While increased temperature can accelerate the desired reaction, it can also speed up catalyst decomposition pathways.[3][9]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. A ligand that is not sufficiently electron-rich or sterically bulky may not adequately protect the metal from agglomeration.

Mitigation Strategies:

StrategyRationale
Rigorous Degassing Remove dissolved oxygen from solvents and reagents. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are highly effective.[3]
Use of Robust Ligands Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the Pd(0) center and promote the desired catalytic cycle.[13][14]
Temperature Optimization Start with milder temperature conditions and gradually increase if necessary. Monitor the reaction closely for signs of decomposition as the temperature is raised.[8]
Use of Pre-catalysts Consider using well-defined palladium pre-catalysts which can be more stable and provide a controlled release of the active Pd(0) species.
Q3: How do the halogen substituents (Bromo and Iodo) on the pyridine ring influence catalyst poisoning?

A3: The presence of both bromine and iodine on the pyridine ring introduces a competitive reactivity landscape and potential for catalyst inhibition by halide ions.

  • Reactivity Difference: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[15] This allows for regioselective reactions at the 2-position (C-I) under carefully controlled conditions. However, under more forcing conditions, reaction at the C-Br bond can occur, potentially leading to a mixture of products.

  • Halide Inhibition: Throughout the catalytic cycle, halide ions (I⁻ and Br⁻) are present in the coordination sphere of the palladium. An excess of halide ions, which can result from salt byproducts, can lead to the formation of stable, anionic palladium complexes (e.g., [PdL₂X₂]²⁻).[16][17] These species can be less reactive or even catalytically inactive, thus slowing down or halting the reaction.[17] The inhibitory effect is often more pronounced with iodide than bromide due to its stronger binding to the palladium center.

Troubleshooting Halide-Related Issues:

  • Choice of Base: The base plays a critical role in the reaction, not only as a proton scavenger but also in influencing the salt byproducts formed. Using a base that forms a less soluble halide salt can sometimes mitigate inhibition by removing excess halide ions from the solution.

  • Ligand Effects: Certain ligands can help to mitigate halide inhibition by creating a more sterically hindered and electron-rich environment around the palladium, which can disfavor the coordination of excess halide ions.[13][14]

Q4: Can the pyridin-3-ol functionality directly poison the catalyst? What steps can be taken to minimize its interference?

A4: Yes, the hydroxyl group, especially in its deprotonated form (phenoxide), can act as a poison. The phenoxide is an anionic ligand that can coordinate to the palladium center. This can lead to the formation of stable, off-cycle palladium-phenoxide complexes that are catalytically inactive.

Strategies to Mitigate Interference from the Hydroxyl Group:

  • Protection of the Hydroxyl Group: A common and effective strategy is to protect the hydroxyl group with a suitable protecting group (e.g., methyl, benzyl, or silyl ethers) before performing the cross-coupling reaction. This removes the acidic proton and prevents the formation of the interfering phenoxide. The protecting group can then be removed in a subsequent step.

  • Careful Selection of Base: If protection is not desirable, the choice of base is critical. A weaker, non-coordinating base might be preferable to a strong base that will quantitatively deprotonate the hydroxyl group. Screening different bases is often necessary.[3]

  • Use of Additives: In some cases, the addition of certain salts or other additives can help to modulate the reactivity of the hydroxyl group and prevent it from interfering with the catalyst.

Q5: What are "catalyst scavengers," and can they be used to prevent poisoning in my reaction?

A5: Catalyst scavengers are materials designed to remove residual metal catalysts from reaction mixtures after the reaction is complete.[18] They are primarily used for product purification to meet regulatory requirements for low metal content in active pharmaceutical ingredients (APIs).[18]

While not typically used to prevent poisoning during a reaction, understanding the principles of scavenging can inform strategies to mitigate poisoning. Scavengers work by having functional groups that bind strongly to the metal.[18] Common poisons in your reaction are essentially acting as "unwanted scavengers."

Proactive Measures Inspired by Scavenging Principles:

  • Feedstock Purification: This is a crucial step.[7][19] Purifying your starting materials, including the 6-Bromo-2-iodopyridin-3-ol, coupling partner, and solvents, will remove potential poisons before they can interact with the catalyst.[3][4] Techniques such as recrystallization, distillation, or passing through a plug of activated carbon or silica can be effective.

  • Use of "Poison Traps": In some industrial processes, a sacrificial bed of material is used to adsorb poisons from the reactant stream before it reaches the catalyst bed.[19] While less common in a laboratory setting, this concept underscores the importance of removing impurities beforehand.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low to No Reaction Conversion

This workflow will guide you through a systematic approach to identify the root cause of poor reaction performance.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Purity Are Starting Materials & Solvents of High Purity and Anhydrous? Start->Check_Purity Purify Action: Purify all reagents. Dry solvents rigorously. Check_Purity->Purify No Check_Degassing Was the reaction mixture thoroughly degassed? Check_Purity->Check_Degassing Yes Purify->Check_Degassing Degas_Again Action: Re-run with rigorous degassing (e.g., freeze-pump-thaw 3x). Check_Degassing->Degas_Again No Screen_Catalyst Is the catalyst/ligand system appropriate? Check_Degassing->Screen_Catalyst Yes Degas_Again->Screen_Catalyst Screen_Ligands Action: Screen bulky, electron-rich ligands (e.g., Buchwald, NHC). Screen_Catalyst->Screen_Ligands No Screen_Base Is the base optimal? Screen_Catalyst->Screen_Base Yes Screen_Ligands->Screen_Base Screen_Bases Action: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Screen_Base->Screen_Bases No Protect_OH Consider protecting the hydroxyl group. Screen_Base->Protect_OH Yes Screen_Bases->Protect_OH Success Improved Yield Protect_OH->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Guide 2: Experimental Protocol for Substrate Purification

Impurities in the 6-Bromo-2-iodopyridin-3-ol starting material can be a significant source of catalyst poisons. This protocol provides a general method for purification.

Materials:

  • Crude 6-Bromo-2-iodopyridin-3-ol

  • Appropriate solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

  • Activated carbon (optional)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Selection: Determine a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, dissolve the crude 6-Bromo-2-iodopyridin-3-ol in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing Catalyst Poisoning Mechanisms

The following diagram illustrates the primary pathways by which a palladium catalyst can be deactivated when reacting with 6-Bromo-2-iodopyridin-3-ol.

Catalyst_Poisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathways Poisoning Pathways Active_Pd(0) { Active Pd(0) Catalyst} Oxidative_Addition Oxidative Addition Active_Pd(0):f0->Oxidative_Addition Pyridine_Coordination Pyridine Coordination Active_Pd(0):f0->Pyridine_Coordination Phenoxide_Binding Phenoxide Binding Active_Pd(0):f0->Phenoxide_Binding Oxidation Oxidation Active_Pd(0):f0->Oxidation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0):f0 Regeneration Product Desired Product Reductive_Elimination->Product Substrate 6-Bromo-2-iodopyridin-3-ol Pyridine-N Hydroxyl-O Substrate:n->Pyridine_Coordination Substrate:o->Phenoxide_Binding Inactive_Complex1 Inactive N-Coordinated Pd Complex Pyridine_Coordination->Inactive_Complex1 Inactive_Complex2 Inactive O-Coordinated Pd Complex Phenoxide_Binding->Inactive_Complex2 Impurities Impurities O₂, H₂O, S-compounds Impurities->Oxidation Pd_Black Palladium Black (Inactive) Oxidation->Pd_Black

Caption: Mechanisms of catalyst deactivation in reactions involving 6-Bromo-2-iodopyridin-3-ol.

References

  • Benchchem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
  • Wikipedia. (2023). Catalyst poisoning.
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
  • Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube.
  • McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(39), 14834–14847. [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • Unyte. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • ResearchGate. (n.d.). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • Google Patents. (n.d.). Halogen scavengers.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • SciSpace. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations.
  • Schneider, J., Firak, D., & Peralta-Zamora, P. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Physical Chemistry Chemical Physics.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320–324. [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation.
  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • Maxted, E. B., & Walker, A. G. (1937). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 137-140.
  • Britannica. (n.d.). Catalyst poison.
  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-2-iodopyridin-3-ol

Welcome to the technical support center for the purification of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 6-Bromo-2-iodopyridin-3-ol, offering step-by-step guidance and expert insights.

Question 1: I'm observing a significant loss of my compound during aqueous workup. What could be the cause and how can I prevent it?

This is a frequent challenge, often rooted in the amphoteric nature of 6-Bromo-2-iodopyridin-3-ol. The pyridinolic hydroxyl group imparts acidity, while the pyridine nitrogen provides a basic site.

Possible Causes and Solutions:

  • Emulsion Formation: The compound may act as a surfactant, leading to persistent emulsions during liquid-liquid extractions.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.

  • Incorrect pH: If the pH of the aqueous phase is close to the isoelectric point of the molecule, it may have partial solubility in both the organic and aqueous layers, leading to poor partitioning.

    • Solution: Ensure a significant pH differential to drive the compound into the desired layer.

      • To extract into an aqueous basic layer , use a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A stronger base like sodium hydroxide (NaOH) should be used with caution as it may promote side reactions.

      • To recover the compound from the aqueous layer, acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5, causing the neutral compound to precipitate.

  • Premature Precipitation: Adjusting the pH too rapidly can lead to the formation of very fine, difficult-to-filter precipitates.

    • Solution: Add the acid or base dropwise with vigorous stirring to control the precipitation and obtain a more crystalline solid.

Question 2: My purified 6-Bromo-2-iodopyridin-3-ol appears discolored (yellow or brown). What causes this and how can I obtain a white to off-white solid?

Discoloration is a common indicator of impurities or degradation.

Potential Sources of Color and Remediation Strategies:

Potential Cause Explanation Recommended Action
Iodine Formation The C-I bond can be susceptible to cleavage, especially in the presence of light, acid, or trace metals, leading to the formation of elemental iodine (I₂), which is colored.Storage: Store the compound in a dark place and under an inert atmosphere.[1] Purification: Consider passing a solution of the compound through a short plug of silica gel or activated carbon to remove colored impurities. A wash with a dilute solution of sodium thiosulfate (Na₂S₂O₃) during the workup can also quench any formed iodine.
Oxidation Phenolic compounds can be prone to oxidation, forming colored quinone-like species.Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
Residual Solvents/Impurities Colored impurities from the synthesis may persist.Recrystallization: Perform a careful recrystallization. Suitable solvent systems to explore include ethanol/water, toluene, or ethyl acetate/hexanes.
Question 3: I'm struggling with the column chromatography of 6-Bromo-2-iodopyridin-3-ol. The compound seems to streak or I get poor recovery. What should I do?

Column chromatography of polar, amphoteric compounds can be challenging.

Troubleshooting Column Chromatography:

  • Streaking on Silica Gel: The acidic silanol groups on the surface of silica gel can strongly interact with the basic pyridine nitrogen, leading to tailing and poor separation.

    • Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the eluent to neutralize the acidic sites on the silica.

    • Solution 2: Use a different stationary phase. Consider using neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.

  • Poor Recovery: The compound may be irreversibly adsorbing to the silica gel.

    • Solution: In addition to using a modified eluent, minimize the amount of silica gel used and elute the compound as quickly as possible.

  • Compound Instability: Prolonged exposure to the acidic environment of silica gel can cause degradation.

    • Solution: If possible, opt for a faster purification technique like a short plug filtration or recrystallization.

Recommended Starting Conditions for Column Chromatography:

Stationary Phase Mobile Phase System (Gradient) Notes
Silica GelHexanes/Ethyl AcetateStart with a low polarity and gradually increase the ethyl acetate content.
Silica Gel with 1% TriethylamineHexanes/Ethyl AcetateTo mitigate tailing.
Neutral AluminaDichloromethane/MethanolA good alternative if silica proves problematic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of 6-Bromo-2-iodopyridin-3-ol?

To ensure the stability of the compound, it should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.[1] This minimizes degradation due to light, oxidation, and potential deiodination.

Q2: Can I use acid-base extraction to purify 6-Bromo-2-iodopyridin-3-ol?

Yes, acid-base extraction is a highly effective method for purifying this compound due to its phenolic hydroxyl group.[2][3][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude 6-Bromo-2-iodopyridin-3-ol in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base) two to three times.[4] This will deprotonate the phenolic hydroxyl group, forming the corresponding salt which is soluble in the aqueous layer.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with 1M HCl with stirring until the product precipitates out.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

AcidBaseExtraction cluster_extraction Extraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel organic_layer organic_layer sep_funnel->organic_layer Organic Layer (Neutral Impurities) aqueous_layer aqueous_layer sep_funnel->aqueous_layer Aqueous Layer (Deprotonated Product) bicarb Add aq. NaHCO3 bicarb->sep_funnel acidification Acidification aqueous_layer->acidification Acidify with HCl pure_product Pure 6-Bromo-2-iodopyridin-3-ol (Solid) acidification->pure_product Precipitation

Caption: Workflow for Acid-Base Purification.

Q3: What are the likely impurities in a crude sample of 6-Bromo-2-iodopyridin-3-ol?

Based on common synthetic routes for similar halogenated pyridines, potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Over-halogenated Species: For instance, a di-brominated or di-iodinated pyridinol. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, is known to produce a di-brominated byproduct.[5]

  • Isomers: Depending on the synthetic route, regioisomers may be formed.

  • Dehalogenated Products: Products where either the bromo or iodo group has been lost.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight (299.89 g/mol ).[1][6]

  • Melting Point: A sharp melting point range is indicative of high purity.

PurityAnalysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR Structural Confirmation LCMS LC-MS Purified_Product->LCMS Purity & MW Check MP Melting Point Purified_Product->MP Purity Indication

Sources

Troubleshooting

Technical Support Center: Managing Regioselectivity in Dihalogenated Pyridine Reactions

Welcome to the technical support center for managing regioselectivity in dihalogenated pyridine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in dihalogenated pyridine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the tools to troubleshoot and control your experiments effectively.

Fundamental Principles: The Drivers of Regioselectivity

Achieving site-selectivity in dihalogenated pyridines is a constant challenge governed by a delicate interplay of electronic, steric, and catalytic factors. Understanding these core principles is the first step toward mastering these reactions.

Electronic Effects of the Pyridine Nitrogen

The electron-withdrawing nature of the pyridine nitrogen atom is the most dominant electronic factor. It reduces the electron density of the entire ring, making it susceptible to nucleophilic attack and oxidative addition by low-valent metals like Pd(0). This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering them more electrophilic and thus generally more reactive in cross-coupling and SNAr reactions.[1][2]

C-X Bond Strength and Oxidative Addition

In transition-metal-catalyzed reactions, the regioselectivity is often determined during the initial oxidative addition step.[3] The catalyst, typically a Pd(0) species, will preferentially insert into the weaker Carbon-Halogen (C-X) bond. Computational studies, using distortion-interaction models, have shown that for many dihalopyridines, the C-X bond adjacent to the nitrogen (C2) is weaker and easier to distort into the transition-state geometry, making it the kinetically favored site of reaction.[4][5] The general reactivity trend for halogens is I > Br > Cl, following their respective bond dissociation energies (BDEs).

Steric Hindrance

Steric effects, arising from the spatial arrangement of atoms, can override inherent electronic preferences.[6][7] A bulky substituent on the pyridine ring can physically block a more electronically favored position, directing the reaction to a less hindered site. Critically, the steric bulk of ligands on the metal catalyst can also be used as a powerful tool to control selectivity, a concept we will explore in the troubleshooting section.[4][5][8]

Decision Workflow for Site-Selective Functionalization

Choosing the correct strategy is paramount. The following workflow provides a general guide for selecting a reaction pathway based on your target regioisomer.

G cluster_start cluster_c2 C2/C6 Position (α to N) cluster_c4 C4 Position (γ to N) cluster_c3 C3/C5 Position (β to N) start Which position on a dihalopyridine needs to be functionalized? c2_node C2/C6 Position start->c2_node α-position c4_node C4 Position start->c4_node γ-position c3_node C3/C5 Position start->c3_node β-position c2_strat Strategy: Leverage Inherent Reactivity c2_node->c2_strat c2_methods Methods: - Standard Pd-Cross Coupling (e.g., Suzuki, Buchwald) - S(N)Ar with strong nucleophiles - Directed ortho-Metalation (DoM) if a directing group is at C3 c2_strat->c2_methods c4_strat Strategy: Invert Natural Selectivity c4_node->c4_strat c4_methods Methods: - Pd-Cross Coupling with bulky ligands (e.g., NHCs like IPr) - Ligand-free 'Jeffery' conditions for Suzuki - S(N)Ar (often competitive with C2) - C4-selective metalation (e.g., with n-butylsodium) c4_strat->c4_methods c3_strat Strategy: Overcome Electronic Deactivation c3_node->c3_strat c3_methods Methods: - Directed ortho-Metalation (DoM) from C2 or C4 directing group - Halogen-Metal Exchange (I/Mg or Br/Mg) - C-H functionalization via dearomatization (e.g., Zincke imines) c3_strat->c3_methods G pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex 1. Oxidative Addition (Selectivity Determining Step) pd2 Ar-Pd(II)(X)L_n oa_complex->pd2 trans Transmetalation (with R-B(OH)2) pd2->trans 2. re Reductive Elimination trans->re 3. re->pd0 product Ar-R (Product) re->product c2_path Path A: C2-X Bond Cleavage (Often Kinetically Favored) c4_path Path B: C4-X Bond Cleavage (Favored by Bulky Ligands) substrate 2,4-Dihalopyridine substrate->oa_complex

Sources

Optimization

side reactions of 6-Bromo-2-iodopyridin-3-ol under basic conditions

Welcome to the technical support guide for 6-bromo-2-iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromo-2-iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, particularly under basic conditions. This guide moves beyond simple protocols to explain the why behind experimental outcomes, helping you anticipate, troubleshoot, and control the reactivity of this electron-deficient heterocyclic compound.

Core Concepts: Understanding the Reactivity of 6-Bromo-2-iodopyridin-3-ol

6-Bromo-2-iodopyridin-3-ol is a highly functionalized pyridine derivative. Its reactivity under basic conditions is governed by three key structural features:

  • The Acidic Hydroxyl Group: The -OH group at the 3-position is phenolic in nature and is readily deprotonated by a base to form a pyridinolate anion.

  • The Electron-Deficient Pyridine Ring: The nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack.[1][2] This effect is enhanced by the presence of two halogen substituents.

  • Two Halogen Leaving Groups: The iodine at C2 and bromine at C6 are excellent leaving groups. The C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen.[3][4] Generally, iodide is a better leaving group than bromide in SNAr reactions where the addition of the nucleophile is not the rate-determining step.[5]

The interplay of these features can lead to several competing reaction pathways. This guide will help you selectively favor your desired transformation.

Frequently Asked Questions & Troubleshooting Guides
Q1: My O-alkylation reaction is giving a mixture of N- and O-alkylated products. How can I improve the selectivity for the desired 2-alkoxy derivative?

This is a classic issue stemming from the ambident nucleophilic nature of the pyridinolate anion formed upon deprotonation. The negative charge is delocalized over both the oxygen and the nitrogen atoms, making both sites potentially reactive towards an electrophile.

Causality: The Battle of N- vs. O-Alkylation

The outcome of the reaction is a delicate balance of several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.[6] The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer."

  • O-Alkylation (favored): Tends to occur with "hard" electrophiles (e.g., alkyl sulfates, tosylates) and under conditions that promote ionic character, such as in polar aprotic solvents (DMF, DMSO) which solvate the cation but leave the oxygen anion exposed. Using a larger, more charge-diffuse counter-ion (like Cs⁺ or K⁺) can also favor O-alkylation.[7][8]

  • N-Alkylation (side reaction): Tends to occur with "softer" electrophiles (e.g., alkyl iodides, bromides) and in less polar solvents that favor more covalent character in the transition state.[6]

Troubleshooting & Optimization Protocol

FactorTo Favor O-Alkylation (Desired)To Favor N-Alkylation (Side Product)Rationale
Base/Counter-ion Cs₂CO₃, K₂CO₃, NaHAg₂O, LiHMDS"Softer" counter-ions like Ag⁺ can coordinate more strongly with the "harder" oxygen, leaving the nitrogen more available for attack. Larger alkali metals (Cs⁺, K⁺) create a more dissociated, reactive oxygen anion.[8]
Electrophile Alkyl tosylates, mesylates, sulfatesAlkyl iodides, bromidesHarder electrophiles preferentially react with the hard oxygen center. Soft electrophiles prefer the soft nitrogen center.[6]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Non-polar (Toluene, Dioxane)Polar aprotic solvents effectively solvate the cation, leading to a more "naked" and reactive oxygen anion.
Temperature 0 °C to Room TemperatureElevated TemperaturesLower temperatures often increase selectivity.

Step-by-Step Protocol for Selective O-Alkylation (Williamson Ether Synthesis)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-2-iodopyridin-3-ol (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃, 1.5 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Slowly add your alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q2: I've isolated a byproduct where either the bromine or iodine atom has been replaced by my base or solvent fragments. What is this side reaction?

You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The C2 and C6 positions of the pyridine ring are highly electrophilic and activated towards nucleophilic attack, especially after the deprotonation of the 3-hydroxyl group, which further donates electron density into the ring and stabilizes the intermediate (Meisenheimer complex).[3][9]

Causality: The Vulnerability of C2 and C6 Positions

  • Leaving Group Ability: Iodine is generally a better leaving group than bromine in this context. Therefore, substitution is most commonly observed at the C2 position.

  • Nucleophiles: Common culprits are nucleophilic bases like hydroxides (from NaOH, KOH) or alkoxides (from NaOMe, NaOEt). Amine bases or even solvent molecules like DMF (which can decompose to dimethylamine at high temperatures) can also act as nucleophiles.

Troubleshooting Workflow for SNAr

Caption: Decision workflow for troubleshooting SNAr side reactions.

Preventative Measures:

  • Base Selection is Critical: Always opt for non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) when your goal is to modify the hydroxyl group without risking SNAr.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Do not heat indiscriminately.

  • Inert Conditions: Use anhydrous solvents and maintain an inert atmosphere to prevent the formation of hydroxide from trace water.

Q3: I'm observing an unexpected rearranged product, especially when using a bifunctional reagent. What could be happening?

This rare but plausible side reaction is likely a Smiles Rearrangement. This is an intramolecular SNAr reaction that results in a structural isomer of the expected product.[10][11][12]

Causality: The Smiles Rearrangement

The Smiles rearrangement can occur if you O-alkylate the pyridinol with a reagent that contains a tethered nucleophile (like an amine, thiol, or another hydroxyl group). After the initial O-alkylation, the tethered nucleophile can attack one of the halogen-bearing carbons (C2 or C6) in an intramolecular fashion, displacing the pyridinolate ring system and forming a new ring structure.

Visualizing the Smiles Rearrangement

Smiles_Rearrangement Start 6-Bromo-2-iodopyridin-3-olate + X-Linker-NuH Intermediate1 Initial O-Alkylation Product O-Linker-NuH Start->Intermediate1 Step 1: O-Alkylation Deprotonation Deprotonation of NuH O-Linker-Nu⁻ Intermediate1->Deprotonation Step 2: Base Spirocyclic Spirocyclic Meisenheimer Intermediate Intramolecular Attack at C2 Deprotonation->Spirocyclic Step 3: Intramolecular SₙAr Product Rearranged Product Spirocyclic->Product Step 4: Ring Opening & Aromatization

Caption: Generalized pathway for a Smiles Rearrangement side reaction.

Mitigation Strategies:

  • Reagent Design: This side reaction is entirely dependent on the structure of your electrophile. If a Smiles rearrangement is suspected, the most effective solution is to redesign the linking group between the reactive site and the tethered nucleophile to make the intramolecular cyclization less favorable (e.g., by changing chain length or rigidity).

  • Protecting Groups: If the tethered nucleophile is not essential for the initial step, protect it before performing the O-alkylation and deprotect it in a subsequent step.

References
  • Begouin, A., Peixoto, D., & Queiroz, M. R. P. (2011). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Journal of Organic Chemistry.
  • Chen, Y., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. ResearchGate. Available at: [Link]

  • Comins, D., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

  • Grace, C. I., et al. (2021). The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gupta, N., et al. Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Khan Academy. Factors affecting acid strength. Khan Academy. Available at: [Link]

  • Levine, R., & Leake, W. W. (1955). Pyridine Chemistry. II. Further Studies on the Smiles Rearrangement of the 3-Amino-2,2'-dipyridyl Sulfide System. The Synthesis of Some 1,6-Diazaphenothiazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (2024). ResearchGate. Available at: [Link]

  • Other Reactions of Pyridine. (n.d.). University of Calgary. Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine. Pearson. Available at: [Link]

  • ResearchGate. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]

  • Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Pyridine. Wikipedia. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. (2016). ResearchGate. Available at: [Link]

  • YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Available at: [Link]

Sources

Troubleshooting

overcoming poor solubility of 6-Bromo-2-iodopyridin-3-ol in organic solvents

Technical Support Center: 6-Bromo-2-iodopyridin-3-ol Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with 6-Bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2-iodopyridin-3-ol

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with 6-Bromo-2-iodopyridin-3-ol. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Bromo-2-iodopyridin-3-ol so poorly soluble in common organic solvents?

A1: The solubility of this compound is governed by a combination of factors inherent to its structure. The pyridinol core can engage in strong intermolecular hydrogen bonding (hydroxyl group) and dipole-dipole interactions. These forces contribute to a high crystal lattice energy, which is the energy required to break apart the solid-state structure. Many common organic solvents may not provide sufficient energy upon solvation to overcome this lattice energy, resulting in poor solubility.

Q2: I am starting a reaction. Which solvent should I try first?

A2: For initial trials, begin with polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent starting points. These solvents have high polarity and can disrupt the intermolecular forces holding the crystal lattice together.

Q3: Is it safe to heat the mixture to improve solubility?

A3: Yes, applying heat is a standard and effective method to increase solubility. However, it is crucial to consider the thermal stability of 6-Bromo-2-iodopyridin-3-ol. It is recommended to perform a small-scale test, gradually increasing the temperature while monitoring for any signs of decomposition (e.g., color change). Use the lowest temperature that achieves dissolution.

Q4: Can adjusting the pH of my solution improve the solubility of this compound?

A4: Absolutely. This molecule possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen atom. Modifying the pH can convert the neutral molecule into an ionic salt, which often exhibits significantly higher solubility in polar solvents.[1][2][3] Adding a base will deprotonate the hydroxyl group, while adding an acid will protonate the pyridine nitrogen.

Systematic Troubleshooting Guide for Solubility Enhancement

This guide presents a tiered approach to systematically address and overcome the solubility challenges of 6-Bromo-2-iodopyridin-3-ol. Start with Tier 1 and proceed to the next tier only if solubility remains inadequate.

Tier 1: Foundational Physical Methods

These methods aim to increase the rate and extent of dissolution by providing external energy to the system.

  • Heating: Gently warming the solvent-solute mixture increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.

  • Sonication: The use of an ultrasonic bath creates micro-cavitations in the solvent. The collapse of these bubbles generates localized high energy, which can effectively break apart solute agglomerates and increase the surface area available for solvation.[4]

Tier 2: Strategic Solvent Selection

If physical methods are insufficient, a more strategic approach to solvent selection is necessary. The principle of "like dissolves like" is a useful starting point.

Solvent Classes to Consider:

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, DMAc, NMP) These are often the most effective due to their high polarity and ability to accept hydrogen bonds, which helps to solvate the pyridinol molecule.[2]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) These can act as both hydrogen bond donors and acceptors. While generally less effective than polar aprotic solvents for this compound, they can be useful in co-solvent systems.

  • Co-Solvent Systems: A mixture of solvents can often achieve higher solubility than a single solvent.[4][5][6] This technique works by modifying the overall polarity of the solvent system to be more compatible with the solute.[1][7] For instance, adding a small percentage (5-10%) of DMSO to a less polar solvent like Tetrahydrofuran (THF) can dramatically improve solubility.

Data-Driven Solvent Selection:

The following table provides a list of suggested solvents, categorized by their properties. Hansen Solubility Parameters (HSP) are included to offer a more quantitative measure of solvent-solute compatibility.[8][9][10][11] The three HSP values represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A closer match between the HSP of the solvent and the solute (which for a pyridinol will be high in δP and δH) suggests better solubility.

SolventTypeδD (MPa½)δP (MPa½)δH (MPa½)Rationale & Comments
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Excellent starting point. High polarity and H-bond accepting ability.
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.3Similar to DMSO, very effective for polar heterocyclic compounds.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic18.012.37.2Good alternative to DMSO/DMF, often used in preclinical formulations.[2]
Methanol Polar Protic14.712.322.3Can be effective, especially when heated or as a co-solvent.
Tetrahydrofuran (THF) Ether16.85.78.0Moderate polarity. Often requires a co-solvent like DMSO to be effective.
Dichloromethane (DCM) Chlorinated17.07.37.1Generally a poor choice for this polar compound unless used in a co-solvent system.

HSP values are approximate and sourced from publicly available data.[8][9][10][11]

Tier 3: pH Modification for Salt Formation

For a molecule like 6-Bromo-2-iodopyridin-3-ol, exploiting its amphoteric nature (ability to act as an acid or a base) is a powerful strategy. Converting the neutral compound into a salt can drastically increase its solubility in polar organic solvents.[3][12][13]

  • Mechanism of Action:

    • Basic Conditions: Adding a non-nucleophilic base deprotonates the acidic hydroxyl group (pKa ~8-9) to form a pyridinolate salt.

    • Acidic Conditions: Adding an acid protonates the basic pyridine nitrogen (pKa ~4-5) to form a pyridinium salt.[14][15]

These ionic forms have much stronger interactions with polar solvents compared to the neutral molecule.

Workflow for Solubility Enhancement

The following diagram illustrates the decision-making process for tackling solubility issues with 6-Bromo-2-iodopyridin-3-ol.

Solubility_Workflow start Start: Dissolve 6-Bromo-2-iodopyridin-3-ol in chosen solvent check_sol Is the compound fully dissolved? start->check_sol tier1 Tier 1: Apply Physical Methods - Heat gently (monitor stability) - Sonicate check_sol->tier1 No success Success: Proceed with experiment check_sol->success Yes check_sol2 Is it dissolved now? tier1->check_sol2 tier2 Tier 2: Optimize Solvent System - Switch to high-polarity aprotic (DMSO, DMF) - Implement co-solvent system (e.g., THF + 10% DMSO) check_sol2->tier2 No check_sol2->success Yes check_sol3 Is it dissolved now? tier2->check_sol3 tier3 Tier 3: pH Modification - Add non-nucleophilic base (e.g., DBU) OR - Add acid (e.g., HCl in dioxane) check_sol3->tier3 No check_sol3->success Yes tier3->success Soluble fail Re-evaluate: Consider derivatization or alternative synthetic route tier3->fail Insoluble

Caption: Troubleshooting workflow for 6-Bromo-2-iodopyridin-3-ol solubility.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

  • Preparation: In separate vials, weigh out a small, consistent amount of 6-Bromo-2-iodopyridin-3-ol (e.g., 5 mg).

  • Primary Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent (e.g., THF, Dioxane, Acetonitrile).

  • Observation: Note the initial solubility at room temperature.

  • Co-Solvent Titration: To the vials with poor solubility, add a high-polarity co-solvent (e.g., DMSO or NMP) dropwise (e.g., 25 µL increments). After each addition, vortex the vial for 30 seconds and observe for dissolution.

  • Quantification: Record the volume of co-solvent required to achieve full dissolution. This will determine the minimum required percentage of co-solvent for your reaction scale-up.

Protocol 2: Small-Scale pH Modification Trial

  • Setup: Suspend a known amount of the compound (e.g., 10 mg) in 1 mL of your chosen polar solvent (e.g., Methanol or DMF) in a small vial.

  • Trial 1 (Basic): In a separate vial, perform the same suspension. Add a non-nucleophilic organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) dropwise until the solid dissolves. Note the number of equivalents required.

  • Trial 2 (Acidic): In a third vial, repeat the suspension. Add a solution of acid (e.g., 4M HCl in Dioxane) dropwise until dissolution is observed. Note the number of equivalents required.

  • Analysis: The results will indicate whether forming the pyridinolate or the pyridinium salt is a more effective strategy for your system. Ensure the chosen acid or base is compatible with your downstream reaction conditions.

References

  • ChemBK. (2024). 3-Hydroxypyridine. Retrieved from ChemBK. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from Pharmapproach. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from ScienceDirect. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from PubMed Central. [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from Prof Steven Abbott's website. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from Accu Dyne Test. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from Mendeley Data. [Link]

  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility.... Retrieved from ResearchGate. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from Hansen Solubility Parameters. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions. [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from Longdom Publishing. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from Chemistry Stack Exchange. [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com. [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from NCBI Bookshelf. [Link]

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Ligand Optimization for Palladium-Catalyzed Reactions of 6-Bromo-2-iodopyridin-3-ol

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 6-bromo-2-iodopyridin-3-ol. This guide is structured to provide resea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 6-bromo-2-iodopyridin-3-ol. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting protocols in a direct question-and-answer format. Our focus is not just on what to do, but why certain strategies are effective, grounding our advice in established mechanistic principles.

Core Principles: Navigating the Challenges of a Dihalogenated Pyridinol

Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent chemical challenges posed by 6-bromo-2-iodopyridin-3-ol. Successful functionalization hinges on balancing three key factors:

  • Inherent Halogen Reactivity: In palladium-catalyzed cross-coupling, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond strength. The established reactivity trend is C–I > C–Br > C–Cl.[1][2] This provides a powerful tool for achieving regioselectivity, allowing for the preferential functionalization of the C-2 iodo position under milder conditions.

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle and resulting in low yields or complete reaction failure.[1][2][3]

  • The Role of the Ligand: The choice of ligand is the most critical parameter for overcoming these challenges. A suitable ligand modulates the steric and electronic properties of the palladium center to:

    • Facilitate Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-X bond.[4]

    • Prevent Catalyst Deactivation: Sterically bulky ligands can create a "pocket" around the palladium atom, physically shielding it from coordination by the pyridine nitrogen.[3][4]

    • Promote Reductive Elimination: The steric bulk of a ligand can also accelerate the final, bond-forming reductive elimination step to release the product and regenerate the active catalyst.[5][6]

Frequently Asked Questions & Troubleshooting Guide

Regioselective Coupling at the C-2 (Iodo) Position

Question 1: I want to perform a selective Suzuki-Miyaura coupling at the C-2 iodo position. My reaction is showing low conversion. What are the most common culprits?

Answer: Low conversion in a selective C-I coupling is often due to an insufficiently active catalyst system or catalyst inhibition. While the C-I bond is more reactive, the "pyridyl problem" is still a major factor.

  • Potential Cause 1: Catalyst Inhibition. The pyridine nitrogen is likely coordinating to your palladium center, slowing or halting the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) may not provide sufficient steric bulk to prevent this.

  • Potential Cause 2: Inactive Catalyst Species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it may not be reducing efficiently to the active Pd(0) form.

  • Potential Cause 3: Poor Reagent Quality. Boronic acids are susceptible to degradation, particularly protodeboronation, which is the cleavage of the C-B bond.[1][3]

Troubleshooting Workflow: Low Yield at C-I Position

start Low Conversion at C-2 (Iodo) check1 Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check1 Is boronic acid fresh? Is solvent anhydrous? check2 Assess Ligand Choice start->check2 Using PPh₃ or similar? check3 Confirm Inert Atmosphere start->check3 Is O₂ excluded? action1 Use Fresh Boronic Acid or More Stable Ester (e.g., pinacol) check1->action1 No action2 Switch to a Bulkier Ligand (e.g., P(t-Bu)₃, SPhos, XPhos) check2->action2 Yes action3 Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) check2->action3 Yes action4 Ensure Rigorous Degassing (Freeze-Pump-Thaw or N₂ Sparge) check3->action4 No outcome Improved Yield action1->outcome action2->outcome action3->outcome action4->outcome

Caption: Troubleshooting workflow for low-yield C-I coupling.

Question 2: I am observing significant amounts of the di-substituted product, even at low temperatures. How can I improve regioselectivity for the C-I bond?

Answer: Formation of the di-substituted product indicates your catalyst system is too active and is overcoming the inherent reactivity difference between the C-I and C-Br bonds. To enhance selectivity, you need to "tame" the reaction.

  • Strategy 1: Reduce Catalyst Activity. Avoid highly active, bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) for the initial C-I coupling. A classic catalyst like Pd(PPh₃)₄, which is less reactive, often provides excellent selectivity.

  • Strategy 2: Milder Base. A very strong base can accelerate the catalytic cycle indiscriminately. Switch from strong bases like NaOtBu or K₃PO₄ to a milder base such as K₂CO₃ or CsF.

  • Strategy 3: Lower Temperature. This is the most straightforward approach. Start your reaction at room temperature and only increase the temperature gradually if no conversion is observed.

Sequential Coupling at the C-6 (Bromo) Position

Question 3: I have successfully functionalized the C-2 position and now need to couple at the C-6 bromo position. My previous conditions (e.g., with Pd(PPh₃)₄) are failing. What changes are necessary?

Answer: This is a classic scenario. The C-Br bond is significantly less reactive than the C-I bond, and it is further deactivated by the electron-donating nature of the newly introduced substituent at the C-2 position. A much more active catalyst system is required to facilitate the challenging oxidative addition at the C-Br bond.[2]

This is where modern, specialized ligands are essential. Your goal is to increase both the steric bulk and the electron-donating ability of the ligand.

Ligand ClassRecommended LigandsKey Features & RationaleApplicable Reactions
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding. Excellent for increasing Pd(0) nucleophilicity for C-Br oxidative addition.Suzuki, Stille, Negishi
Biaryl Monophosphines (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhosState-of-the-art ligands. The biaryl backbone provides significant steric bulk that shields the Pd center and promotes reductive elimination. The dialkylphosphino group provides high electron density.[1][3]Suzuki, Buchwald-Hartwig Amination, Sonogashira
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-IPrStrong σ-donors and sterically tunable. They form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Can sometimes offer unique selectivity.[7][8]Suzuki, Heck, Kumada

Illustrative Ligand Screening Data for C-6 Bromide Suzuki Coupling

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 eq.)Temp (°C)Yield of C-6 Coupled Product (%)
1Pd(OAc)₂PPh₃K₂CO₃100< 5%
2Pd₂(dba)₃P(t-Bu)₃K₃PO₄8065%
3Pd₂(dba)₃XPhos K₃PO₄8092%
4Pd₂(dba)₃SPhos K₃PO₄8088%
5PEPPSI-IPr (2 mol%)-K₃PO₄10075%

Note: This table presents illustrative data to demonstrate typical trends in ligand effectiveness for this type of challenging coupling.

General Troubleshooting

Question 4: My reaction turns black, and I am getting a low yield with recovery of starting material. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is aggregated, inactive metallic palladium.[1][3] This occurs when the Pd(0) species in the catalytic cycle is not sufficiently stabilized by the ligand.

  • Cause: Insufficient ligand-to-palladium ratio. The active catalyst is often a monoligated L-Pd(0) species, but an equilibrium exists with the unligated metal, which can aggregate.

    • Solution: Increase the ligand-to-palladium ratio. A 2:1 ligand:Pd ratio is a good starting point for monophosphine ligands, but for challenging reactions, a 4:1 ratio can improve stability.

  • Cause: High reaction temperature. Heat accelerates decomposition.

    • Solution: Lower the reaction temperature. Find the minimum temperature required for efficient turnover.

  • Cause: Presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.

    • Solution: Ensure rigorous degassing of your solvent and reaction vessel. Use freeze-pump-thaw cycles for best results, or sparge thoroughly with an inert gas like argon or nitrogen.[2][9]

Decision Tree for Ligand Selection

start Select Target Reaction Site c2_iodo C-2 (Iodo) Position start->c2_iodo c6_bromo C-6 (Bromo) Position (after C-2 functionalization) start->c6_bromo c2_strategy Goal: Maximize Selectivity, Avoid Over-reaction c2_iodo->c2_strategy c6_strategy Goal: Maximize Reactivity for a Difficult C-Br Bond c6_bromo->c6_strategy c2_ligands Start with Less Active Ligands: • Pd(PPh₃)₄ • PPh₃ • Other simple phosphines c2_strategy->c2_ligands c2_conditions Use Milder Conditions: • Lower Temperature (RT to 60°C) • Weaker Base (K₂CO₃, CsF) c2_strategy->c2_conditions c6_ligands Screen Highly Active Ligands: • Buchwald Ligands (XPhos, SPhos) • Bulky Phosphines (P(t-Bu)₃) • NHCs (IPr, PEPPSI-IPr) c6_strategy->c6_ligands c6_conditions Use Forcing Conditions: • Higher Temperature (80-110°C) • Stronger Base (K₃PO₄, NaOtBu) c6_strategy->c6_conditions

Caption: Decision tree for initial ligand and condition selection.

Experimental Protocol: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for efficiently screening multiple ligands for the coupling at the C-6 bromo position of a 2-substituted-6-bromopyridin-3-ol.

Materials:

  • 2-substituted-6-bromopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% per Pd atom)

  • Array of ligands to be screened (e.g., XPhos, SPhos, P(t-Bu)₃; 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Internal standard (e.g., dodecane, for GC/LCMS analysis)

  • Array of reaction vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst in the reaction solvent. Prepare separate stock solutions for each ligand to be tested.

  • Vial Setup: To each reaction vial, add the 2-substituted-6-bromopyridin-3-ol, the arylboronic acid, the base, and a stir bar.

  • Inerting: Seal each vial with a septum cap. Remove the vials from the glovebox and place them on a manifold. Evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[2]

  • Catalyst/Ligand Addition: Using a syringe, add the appropriate volume of the palladium stock solution to each vial. Then, add the corresponding ligand solution to each respective vial.

  • Solvent and Standard Addition: Add the remaining reaction solvent to bring the reaction to the desired concentration (e.g., 0.1 M). Add a precise amount of the internal standard.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), carefully take a small aliquot from each vial. Quench the aliquot by diluting it into a sample vial containing ethyl acetate and a small amount of water. Filter through a small plug of silica.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the percent conversion of starting material and the relative yield of the product against the internal standard. This allows for direct comparison of ligand performance.[3]

References

  • Dalton Transactions. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. [Link]

  • ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). [Link]

  • PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). [Link]

  • ResearchGate. (n.d.). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. [Link]

  • ResearchGate. (n.d.). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). [Link]

  • Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • AMiner. (n.d.). The Marked Influence of Steric and Electronic Properties of Ancillary Pyridylthioether Ligands on the Rate of Allene Insertion into the Palladium–carbon Bond. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. (2023). 14.1.2: Oxidative Addition. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • University of Southampton Institutional Repository. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • University of North Carolina at Chapel Hill Chemistry Department. (n.d.). Oxidative Addition of a Phosphinite P-O Bond at Nickel. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

Sources

Troubleshooting

minimizing debromination in 6-Bromo-2-iodopyridin-3-ol reactions

Introduction 6-Bromo-2-iodopyridin-3-ol is a versatile trifunctional heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its unique electronic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-iodopyridin-3-ol is a versatile trifunctional heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its unique electronic and steric properties arise from the ortho-iodine, meta-bromine, and para-hydroxyl groups relative to the pyridine nitrogen. A key feature of this substrate is the differential reactivity of the C–I and C–Br bonds, which, in palladium-catalyzed cross-coupling reactions, generally follows the order C–I > C–Br.[1][2] This chemoselectivity allows for predictable, sequential functionalization.

However, a prevalent and often frustrating side reaction is the premature cleavage of the C–Br bond, a process known as hydrodebromination or simply "debromination." This leads to the formation of the 2-iodo-pyridin-3-ol byproduct, reducing the yield of the desired product and complicating purification. This guide provides an in-depth analysis of the causes of debromination and offers robust troubleshooting strategies and optimized protocols to ensure the selective functionalization of the C–I bond while preserving the C–Br bond for subsequent transformations.

Understanding the Problem: The Mechanism of Debromination

Debromination, or hydrodehalogenation, is a common competing reaction in palladium-catalyzed cross-couplings.[3] It is primarily caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive species can then participate in a competing catalytic cycle that results in the replacement of a halogen atom—in this case, bromine—with a hydrogen atom.

Several factors can contribute to the formation of Pd-H species:

  • The Base: Strong bases, particularly alkoxides (e.g., NaOtBu) and hydroxides (e.g., NaOH, KOH), can react with solvent molecules (like residual water or alcohols) or even the boronic acid reagent to generate hydride sources.[1][4]

  • The Solvent: Solvents, especially alcohols like methanol or ethanol, can act as hydride donors.[3][5] Water, often present in solvents or as part of the base (e.g., K₂CO₃·xH₂O), is also a potential hydrogen source.[6][7]

  • The Ligand: The choice of phosphine ligand can influence the stability of the catalytic intermediates and their propensity to undergo side reactions.[6][7][8]

The competing pathways are visualized below. The desired productive cycle involves oxidative addition at the more reactive C-I bond, followed by transmetalation and reductive elimination. The undesired debromination cycle is initiated by the formation of a Pd-H species, which can react with the starting material or product.

Competing Reaction Pathways sub 6-Bromo-2-iodopyridin-3-ol oa_i Oxidative Addition (C-I Bond) sub->oa_i Fast oa_br Oxidative Addition (C-Br Bond) sub->oa_br Slower, High Temp. pd0 Pd(0)L₂ pd0->oa_i pd_h [HPdL₂]⁺X⁻ pd0->pd_h Protonolysis int_i Ar(Br)-Pd(II)(I)L₂ oa_i->int_i trans Transmetalation (R-B(OH)₂) int_i->trans int_r Ar(Br)-Pd(II)(R)L₂ trans->int_r re Reductive Elimination int_r->re re->pd0 Regenerates Catalyst prod Desired Product (6-Bromo-2-R-pyridin-3-ol) re->prod hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h pd_h->oa_br int_br_h Ar(H)-Pd(II)(Br)L₂ oa_br->int_br_h re_h Reductive Elimination int_br_h->re_h re_h->pd0 Regenerates Catalyst byprod Debrominated Byproduct (2-Iodo-pyridin-3-ol) re_h->byprod

Caption: Desired C-I coupling vs. undesired C-Br debromination.

Troubleshooting Guide (Q&A)

Q1: I'm seeing a significant amount of the debrominated byproduct (2-iodo-pyridin-3-ol) in my LC-MS. What is the most likely cause?

A1: The most common culprits are your choice of base and the reaction temperature. Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) are known to promote the formation of palladium-hydride species, which are the active agents in debromination.[1][4] High reaction temperatures can provide the activation energy needed for the undesired C-Br bond cleavage.

Immediate Corrective Actions:

  • Change the Base: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[1][4] These bases are less likely to generate hydride species.

  • Lower the Temperature: Reduce the reaction temperature. While this may slow down the reaction rate, it will disproportionately disfavor the debromination pathway, which often has a higher activation energy. Try running the reaction at 60-80 °C instead of 100-110 °C.

Q2: My reaction is very slow, and when I increase the temperature to speed it up, I get more debromination. How can I increase the reaction rate without this side reaction?

A2: This is a classic selectivity challenge. Instead of relying on heat, focus on optimizing the catalyst system. The ligand bound to the palladium center has a profound effect on its reactivity and stability.[9][10]

Optimization Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the oxidative addition and reductive elimination steps of the desired cross-coupling cycle, making it more efficient even at lower temperatures.[2][4] These bulky ligands can also sterically hinder the approach of the C-Br bond to the palladium center.

  • Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the rate of the desired reaction sufficiently to avoid the need for higher temperatures.

Q3: Does the solvent choice matter for preventing debromination?

A3: Absolutely. Protic solvents, especially alcohols, can serve as a source of hydrogen for the hydrodehalogenation process.[3][5]

Solvent Recommendations:

  • Primary Choice: Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or DME.

  • Solvent Quality: Ensure your solvent is truly anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.

  • Water Content: If your reaction requires an aqueous phase (e.g., for some Suzuki couplings), minimize the amount of water used. A 10:1 or 5:1 ratio of organic solvent to water is often sufficient. Degas the water thoroughly along with the organic solvent.

Q4: Can the purity of my starting materials or reagents affect the level of debromination?

A4: Yes. Impurities can be an overlooked source of hydride donors or catalyst inhibitors.

Best Practices:

  • Boronic Acid Quality: Boronic acids can degrade over time to form boroxines and other impurities. Use high-purity boronic acids and consider using a slight excess (1.1-1.2 equivalents) to ensure the transmetalation step is efficient.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen). Oxygen can degrade both the catalyst and the phosphine ligands, leading to side reactions. Ensure all reagents and solvents are properly degassed before use.

Data-Driven Troubleshooting

The following table summarizes recommended changes to your reaction conditions, ordered by their likely impact on reducing debromination.

ParameterStandard Condition (High Debromination)Optimized Condition (Low Debromination)Rationale
Base NaOtBu, NaOH, K₂CO₃K₃PO₄, Cs₂CO₃, KF Milder, non-nucleophilic bases are less likely to generate Pd-H species.[1][4][11]
Temperature > 100 °C60 - 80 °C Lower temperature increases selectivity by disfavoring the higher activation energy debromination pathway.
Ligand PPh₃, dppfSPhos, XPhos, RuPhos Bulky, electron-rich ligands accelerate the desired C-I coupling and sterically hinder C-Br activation.[4][9]
Solvent THF, MeOH, EtOHDioxane, Toluene (Anhydrous) Aprotic solvents eliminate a primary source of hydrogen for hydrodehalogenation.[3][5]
Atmosphere Inconsistent N₂ purgeStrict Schlenk/Glovebox Technique Prevents oxidative degradation of the catalyst and ligands.

Optimized Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a robust method for the selective coupling at the C-2 (Iodo) position of 6-Bromo-2-iodopyridin-3-ol, designed to minimize debromination.

Reagents & Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Flask Preparation: To a dry Schlenk flask under a positive pressure of Argon, add 6-Bromo-2-iodopyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) in a small amount of dioxane. Add this catalyst/ligand slurry to the Schlenk flask.

  • Inerting: Evacuate and backfill the flask with Argon three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water). The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the ratio of the desired product to the debrominated byproduct. The reaction is typically complete in 6-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I perform a Sonogashira coupling selectively at the iodine position? A: Yes, the same principles apply. Use a standard Sonogashira catalyst system [e.g., Pd(PPh₃)₄/CuI] but replace the strong amine base (like triethylamine or DIPA) with a milder carbonate base (Cs₂CO₃) in an aprotic solvent like dioxane or toluene at a moderate temperature (60-70 °C) to minimize debromination.

Q: Is it possible to perform sequential couplings, first at the iodine and then at the bromine? A: Yes, this is the primary synthetic utility of this reagent. After the first selective coupling at the C-I position, the resulting 6-bromo-2-aryl-pyridin-3-ol can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to functionalize the C-Br bond.[2]

Q: How should I store 6-Bromo-2-iodopyridin-3-ol? A: Store it in a cool, dark, dry place under an inert atmosphere if possible. Like many polyhalogenated heterocycles, it can be sensitive to light and moisture over long periods.

Troubleshooting Flowchart

start Start: Debromination Observed (>5%) q_base Are you using a strong base (e.g., NaOt-Bu, NaOH)? start->q_base a_base Switch to K₃PO₄ or Cs₂CO₃. Lower temp to 80°C. q_base->a_base Yes q_ligand Is the reaction still sluggish or debromination significant? q_base->q_ligand No a_base->q_ligand a_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). q_ligand->a_ligand Yes q_solvent Is debromination still an issue? q_ligand->q_solvent No a_ligand->q_solvent a_solvent Ensure solvent is anhydrous and degassed. Use dioxane or toluene. q_solvent->a_solvent Yes end Problem Solved: Selective C-I Coupling Achieved q_solvent->end No a_solvent->end

Caption: A logical guide to troubleshooting debromination.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Orbach, M. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications. Available at: [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize. Available at: [Link]

  • Couto, I., Pinto, J. R. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Catalysis Science & Technology. Available at: [Link]

  • Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. (2020). ResearchGate. Available at: [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). JACS Au. Available at: [Link]

  • Table 2: The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010).
  • Couto, I., Pinto, J. R. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Dothager, R. S., Sammakia, T., & Stengel, P. J. (2009). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Available at: [Link]

  • Marchese, A. D., Mirabi, B., Johnson, C., & Lautens, M. (2022). Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate. Available at: [Link]

  • Marchese, A., Mirabi, B., Johnson, C., & Lautens, M. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. SciSpace. Available at: [Link]

  • 2-Bromo-6-iodopyridin-3-ol. (n.d.). PubChem. Available at: [Link]

  • Phosphines. (2023). Chemistry LibreTexts. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010).
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. (n.d.). Europe PMC. Available at: [Link]

  • 2-Bromo-6-iodopyridin-3-ol. (n.d.). Amerigo Scientific. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Halogenated Pyridines

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of halogenated pyridines. As critical building blocks in pharmaceuticals, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of halogenated pyridines. As critical building blocks in pharmaceuticals, agrochemicals, and materials science, the efficient and selective synthesis of these heterocycles is paramount.[1][2] However, transitioning from lab-scale discovery to pilot or industrial production introduces significant hurdles related to reactivity, regioselectivity, process safety, and purification.

This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and solutions. We will move from high-level strategic considerations in our FAQs to specific, hands-on advice in the Troubleshooting Guide, supplemented with detailed protocols and process diagrams.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of the pyridine ring so challenging, especially at scale?

The pyridine ring is an electron-deficient π-system, a consequence of the highly electronegative nitrogen atom. This electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS), making it significantly less reactive than benzene.[1][3] Consequently, forcing conditions such as high temperatures and the use of strong Brønsted or Lewis acids are often required, which can be problematic at scale.[2][4] These harsh conditions often lead to a limited substrate scope, poor regioselectivity between the C3 and C5 positions, and the formation of difficult-to-remove byproducts.[5][6]

Q2: What is the fundamental principle behind controlling regioselectivity (C2, C3, vs. C4 halogenation)?

Controlling regioselectivity is the cornerstone of efficient halogenated pyridine synthesis. The "natural" position for EAS is C3/C5, but other positions often require strategic manipulation of the pyridine's electronics:

  • C2/C4-Halogenation: The most reliable method involves the formation of a pyridine N-oxide . The N-oxide group is electron-donating, which activates the C2 and C4 positions, making them susceptible to electrophilic attack.[7] Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) installs the halogen regioselectively.[7][8]

  • C3-Halogenation: While direct EAS targets this position, modern methods offer milder and more selective alternatives. A powerful strategy is the Zincke imine approach . This involves a temporary ring-opening of the pyridine to form an electron-rich acyclic intermediate, which undergoes highly regioselective halogenation before ring-closing to yield the 3-halopyridine.[7][9][10]

  • C4-Halogenation: This is often the most challenging position to functionalize directly. Advanced methods, such as those using specially designed phosphine reagents , can install a phosphonium salt at the C4 position, which is then displaced by a halide nucleophile in an SNAr-type mechanism.[1]

Q3: My reaction works perfectly on a 1g scale, but yield and purity plummet at 100g. What are the most likely culprits?

This is a classic scale-up challenge, typically rooted in physical and chemical process parameters that do not scale linearly. The primary culprits are:

  • Mass and Heat Transfer Limitations: In large reactors, inefficient stirring and a lower surface-area-to-volume ratio can create localized "hot spots" and concentration gradients.[11] Many halogenation reactions are exothermic, and poor heat dissipation can accelerate side reactions, leading to impurity formation and product degradation.[11]

  • Reagent Addition Rate: The controlled, dropwise addition of a halogenating agent in a lab flask is difficult to replicate proportionally in a large reactor. A poorly controlled addition can lead to localized high concentrations of the electrophile, promoting di- or poly-halogenation.[12]

  • Raw Material Quality: Impurities in starting materials or solvents that were insignificant at a small scale can have a major impact on larger batches by interfering with catalysis or promoting side reactions.[11]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem Probable Cause(s) Solutions & Mitigation Strategies
Low Regioselectivity / Mixture of Isomers 1. Inherently Poor Selectivity of Direct Halogenation: The electronic bias of the substituted pyridine is insufficient to direct the halogen to a single position.[12] 2. Competing Reaction Pathways: For substituted pyridines, the directing effects of the nitrogen and the substituent may be in conflict.[7]1. Change Synthetic Strategy: Do not persist with an unselective direct halogenation. Switch to a more robust regioselective method. Use the N-oxide strategy for C2/C4 halogenation or the Zincke imine approach for C3.[7][9] 2. Milder Reagents: Switch from elemental halogens (Br₂, Cl₂) to N-halosuccinimides (NBS, NCS), which can sometimes offer better kinetic control.[7]
Significant Di- or Poly-halogenated Byproducts 1. Excess Halogenating Agent: The primary cause is using too much of the halogenating reagent. 2. Poor Mixing/Localized Concentration: Inefficient stirring allows pockets of high reagent concentration, leading to over-halogenation before the mono-halogenated product can disperse.[12]1. Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Use precisely 1.0 equivalent or slightly less. 2. Controlled Addition: Add the halogenating agent slowly and sub-surface (if possible) into a well-agitated reaction mixture to ensure rapid dispersion. 3. Temperature Control: Run the reaction at the lowest feasible temperature to slow the reaction rate and improve control.
Reaction Stalls / Incomplete Conversion at Scale 1. Poor Mass Transfer: Inefficient mixing may prevent reactants from interacting effectively in a large volume.[11] 2. Catalyst Deactivation (if applicable): Impurities in scaled-up raw materials may poison the catalyst. 3. Insufficient Thermal Energy: A heating mantle that is adequate for a 1L flask may not provide uniform heating for a 50L reactor.1. Optimize Agitation: Re-evaluate the stirrer design (e.g., impeller type) and speed to ensure homogeneity for the specific reactor geometry.[11] 2. Qualify Raw Materials: Perform rigorous quality control on all starting materials and solvents before use in a large-scale run.[11] 3. Monitor and Adjust Reaction Time: Scale-up reactions may require longer reaction times. Monitor closely by an appropriate analytical method (TLC, LC-MS, GC) until completion.
Difficult Product Isolation / Purification 1. Formation of Emulsions during Workup: The presence of pyridine salts and other charged intermediates can lead to persistent emulsions. 2. Oiling Out vs. Crystallization: The desired product may separate as an oil instead of a crystalline solid, trapping impurities. 3. Isomeric Impurities: Byproducts with similar polarity to the desired product are difficult to separate via chromatography or crystallization.[12]1. Adjust pH and Salinity: During aqueous workup, carefully adjust the pH and/or add brine to break emulsions. 2. Optimize Crystallization: Screen multiple solvents and solvent/anti-solvent systems. Employ slow cooling and seeding to encourage the formation of a stable, pure crystalline form.[12] 3. Consider Derivatization: In difficult cases, it may be necessary to derivatize the crude product to facilitate separation, followed by a deprotection step.

Process Logic & Key Protocols

Decision-Making for Regioselective Halogenation

Choosing the correct synthetic strategy is the most critical step in the synthesis of a halogenated pyridine. The following diagram outlines a general decision-making process.

G start Desired Halogen Position? c2 C2-Position start->c2 c3 C3-Position start->c3 c4 C4-Position start->c4 n_oxide Pyridine N-Oxide Strategy c2->n_oxide Most reliable method zincke Zincke Imine Strategy c3->zincke Mild & highly regioselective direct_eas Direct EAS (Harsh Conditions) c3->direct_eas Traditional, often unselective c4->n_oxide Often effective, check conditions phosphine Designed Phosphine Reagent Strategy c4->phosphine Modern, highly selective alternative

Caption: Strategy selection based on desired halogen position.

Protocol 1: General Procedure for 2-Chlorination via Pyridine N-Oxide

This protocol is adapted from established methods for activating the C2 position towards halogenation.[7]

  • N-Oxide Formation: Dissolve the substituted pyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or acetic acid. Add an oxidizing agent (e.g., m-CPBA or H₂O₂) and stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS). Perform an appropriate aqueous workup to isolate the crude pyridine N-oxide.

  • Dissolution: Dissolve the crude pyridine N-oxide (1.0 equiv) in a minimal amount of a suitable solvent, such as DCM or chloroform.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1–1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to reflux (conditions are substrate-dependent). Stir until the N-oxide is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench very carefully by the slow, portion-wise addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Caution: Quenching POCl₃ is highly exothermic and releases HCl gas.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: One-Pot C3-Iodination via Zincke Imine Intermediate

This protocol is based on modern, mild methods for selective C3-halogenation.[2][4][7]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine substrate (1.0 equiv) and a non-nucleophilic base like 2,6-lutidine or collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C (dry ice/acetone bath). Add triflic anhydride (Tf₂O, 1.0 equiv) dropwise. After stirring for 15 minutes, add a secondary amine such as dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30-60 minutes until the pyridinium salt is consumed.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture in one portion. Stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 5.0 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the halogenated imine is converted to the final 3-iodopyridine product.

  • Workup & Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Scale-Up Safety Considerations

Handling pyridine and halogenating agents at scale requires stringent safety protocols beyond standard laboratory practice.

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system, to avoid inhalation of toxic pyridine vapors.[13][14]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety goggles) must be supplemented with chemical-resistant gloves (nitrile or neoprene are effective), face shields, and potentially respiratory protection, depending on the scale and operation.[13][14]

  • Exotherm Management: Equip the reactor with an adequate cooling system and a temperature probe to monitor the internal temperature continuously. Plan for emergency cooling in case of a thermal runaway.[11]

  • Reagent Handling: Use closed-system transfer methods for adding corrosive and toxic reagents like POCl₃, bromine, or thionyl chloride to minimize exposure.

  • Waste Disposal: Halogenated organic waste and acidic aqueous waste must be segregated and disposed of according to institutional and federal regulations. Pyridine is classified as a hazardous waste material.[14]

  • Spill Control: Ensure that spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acids) and absorbents are readily available.[13]

G cluster_pre Pre-Reaction cluster_run During Reaction cluster_post Post-Reaction ppe 1. Verify PPE (Gloves, Goggles, Coat, Face Shield) vent 2. Confirm Ventilation (Fume Hood / Reactor System) spill 3. Prepare Spill Kits charge 4. Charge Reactor (Closed System Transfer) control 6. Controlled Reagent Addition monitor 5. Monitor Exotherm & Reaction Progress quench 7. Controlled Quench (Cooling & Slow Addition) waste 8. Segregate Waste Streams title Scale-Up Safety Workflow

Caption: A typical safety workflow for scaled synthesis.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society.
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. (n.d.). Benchchem.
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. (n.d.). Benchchem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
  • How to carry out bromination of pyridine at 2- or 4- positions? (2012, October 3). ResearchGate.
  • Regioselective Bromination of Fused Pyridine N-Oxides. (2014, August 25). TCI Chemicals.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 6). ChemRxiv.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC - NIH.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (n.d.). Science.
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds". (n.d.). Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Pyridine | ToxFAQs™ | ATSDR. (n.d.). CDC.
  • HAZARD SUMMARY. (n.d.). NJ.gov.

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in 6-Bromo-2-iodopyridin-3-ol by HPLC

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 6-Bromo-2-iodopyridin-3-ol using High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 6-Bromo-2-iodopyridin-3-ol using High-Performance Liquid Chromatography (HPLC). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the scientific integrity of your analytical work.

Introduction to the Analytical Challenge

6-Bromo-2-iodopyridin-3-ol is a key heterocyclic building block in pharmaceutical synthesis. Its purity is critical for the successful development of active pharmaceutical ingredients (APIs). Due to its reactive nature and multi-step synthesis, various impurities can be present in the final product. HPLC is the predominant analytical technique for assessing the purity of such compounds. However, the analysis of halogenated pyridines presents unique challenges, including poor peak shape and difficulty in separating structurally similar impurities. This guide will provide a systematic approach to overcoming these challenges.

Understanding Potential Impurities

A crucial first step in troubleshooting is understanding the potential impurities that may be present. These can be broadly categorized as process-related impurities (from the synthetic route) and degradation products. While the exact synthetic route used by a manufacturer may vary, a common approach involves the bromination and subsequent iodination of a pyridine precursor.

One plausible synthetic pathway starts with 3-hydroxypyridine, which is first brominated to form 6-bromopyridin-3-ol and then iodinated to yield the final product. Another possible route could involve the synthesis of 2,6-dihalogenated pyridines as intermediates.

Based on these potential synthetic routes, the following table outlines the likely process-related impurities:

Impurity Name Structure Potential Source Typical Elution Profile (Relative to Main Peak)
3-HydroxypyridineC₅H₅NOUnreacted starting materialEarly eluting
6-Bromopyridin-3-olC₅H₄BrNOUnreacted intermediateEarly eluting
2-Iodo-3-hydroxypyridineC₅H₄INOByproduct of incomplete brominationClose eluting
2,6-Dibromopyridin-3-olC₅H₃Br₂NOByproduct of over-brominationLate eluting
2,6-Diiodopyridin-3-olC₅H₃I₂NOByproduct of over-iodinationVery late eluting
Isomeric Impurities (e.g., 4-Bromo-2-iodopyridin-3-ol)C₅H₃BrINONon-regioselective halogenationClose eluting

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing 6-Bromo-2-iodopyridin-3-ol on a C18 column?

A1: Peak tailing with pyridine derivatives on silica-based reversed-phase columns is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica surface. This secondary interaction leads to poor peak shape.

Q2: How can I improve the peak shape of my main analyte?

A2: There are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) can protonate the pyridine nitrogen, reducing its interaction with silanols.

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.

  • Column Selection: Employing a column with a highly inert stationary phase and end-capping can minimize silanol interactions. Phenyl-hexyl or pentafluorophenyl (PFP) columns can also offer alternative selectivity.

Q3: My sample is showing several small impurity peaks. How can I confirm if they are related to the main compound?

A3: A photodiode array (PDA) or diode array detector (DAD) is invaluable for this purpose. By comparing the UV-Vis spectra of the impurity peaks with that of the main 6-Bromo-2-iodopyridin-3-ol peak, you can determine if they share the same chromophore, suggesting they are related substances. For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred technique to obtain molecular weight information for each impurity.

Q4: I suspect my compound is degrading during the HPLC analysis. How can I verify this?

A4: To check for on-column degradation, you can perform the following experiment:

  • Inject your sample under standard conditions.

  • Stop the flow at a time point when the sample is on the column but has not yet eluted.

  • Hold the sample on the column for an extended period (e.g., 30-60 minutes).

  • Resume the flow and complete the analysis. An increase in the area of impurity peaks compared to the initial injection would suggest on-column degradation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 6-Bromo-2-iodopyridin-3-ol.

Troubleshooting_HPLC cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Poor Peak Shape (Tailing/Fronting) Silanol Silanol Interactions Problem->Silanol Primary Overload Column Overload Problem->Overload pH Inappropriate Mobile Phase pH Problem->pH Resolution Poor Resolution/Co-elution Resolution->pH Selectivity Lack of Selectivity Resolution->Selectivity GhostPeaks Ghost/Spurious Peaks Carryover Injector Carryover GhostPeaks->Carryover Contamination Contaminated Mobile Phase/System GhostPeaks->Contamination AdjustpH Adjust Mobile Phase pH (2.5-3.5) Silanol->AdjustpH AddTEA Add Triethylamine (TEA) to Mobile Phase Silanol->AddTEA ReduceConc Reduce Sample Concentration Overload->ReduceConc pH->AdjustpH ChangeColumn Change Column (e.g., Phenyl-Hexyl, PFP) Selectivity->ChangeColumn OptimizeGradient Optimize Gradient Profile Selectivity->OptimizeGradient InjectorWash Optimize Injector Wash Protocol Carryover->InjectorWash FreshMP Prepare Fresh Mobile Phase Contamination->FreshMP

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This method provides a robust starting point for the analysis of 6-Bromo-2-iodopyridin-3-ol and its potential impurities.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides acidic conditions to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid in AcetonitrileThe organic modifier for elution.
Gradient 20% B to 80% B over 30 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Detection UV at 220 nm and 254 nmCommon wavelengths for aromatic compounds.
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve in Acetonitrile/Water (50:50)Ensures compatibility with the mobile phase.
Protocol 2: Forced Degradation Study

To develop a stability-indicating method, it is essential to perform forced degradation studies. This involves subjecting a solution of 6-Bromo-2-iodopyridin-3-ol to harsh conditions to generate degradation products.

1. Acid Hydrolysis:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl.

  • Heat at 60 °C for 24 hours.

  • Neutralize with 0.1 M NaOH before injection.

2. Base Hydrolysis:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

  • Keep at room temperature for 24 hours.

  • Neutralize with 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Store the solid sample in an oven at 105 °C for 48 hours.

  • Dissolve in the sample diluent for analysis.

5. Photolytic Degradation:

  • Expose a solution of the sample to UV light (254 nm) for 24 hours.

After each stress condition, analyze the sample using the starting HPLC method and compare the chromatogram to that of an unstressed sample to identify degradation products.

Caption: Workflow for a forced degradation study.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • International Journal of Scientific & Engineering Research. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • International Journal of Scientific & Technology Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Optimization

Technical Support Center: Impact of Water Content on 6-Bromo-2-iodopyridin-3-ol Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-iodopyridin-3-ol. This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-iodopyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical impact of water on reactions involving this versatile building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues, optimize your reactions, and ensure reproducibility.

Section 1: General FAQs on Moisture Control

This section addresses fundamental questions about why and how to control moisture in your experiments.

Q1: Why is strict control of water content so critical when working with 6-Bromo-2-iodopyridin-3-ol?

A1: 6-Bromo-2-iodopyridin-3-ol is a multifunctional substrate often used in highly sensitive, metal-catalyzed cross-coupling reactions and base-mediated nucleophilic substitutions. Water, even in trace amounts (ppm level), can severely compromise these reactions in several ways:

  • Catalyst Deactivation: Many transition metal catalysts, particularly the Pd(0) species essential for cross-coupling cycles, are sensitive to oxidation and can be deactivated in the presence of water and air.[1] This leads to stalled or incomplete reactions.

  • Reagent Decomposition: Organometallic reagents used in coupling reactions (e.g., boronic acids in Suzuki coupling) can undergo hydrolysis. Protodeboronation, the cleavage of the C-B bond by water, is a common side reaction that consumes the boronic acid and reduces product yield.[2] Similarly, strong bases (e.g., NaH, LDA) used to deprotonate the hydroxyl group will be quenched instantly by water.

  • Competing Side Reactions: The presence of water can promote undesired side reactions. For instance, in palladium-catalyzed reactions, water can facilitate the hydrolysis of the aryl halide, leading to the formation of the corresponding pyridinol as a byproduct.

  • Reduced Reproducibility: The most insidious effect of variable water content is poor reproducibility. A reaction that works one day may fail the next simply due to differences in atmospheric humidity or solvent moisture content, making it difficult to obtain consistent results.[3]

Q2: What are the primary sources of water contamination in a typical reaction setup?

A2: Water is ubiquitous and can be introduced from multiple, often overlooked, sources:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not stored and handled correctly.[4]

  • Reagents: Both liquid and solid reagents can contain adsorbed or absorbed water. Hygroscopic solids and bases (e.g., K₂CO₃, Cs₂CO₃) are particularly problematic.

  • Glassware: The surface of glass has silanol groups (Si-OH) that readily adsorb a film of water from the atmosphere, even if the flask appears dry to the naked eye.[5]

  • Atmosphere: Performing a reaction open to the air, especially on a humid day, will continuously introduce moisture. An inert atmosphere (Nitrogen or Argon) is essential for most sensitive reactions.[1]

Q3: My reaction failed despite using a solvent from a bottle labeled "Anhydrous." What went wrong?

A3: A sealed bottle of anhydrous solvent from a commercial supplier is generally reliable upon first opening. However, its integrity is compromised with every use. The headspace in the bottle will be replaced with ambient air, introducing moisture that the solvent will absorb over time. For highly sensitive reactions, it is best practice to use freshly opened solvents or to dry and store them properly in-house. A solvent that has been opened multiple times should always be suspected as a source of water.

Section 2: Troubleshooting Palladium Cross-Coupling Reactions

The C-I and C-Br bonds of 6-Bromo-2-iodopyridin-3-ol are prime sites for palladium-catalyzed cross-coupling. However, the success of these reactions is intimately tied to moisture control. The intrinsic reactivity of the halogens follows the order I > Br >> Cl, which can be exploited for selective couplings.[2]

Subsection 2.1: Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction, but it is notoriously susceptible to issues arising from water.

Q: My Suzuki coupling of 6-Bromo-2-iodopyridin-3-ol with an arylboronic acid gave a very low yield. How do I troubleshoot this?

A: This is a common issue. The flowchart below provides a logical troubleshooting workflow. The primary suspects are water-induced decomposition of the boronic acid (protodeboronation) and catalyst deactivation.

G start Low Yield in Suzuki Coupling check_water Suspect Water Contamination start->check_water reagents 1. Check Boronic Acid - Old or improperly stored? - Prone to protodeboronation? check_water->reagents Is starting material consumed? YES atmosphere 4. Ensure Inert Atmosphere - Proper degassing? - Positive N₂/Ar pressure? check_water->atmosphere Is starting material unreacted? YES base 2. Check Base - Is it anhydrous? - Is it soluble in the solvent? reagents->base solution Solution: Implement Rigorous Anhydrous Technique (See Protocol 2) reagents->solution solvent 3. Verify Solvent Dryness - Use freshly dried solvent? - Measure water content (KF)? base->solvent base->solution solvent->atmosphere solvent->solution glassware 5. Use Dry Glassware - Oven or flame-dried? atmosphere->glassware atmosphere->solution glassware->solution

Caption: Troubleshooting logic for low-yield Suzuki reactions.

Q: I am observing a significant amount of debrominated/deiodinated starting material and benzene (from phenylboronic acid). What is causing this?

A: This strongly suggests protodeboronation of your boronic acid.[2] The boronic acid reacts with trace water, cleaving the C-B bond and rendering it inactive for the cross-coupling cycle. To mitigate this:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis and are a good alternative.

  • Use Anhydrous Base: Use a freshly opened or dried base. Powdered KF or Cs₂CO₃ that has been flame-dried under vacuum is a good choice.

  • Rigorously Dry Solvents: Ensure your solvent is truly anhydrous (see Section 4).

Subsection 2.2: Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides and is often very sensitive to both air and moisture, especially when using a copper co-catalyst.

Q: My Sonogashira reaction is yielding a lot of alkyne homocoupling (Glaser coupling) product. Is water a factor?

A: While the primary cause of Glaser homocoupling is oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate, moisture can play an indirect role. Wet solvents can contain more dissolved oxygen, and water can interfere with the main catalytic cycle, slowing it down and giving the homocoupling side reaction more time to occur. For cleaner reactions, consider a copper-free Sonogashira protocol, which can be less sensitive to these issues.[6][7]

Q: The reaction mixture turned black and a precipitate formed (catalyst crashing). Why did this happen?

A: The formation of palladium black (insoluble Pd(0) precipitate) indicates catalyst decomposition. This is a classic sign that the palladium catalyst has fallen out of the catalytic cycle and aggregated. Water can contribute to this by destabilizing the catalytic complexes. Ensure all components of your reaction—solvent, base (e.g., Et₃N), and reagents—are scrupulously dry.[1][8]

Subsection 2.3: Buchwald-Hartwig Amination

The impact of water on C-N cross-coupling is more nuanced than in other coupling reactions.

Q: I've read that water can sometimes be beneficial for Buchwald-Hartwig reactions. Should I intentionally add water to my reaction with 6-Bromo-2-iodopyridin-3-ol?

A: You are correct that some studies have shown a beneficial effect of water in specific Buchwald-Hartwig amidation reactions, particularly when using Cs₂CO₃ as the base.[9] The hypothesis is that water can aid in the dissolution of the base or facilitate the reduction of Pd(II) precatalysts to the active Pd(0) species.[10]

HOWEVER, this is not a general rule and should be approached with extreme caution. The effect is highly substrate- and system-dependent. For a complex substrate like 6-Bromo-2-iodopyridin-3-ol, uncontrolled addition of water is more likely to cause the detrimental effects described earlier. Our strong recommendation is to always start with rigorously anhydrous conditions. If the reaction is sluggish, a carefully controlled screen with trace amounts of added water could be part of an advanced optimization strategy, but it should not be the default procedure.

Section 3: Troubleshooting Reactions at the Hydroxyl Group

The phenolic hydroxyl group on the pyridinol ring is a key site for functionalization, such as O-alkylation or O-acylation. These reactions almost always involve a strong base and are extremely moisture-sensitive.

Q: My Williamson ether synthesis (O-alkylation) on 6-Bromo-2-iodopyridin-3-ol using NaH is giving a very low yield. What's the likely problem?

A: Sodium hydride (NaH) is an extremely reactive, non-nucleophilic base that reacts violently and instantly with water to produce hydrogen gas and NaOH. If your reaction is failing, it is almost certainly due to water contamination quenching the base.

  • Source of Water: The solvent (e.g., THF, DMF) is the most likely culprit. Even "anhydrous" grade solvents must be freshly dried. The substrate itself may also hold adsorbed water.

  • Troubleshooting Steps:

    • Ensure your substrate is dry by dissolving it in a solvent like toluene and removing the solvent under vacuum (azeotropic drying).

    • Use freshly distilled or sieve-dried solvent (see Protocol 1).

    • Use oven- or flame-dried glassware cooled under an inert gas stream.[5]

    • When adding the NaH, you should see hydrogen gas evolution. If you see little to no bubbling, it suggests the NaH was quenched by residual water before it could deprotonate your substrate.

Section 4: Key Experimental Protocols

Adherence to rigorous experimental technique is the most effective way to control moisture.

Protocol 1: Drying an Organic Solvent with Activated Molecular Sieves

This protocol is suitable for drying solvents like THF, Dioxane, Toluene, and Acetonitrile for routine use.

  • Sieve Activation: Place 3Å or 4Å molecular sieves in a flask. Heat in a laboratory oven at >200 °C under vacuum for at least 12 hours to remove adsorbed water.[5]

  • Cooling: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.

  • Drying: In an inert atmosphere (e.g., a glovebox or under a flow of inert gas), add the activated sieves to a bottle of anhydrous-grade solvent (approx. 10-20% by volume).[4]

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Storage: Store the solvent bottle under an inert atmosphere and use a syringe/cannula for transfer to prevent introducing moist air.

Protocol 2: Setting Up a Moisture-Sensitive Reaction via Schlenk Line

This protocol ensures an inert, dry atmosphere for the reaction.

  • Glassware Preparation: Assemble your reaction flask (e.g., a Schlenk flask), condenser, and magnetic stir bar. Dry the assembly in an oven (>120 °C) overnight or flame-dry it under vacuum.[5] Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Inert Atmosphere Cycling: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum until all air is removed, then backfill with inert gas (N₂ or Ar). Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[1]

  • Reagent Addition: Add your solid reagents (e.g., 6-Bromo-2-iodopyridin-3-ol, palladium catalyst, ligand, base) to the flask under a positive flow of inert gas to prevent air ingress.

  • Solvent Transfer: Transfer your dry solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction Initiation: Begin stirring and heating (if required) under a continuous positive pressure of inert gas (a bubbler is used to monitor the outflow).

Section 5: Quantitative Analysis of Water Content

Visual inspection is not enough. For robust and reproducible chemistry, you must be able to quantify the amount of water in your solvents.

Q: How can I be certain my solvent is dry enough for my reaction?

A: The only way to be certain is to measure the water content. The industry standard for this is Karl Fischer (KF) titration.[4] It is a highly accurate and specific method for determining trace amounts of water in organic solvents.[11] For most palladium-catalyzed couplings, a water content of <50 ppm is desirable.

Method Principle Advantages Disadvantages
Karl Fischer Titration Titration based on a redox reaction between iodine and water.[12]Highly accurate, specific to water, fast, and can measure ppm levels.[11]Requires a dedicated instrument; some compounds (ketones, aldehydes) can interfere.
19F NMR Aquametry Reaction of water with a fluorine-containing reagent to produce a signal detectable by 19F NMR.[3]Very sensitive, can be performed in an inert atmosphere glovebox.[3]Requires access to an NMR spectrometer and specialized reagents.
Visual (Drying Agent) Observing if a drying agent like anhydrous MgSO₄ remains free-flowing or clumps together.[13]Quick, simple, requires no special equipment.Not quantitative, only indicates presence of significant water, not suitable for trace analysis.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Mettler Toledo. (n.d.).
  • MacMillan, D. W. C., et al. (2009). A Method for Detecting Water in Organic Solvents. NIH Public Access.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Benchchem. (n.d.). Techniques for drying 1-Propoxy-2-propanol for moisture-sensitive reactions.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.).
  • News-Medical.Net. (2018). Moisture Analysis Techniques.
  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry, 70(8), 3321-3.
  • ResearchGate. (2016).
  • ACS Publications. (2002).
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • ACS Publications. (2018).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Stability of 6-Bromo-2-iodopyridin-3-ol Derivatives

Welcome to the technical support guide for handling 6-Bromo-2-iodopyridin-3-ol and its derivatives. As a highly functionalized heterocyclic building block, this class of compounds is instrumental in the synthesis of nove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 6-Bromo-2-iodopyridin-3-ol and its derivatives. As a highly functionalized heterocyclic building block, this class of compounds is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, the inherent reactivity of the iodo-substituent, the phenolic hydroxyl group, and the pyridine core presents unique stability challenges.[2][3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you, our fellow researchers, with both the theoretical understanding and practical protocols to mitigate degradation and ensure the integrity of your experiments.

Section 1: Understanding the Instability of 6-Bromo-2-iodopyridin-3-ol

Before troubleshooting, it's crucial to understand the underlying chemical reasons for the compound's instability. The structure contains three key features that contribute to its reactivity:

  • The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds. It is susceptible to cleavage by light (photolysis), heat, and certain nucleophiles, which can lead to de-iodination or unwanted side reactions.

  • The Phenolic Hydroxyl Group: The -OH group makes the pyridine ring electron-rich and susceptible to oxidation. This is particularly true under basic conditions (high pH), where it deprotonates to form a phenoxide anion, which is even more easily oxidized.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile, influencing the molecule's reactivity and solubility.

The interplay of these groups dictates the compound's degradation profile. The following diagram illustrates the primary degradation pathways you may encounter.

main 6-Bromo-2-iodopyridin-3-ol (Parent Compound) deg1 Radical Intermediates (De-iodination) main->deg1 deg2 Oxidized Species (Quinone-like structures) main->deg2 light Light (UV/Vis) light->main Photolysis oxygen Oxygen (Air) oxygen->main Oxidation high_ph High pH (>7) (Basic Conditions) high_ph->main Deprotonation to Phenoxide metals Trace Metal Ions metals->oxygen Catalyzes deg3 Polymerization/ Discoloration deg1->deg3 Dimerization deg2->deg3

Caption: Key Degradation Pathways for Pyridinol Derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of 6-Bromo-2-iodopyridin-3-ol derivatives.

FAQ 1: My solid compound is showing discoloration (e.g., turning yellow/brown) over time. What's happening and how can I prevent it?

Answer: Discoloration of the solid is a classic sign of degradation, likely due to a combination of oxidation and slow decomposition. The manufacturer's storage recommendation is to keep the compound in a dark place, under an inert atmosphere, at 2-8°C. This is the most critical first step.

Causality:

  • Oxygen: The phenolic hydroxyl group can be slowly oxidized by atmospheric oxygen, even in the solid state, leading to colored byproducts.

  • Light: Exposure to ambient lab lighting, especially UV, can provide the energy to break the weak C-I bond, initiating radical chain reactions that lead to decomposition and colored impurities.

  • Heat: Elevated temperatures accelerate all degradation processes. Storing at room temperature instead of the recommended 2-8°C can significantly shorten the shelf-life.

Troubleshooting Workflow:

start Solid Discoloration Observed? check_storage Review Storage Protocol start->check_storage Yes q1 Stored under Inert Gas? check_storage->q1 q2 Stored at 2-8°C? q1->q2 Yes sol_inert Action: Re-package under N2 or Ar. Use glovebox or Schlenk techniques. q1->sol_inert No q3 Protected from Light? q2->q3 Yes sol_temp Action: Move to a refrigerator dedicated to chemicals. q2->sol_temp No sol_light Action: Store in an amber vial and place inside a secondary opaque container. q3->sol_light No end_ok Problem Mitigated q3->end_ok Yes sol_inert->q2 sol_temp->q3 sol_light->end_ok

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo-2-iodopyridin-3-ol and 2,6-dichloropyridin-3-ol for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with therapeutic potential. Among these, substituted p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with therapeutic potential. Among these, substituted pyridin-3-ols serve as privileged structures. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-Bromo-2-iodopyridin-3-ol and 2,6-dichloropyridin-3-ol . Our analysis, supported by established chemical principles and illustrative experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction design.

Executive Summary

The choice between 6-Bromo-2-iodopyridin-3-ol and 2,6-dichloropyridin-3-ol hinges on the desired synthetic transformation and the required degree of selectivity. 6-Bromo-2-iodopyridin-3-ol offers a tiered reactivity profile, enabling sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions, targeting the carbon-iodine bond first, followed by the carbon-bromine bond. In contrast, 2,6-dichloropyridin-3-ol, while being a more cost-effective starting material, presents a greater challenge in selective mono-functionalization due to the similar reactivity of its two carbon-chlorine bonds, often requiring more robust catalytic systems. For nucleophilic aromatic substitution (SNAr), the reactivity landscape is more nuanced and dependent on the nature of the nucleophile and reaction conditions.

I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy, which dictates the ease of the rate-determining oxidative addition step. The generally accepted reactivity trend is: C-I > C-Br >> C-Cl .[1]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an aryl halide and an organoboron compound.

6-Bromo-2-iodopyridin-3-ol: The significant difference in reactivity between the C-I and C-Br bonds allows for highly regioselective mono-arylation at the 2-position under mild conditions. Subsequent modification at the 6-position is achievable under more forcing conditions.

2,6-dichloropyridin-3-ol: Selective mono-arylation is challenging due to the similar reactivity of the two C-Cl bonds. Achieving high yields of the mono-substituted product often requires careful optimization of reaction conditions, including the use of specialized, sterically hindered phosphine ligands.[1]

Feature6-Bromo-2-iodopyridin-3-ol2,6-dichloropyridin-3-ol
Reactivity High (I > Br)Low (Cl)
Selectivity Excellent for sequential functionalizationChallenging for mono-functionalization
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) for C-I; more active catalysts for C-BrRobust catalyst systems with bulky ligands (e.g., SPhos, XPhos) required
Reaction Conditions Milder conditions for C-I couplingGenerally more forcing conditions (higher temperatures, longer reaction times)

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-6-halopyridin-3-ol derivative.

Materials:

  • Halopyridin-3-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dried Schlenk flask, add the halopyridin-3-ol, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Halopyridine, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat and Stir (e.g., 90 °C, 12 h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute, and Extract monitor->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne, a transformation of great utility in medicinal chemistry for the introduction of rigid, linear linkers. The reactivity trend of halopyridines (I > Br > Cl) is also prominent in this reaction.[2]

6-Bromo-2-iodopyridin-3-ol: This substrate is ideal for selective Sonogashira coupling at the 2-position (C-I bond).[2] The C-Br bond remains available for subsequent diversification.

2,6-dichloropyridin-3-ol: Sonogashira coupling with this substrate is more demanding and typically requires higher temperatures and more active catalyst systems. Selective mono-alkynylation can be difficult to achieve.

Feature6-Bromo-2-iodopyridin-3-ol2,6-dichloropyridin-3-ol
Reactivity High (I > Br)Low (Cl)
Selectivity Excellent for mono-alkynylation at C-2Poor for selective mono-alkynylation
Catalyst System Standard Pd/Cu catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI)Requires more active catalysts and/or forcing conditions
Side Reactions Minimal under optimized conditionsPotential for di-substitution and homocoupling of the alkyne

Experimental Protocol: Representative Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-6-halopyridin-3-ol derivative.

Materials:

  • Halopyridin-3-ol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (3.0 mmol)

  • THF (10 mL)

Procedure:

  • To a dried Schlenk flask, add the halopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add degassed THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is crucial for achieving high yields and functional group tolerance.[3]

6-Bromo-2-iodopyridin-3-ol: The tiered reactivity allows for selective amination at the 2-position. Subsequent amination at the 6-position would require a different set of optimized conditions.

2,6-dichloropyridin-3-ol: Mono-amination can be achieved, but di-amination can be challenging due to the deactivating effect of the first introduced amino group.

Feature6-Bromo-2-iodopyridin-3-ol2,6-dichloropyridin-3-ol
Reactivity High (I > Br)Low (Cl)
Selectivity Excellent for selective mono-amination at C-2Mono-amination is feasible; di-amination is challenging
Catalyst System A range of Pd/ligand systems can be effectiveRequires highly active catalysts (e.g., with biarylphosphine ligands)
Base Typically a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)A strong base is essential

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable alternative for the functionalization of electron-deficient halopyridines.[4] The mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate.

The reactivity in SNAr reactions is more complex than in cross-coupling reactions. When the initial nucleophilic attack is the rate-determining step, the reactivity order is often F > Cl > Br > I , as the more electronegative halogen better stabilizes the negative charge in the Meisenheimer complex through inductive effects.[4] However, if the expulsion of the leaving group is rate-determining, the trend reverses to I > Br > Cl > F , favoring the weakest C-X bond.[4]

6-Bromo-2-iodopyridin-3-ol vs. 2,6-dichloropyridin-3-ol: A direct comparison is challenging without specific experimental data for these substrates. However, for many common nucleophiles, the attack is rate-determining, suggesting that 2,6-dichloropyridin-3-ol might be more reactive than the bromo- and iodo-positions of 6-Bromo-2-iodopyridin-3-ol. The 3-hydroxyl group, being electron-donating by resonance, can disfavor SNAr reactions.

Regioselectivity in 2,6-dichloropyridin-3-ol: The two chlorine atoms are electronically equivalent, so mono-substitution will yield a single product.

Logical Comparison of Reactivity Pathways

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_reactivity Reactivity: I > Br >> Cl (C-X Bond Strength) brio 6-Bromo-2-iodopyridin-3-ol (High, Sequential Reactivity) pd_reactivity->brio dcp 2,6-dichloropyridin-3-ol (Low Reactivity) pd_reactivity->dcp snar_reactivity Reactivity: F > Cl > Br > I (Rate-Determining Attack) brio_snar 6-Bromo-2-iodopyridin-3-ol (Lower Reactivity) snar_reactivity->brio_snar dcp_snar 2,6-dichloropyridin-3-ol (Higher Reactivity) snar_reactivity->dcp_snar

Caption: Contrasting reactivity trends in cross-coupling versus SNAr reactions.

III. Practical Considerations: Availability and Cost

A crucial aspect of substrate selection in drug development is the commercial availability and cost of starting materials, which directly impacts the scalability and economic viability of a synthetic route.

  • 6-Bromo-2-iodopyridin-3-ol: This is a more specialized reagent. For example, a 25-gram quantity is priced at approximately €578.38.[5]

  • 2,6-dichloropyridin-3-ol: This compound is more readily available from various suppliers, with pricing for a 10-gram quantity around $1434, and smaller amounts available for significantly less.[6] The related precursor, 2,6-dichloropyridine-3-carboxylic acid, is also commercially available.

Generally, dichlorinated pyridines are more cost-effective than their bromo-iodo counterparts, making them attractive for large-scale synthesis, provided the challenges associated with their lower reactivity can be efficiently overcome.

IV. Conclusion and Recommendations

The choice between 6-Bromo-2-iodopyridin-3-ol and 2,6-dichloropyridin-3-ol is a strategic one that should be guided by the specific goals of the synthetic campaign.

  • For rapid lead optimization and the synthesis of complex, differentially substituted pyridines, 6-Bromo-2-iodopyridin-3-ol is the superior choice. Its well-defined, tiered reactivity allows for predictable and selective functionalization at the C-2 and C-6 positions through a variety of palladium-catalyzed cross-coupling reactions.

  • For cost-driven, large-scale syntheses where functionalization at both the 2- and 6-positions with the same substituent is desired, or where a single functionalization can be achieved in high yield, 2,6-dichloropyridin-3-ol represents a more economical option. However, researchers must be prepared to invest more effort in optimizing reaction conditions and employing advanced catalytic systems to achieve the desired outcomes.

Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks will empower chemists to design more efficient, selective, and scalable synthetic routes to novel therapeutic agents.

V. References

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

  • PubMed. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.

  • Fisher Scientific. (n.d.). BLD Pharm 25GR 6-Bromo-2-iodopyridin-3-ol. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder 2,6 Dichloropyridine 3 Carboxylic Acid. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromo-2-iodopyridin-3-ol and Other Dihalogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 6-bromo-2-iodopyridin-3-ol against other dihalogenated pyridines in key palladium-catalyzed cross-coupling reactions. By elucidating the principles of regioselectivity and providing actionable experimental data, this document aims to empower researchers in the rational design of synthetic strategies.

The Decisive Role of Halogen Identity and Position in Pyridine Functionalization

The synthetic utility of dihalogenated pyridines hinges on the ability to selectively functionalize one halogenated position over another. This regioselectivity is primarily governed by two key factors: the intrinsic reactivity of the carbon-halogen (C-X) bond and the electronic environment of the pyridine ring.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl > F .[1][2] This hierarchy is inversely correlated with the C-X bond dissociation energy, meaning the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—more readily than the stronger C-Br and C-Cl bonds.[1][2]

For dihalogenated pyridines with the same halogen, the position on the ring dictates reactivity. Positions alpha to the nitrogen atom (C2 and C6) are generally more electrophilic and thus more reactive towards oxidative addition than the beta (C3 and C5) and gamma (C4) positions.[3][4] However, the specific reaction conditions, including the choice of palladium catalyst and ligands, can sometimes override these intrinsic reactivity patterns.[3][5]

The subject of this guide, 6-bromo-2-iodopyridin-3-ol, is a prime example of a heterocycle designed for selective functionalization. The presence of both an iodine and a bromine atom allows for a predictable, stepwise introduction of different substituents. The hydroxyl group at the 3-position further influences the electronic nature of the ring, adding another layer of complexity and synthetic potential.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When applied to dihalogenated pyridines, the choice of substrate dictates the outcome.

With 6-bromo-2-iodopyridin-3-ol, the significantly greater reactivity of the C-I bond directs the initial Suzuki coupling to the C-2 position with high regioselectivity. The C-Br bond at the C-6 position remains largely untouched under standard conditions, allowing for a subsequent, distinct coupling reaction.

In contrast, dihalogenated pyridines with identical halogens, such as 2,4-dibromopyridine, exhibit regioselectivity primarily governed by the position. The C2 position is generally favored for the initial coupling due to its higher electrophilicity.[5][6] However, this selectivity can be less pronounced and more dependent on the specific catalyst system and reaction conditions. For instance, while mononuclear palladium catalysts typically favor C2-arylation of 2,4-dibromopyridine, multinuclear palladium species have been shown to switch the selectivity to the C4 position.[5][6]

The following diagram illustrates the predictable regioselectivity in the Suzuki-Miyaura coupling of 6-bromo-2-iodopyridin-3-ol.

Caption: Regioselective Suzuki-Miyaura coupling of 6-bromo-2-iodopyridin-3-ol.

Table 1: Comparative Suzuki-Miyaura Coupling of Dihalogenated Pyridines

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Major Product(s)Yield (%)Reference
6-Bromo-2-iodopyridin-3-olPhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90126-Bromo-2-phenylpyridin-3-ol>90 (predicted)[7],[8]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)TlOHToluene2524-Bromo-2-phenylpyridine~75[9]
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O100165-Phenyl-2-chloropyridine~85[8]

Sonogashira Coupling: A Gateway to Alkynylated Pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] Similar to the Suzuki reaction, the reactivity of the C-X bond is the primary determinant of regioselectivity in dihalogenated pyridines.

For 6-bromo-2-iodopyridin-3-ol, the Sonogashira coupling is expected to proceed with high selectivity at the C-2 position, reacting with the C-I bond.[11] This allows for the synthesis of 2-alkynyl-6-bromopyridin-3-ols, which are valuable intermediates for further functionalization.

In the case of other dihalogenated pyridines, the same principles apply. For instance, in 2-bromo-3-iodopyridine, the Sonogashira coupling occurs selectively at the C-3 position (the site of the iodine).[8] This highlights the dominance of the C-I bond's reactivity over the positional activation at C-2.

The general workflow for a selective Sonogashira coupling is depicted below.

Sonogashira_Workflow start Start reagents Combine Dihalopyridine, Alkyne, Pd Catalyst, Cu(I) Cocatalyst, Base start->reagents reaction Inert Atmosphere, Stir at RT to Reflux reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common linkage in pharmaceuticals.[12] The regioselectivity of this reaction on dihalogenated pyridines again follows the trend of C-X bond reactivity: I > Br > Cl.[13]

With 6-bromo-2-iodopyridin-3-ol, selective mono-amination is highly favored at the C-2 position.[13] This allows for the introduction of a primary or secondary amine at this position while preserving the C-6 bromine for subsequent transformations, such as a Suzuki or another Buchwald-Hartwig reaction.

For a substrate like 6-bromo-2-chloroquinoline, a related dihalogenated heterocycle, selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride can be achieved by carefully tuning the reaction conditions.[14] This demonstrates that while the general reactivity trends hold, fine-tuning of the catalyst, ligand, and base system is crucial for achieving high selectivity, especially when the reactivities of the two C-X bonds are closer.

Table 2: Comparative Buchwald-Hartwig Amination of Dihalogenated Heterocycles

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)Reference
6-Bromo-2-iodopyridin-3-olMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004-(6-Bromo-3-hydroxypyridin-2-yl)morpholineHigh (predicted)[13]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene804-(6-Bromoquinolin-2-yl)morpholine85[14]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-iodopyridin-3-ol

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • 6-Bromo-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[16]

  • Base (e.g., K₂CO₃, 2.0 equiv)[16]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[16]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2-iodopyridin-3-ol, the arylboronic acid, the base, and the palladium catalyst.[16]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[16]

  • Add the degassed solvent system via syringe.[16]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography.[16]

General Procedure for Copper-Free Sonogashira Coupling

Materials:

  • Dihalogenated pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5 mol%)[17]

  • Base (e.g., TMP, 2.0 equiv)[17]

  • Anhydrous and degassed solvent (e.g., DMSO)[17]

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add the dihalogenated pyridine, palladium precatalyst, and solvent to a reaction vial.

  • Add the terminal alkyne and the base.

  • Seal the vial and stir the reaction mixture at room temperature.[17]

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Dihalogenated pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[15]

  • Ligand (e.g., BINAP, 4 mol%)[15]

  • Base (e.g., NaOtBu, 1.4 equiv)[15]

  • Anhydrous and degassed solvent (e.g., Toluene)[15]

  • Inert gas (Argon)

Procedure:

  • To a Schlenk vessel, add the dihalogenated pyridine, amine, ligand, palladium precatalyst, and base.[15]

  • Evacuate and backfill the vessel with argon.

  • Add the degassed toluene.[15]

  • Heat the mixture to 80-110 °C with stirring.[15]

  • After cooling to room temperature, add diethyl ether and wash with brine.[15]

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.[15]

  • Recrystallize or purify the product by column chromatography.[15]

Conclusion

The strategic choice of a dihalogenated pyridine is a critical decision in the design of a synthetic route. 6-Bromo-2-iodopyridin-3-ol stands out as a highly versatile building block due to the pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds. This intrinsic property allows for predictable and highly regioselective sequential cross-coupling reactions, providing a reliable pathway for the synthesis of complex, multi-substituted pyridines. While other dihalogenated pyridines offer their own synthetic advantages, the clear and dependable reactivity hierarchy of 6-bromo-2-iodopyridin-3-ol makes it an exceptional choice for researchers seeking to streamline the synthesis of novel chemical entities.

References

  • Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines - Benchchem. (URL: )
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (URL: [Link])

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (URL: [Link])

  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (URL: )
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (URL: [Link])

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-Diiodo-3 - Benchchem. (URL: )
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. | Semantic Scholar. (URL: [Link])

  • Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6 - Benchchem. (URL: )
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 3-Pyridinols Functionalized at C4 | Download Table - ResearchGate. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: [Link])

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes | Journal of the American Chemical Society. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (URL: [Link])

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Validation

A Comparative Guide to the Definitive Structural Validation of 6-Bromo-2-iodopyridin-3-ol by X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates function, reac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Bromo-2-iodopyridin-3-ol, a halogenated pyridinol of interest, establishing single-crystal X-ray crystallography as the definitive gold standard.

Halogenated heterocycles like 6-Bromo-2-iodopyridin-3-ol are crucial building blocks in medicinal chemistry. However, their synthesis can yield various isomers, and their structures can be misinterpreted when relying solely on spectroscopic methods. Here, we present a comprehensive workflow, from synthesis to ultimate validation, demonstrating why X-ray crystallography provides an unparalleled level of certainty that other methods cannot achieve.

Section 1: Synthesis and Spectroscopic Characterization: Building the Hypothesis

The first step in any structural validation is the synthesis and purification of the target compound. While a specific synthetic route for 6-Bromo-2-iodopyridin-3-ol is not widely published, a plausible synthesis can be adapted from methods used for similar halogenated pyridines. Following synthesis, initial characterization relies on a suite of standard analytical techniques.

Experimental Protocol: Illustrative Synthesis

A hypothetical, yet chemically sound, synthesis would involve the multi-step halogenation and functionalization of a pyridine precursor. Purification via column chromatography or recrystallization is critical to obtain a sample of high purity (>95%), which is a prerequisite for all subsequent analytical steps, especially crystallization.[1]

Preliminary Analysis: What Spectroscopy Tells Us

Spectroscopic and spectrometric methods provide the first clues to the molecule's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR reveal the connectivity of the molecule—which atoms are bonded to which. For 6-Bromo-2-iodopyridin-3-ol, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₅H₃BrINO) by providing a highly accurate mass measurement.[1] Fragmentation patterns in MS/MS experiments can offer further clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present, such as the broad O-H stretch of the hydroxyl group and characteristic C-Br and C-I vibrations.

Table 1: Summary of (Hypothetical) Spectroscopic Data for 6-Bromo-2-iodopyridin-3-ol

TechniqueObservationInterpretation
¹H NMR Two distinct signals in the aromatic region (e.g., δ 7.5 and 7.8 ppm).Confirms the presence of two protons on the pyridine ring, consistent with the proposed structure.
¹³C NMR Five signals corresponding to the five carbon atoms of the pyridine ring.Indicates the carbon backbone of the molecule.
HRMS (ESI+) A measured m/z that matches the calculated exact mass for [C₅H₃BrINO + H]⁺ within a narrow ppm range.Confirms the elemental composition and molecular formula.
IR Spec. Broad absorption around 3200 cm⁻¹, absorptions in the fingerprint region.Indicates the presence of a hydroxyl (-OH) group and carbon-halogen bonds.

The Limitation of Inference: While this collection of data strongly suggests the structure is 6-Bromo-2-iodopyridin-3-ol, it does not provide absolute proof. Crucially, it cannot definitively distinguish it from a potential isomer like 2-Bromo-6-iodopyridin-3-ol without complex NMR experiments and reliance on predictive models.[2] Spectroscopy builds a strong hypothesis, but it is not an observation of the atomic arrangement itself.

Section 2: The Crystallization Workflow: From Hypothesis to Tangible Proof

The most significant hurdle in X-ray crystallography is often the growth of a high-quality single crystal.[3][4] This process requires transitioning the molecule from a disordered state in solution to a highly ordered, solid crystalline lattice.[5]

Core Principle: Controlled Supersaturation

Crystallization is achieved by slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, encouraging nucleation and crystal growth.[4] The key is to do this slowly to allow molecules to arrange themselves into a well-ordered lattice.

Experimental Protocol: Screening for Crystals

Since the ideal crystallization conditions are often unknown, a screening approach is employed. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[5]

  • Solubility Testing: First, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexanes) to identify a solvent in which it is sparingly soluble.

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound (a concentration similar to that for an NMR experiment is a good starting point) in a suitable solvent in a small vial.[5]

    • Cover the vial with a cap containing a pinhole or use parafilm with needle punctures to allow for slow solvent evaporation.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "precipitant" or "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the good solvent).[6] The vapor from the anti-solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a denser, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[5]

A good crystal for X-ray diffraction should ideally be between 0.1 and 0.3 mm in all dimensions, with clear faces and no visible cracks or imperfections.[7]

Section 3: X-ray Crystallography: The Definitive Structure Elucidation

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This technique is widely considered the gold standard for structural elucidation.[4][8]

The Workflow from Crystal to Structure

The process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a unique and predictable pattern of spots.[7][9]

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

The analysis of this diffraction data allows for the calculation of an electron density map of the crystal's unit cell. From this map, the precise position of each atom can be determined, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of the molecule.[8][9]

Table 2: (Hypothetical) Key Crystallographic Data for 6-Bromo-2-iodopyridin-3-ol

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the crystal lattice.
Bond Length C(6)-Br ~1.89 ÅUnambiguously confirms the position of the bromine atom at the 6-position.
Bond Length C(2)-I ~2.08 ÅUnambiguously confirms the position of the iodine atom at the 2-position.
Bond Length C(3)-O ~1.36 ÅUnambiguously confirms the position of the hydroxyl group at the 3-position.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Section 4: Comparative Analysis: The Unparalleled Certainty of X-ray Crystallography

The power of X-ray crystallography lies in its ability to move from inference to direct observation. While other techniques provide valuable, complementary data, they each have inherent limitations that prevent them from being definitive on their own.

Caption: Comparison of structural information provided by different analytical techniques.

  • Spectroscopy's Ambiguity: For 6-Bromo-2-iodopyridin-3-ol, NMR alone could struggle to definitively assign the positions of the bromine and iodine atoms. While 2D NMR techniques like NOESY can show through-space correlations, they may not be conclusive for a small, relatively rigid molecule.

  • Crystallography's Certainty: X-ray crystallography doesn't infer positions; it maps them. The resulting 3D model directly visualizes the locations of the heavy bromine and iodine atoms and the lighter oxygen atom, leaving no room for isomeric ambiguity. It provides the exact bond lengths and angles, confirming the substitution pattern with absolute certainty. This is crucial for structure-based drug design, where even minor differences in atomic position can drastically alter binding affinity.[4][10]

Conclusion

In the rigorous field of drug development and chemical research, structural certainty is not a luxury—it is a necessity. While a combination of spectroscopic methods (NMR, MS, IR) is essential for initial characterization and for building a structural hypothesis, these techniques provide indirect evidence. They answer the question, "Is the data consistent with my proposed structure?"

Single-crystal X-ray crystallography answers a more powerful question: "What is the structure?" It provides a direct, high-resolution, and unambiguous visualization of the atomic arrangement. For compounds like 6-Bromo-2-iodopyridin-3-ol, where subtle isomeric differences can have profound chemical and biological consequences, X-ray crystallography is the indispensable tool for absolute validation, transforming a well-supported hypothesis into an established fact.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

  • Crystallization of small molecules. (n.d.). Available at: [Link]

  • Zhang, C., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2732-2767. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Crystallographic Structure Elucidation. (n.d.). Northwestern University | IMSERC. Available at: [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2634-2640. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • Edison, A. S., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. Available at: [Link]

  • Structural Elucidation of Substances by X-ray Crystallography. (n.d.). Patna Women's College. Available at: [Link]

  • Wagner, U., & Kratky, C. (2014). Structure Elucidation of Natural Compounds by X-Ray Crystallography. Progress in the Chemistry of Organic Natural Products, 100, 1-75. Available at: [Link]

  • Sadybekov, A., & Katritch, V. (2023). Advancements in small molecule drug design: A structural perspective. Computational and Structural Biotechnology Journal, 21, 3578-3589. Available at: [Link]

  • Byler, K., & Keinan, S. (2024). A Comparison of Small Molecule Generation Methods in Structure-Based Drug Design: Artificial Intelligence vs Quantum Computing. ChemRxiv. Available at: [Link]

  • Patel, K., et al. (2011). Core components of analytical method validation for small molecules-an overview. Journal of Pharmacy Research.
  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • 2-Bromo-6-iodopyridin-3-ol. (n.d.). PubChem. Available at: [Link]

Sources

Comparative

A Comparative Guide to Modern Synthetic Alternatives for Substituted Pyridin-3-ol API Cores

In the landscape of modern drug discovery, the substituted pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of Active Pharmaceutical Ingredients (APIs).[1][2][3] The t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the substituted pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of Active Pharmaceutical Ingredients (APIs).[1][2][3] The targeted functionalization of the pyridine ring is therefore a critical task for synthetic chemists. A classic approach involves the use of pre-functionalized building blocks, such as 6-Bromo-2-iodopyridin-3-ol, which offer a reliable, albeit rigid, path to di-substituted pyridine cores through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for controlled, stepwise elaboration of the scaffold.[4]

However, the field of synthetic organic chemistry is rapidly evolving, driven by the need for greater efficiency, sustainability, and access to novel chemical space.[5] This guide provides an in-depth comparison of modern, field-proven alternatives to the traditional halogen-first approach for the synthesis of a representative di-substituted pyridin-3-ol API core. We will explore strategies that offer significant advantages in terms of atom economy, step count, scalability, and synthetic flexibility.

For the purpose of this guide, we will consider the synthesis of a representative target molecule: 2-(4-methoxyphenyl)-6-methylpyridin-3-ol . This structure contains the core pyridin-3-ol motif with distinct aryl and alkyl substituents, making it an excellent model for comparing synthetic strategies.

The Benchmark: Sequential Cross-Coupling of 6-Bromo-2-iodopyridin-3-ol

The traditional route leverages the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds. The C-I bond is significantly weaker and thus more susceptible to palladium-catalyzed oxidative addition, making it the preferred site for the initial cross-coupling reaction.[6]

Synthetic Workflow

This two-step, one-pot (or sequential) process involves an initial Suzuki coupling at the C2 position, followed by a second coupling at the C6 position.

Benchmark_Synthesis SM 6-Bromo-2-iodopyridin-3-ol R1 4-Methoxyphenylboronic acid Pd(PPh3)4, Na2CO3 Int 6-Bromo-2-(4-methoxyphenyl)pyridin-3-ol R1->Int Suzuki Coupling 1 (Site-selective) R2 Methylboronic acid (or alternative) Pd catalyst, Base API Target API: 2-(4-methoxyphenyl)-6-methylpyridin-3-ol R2->API Suzuki Coupling 2 CH_Activation SM 2-Bromopyridin-3-ol R1 Methylating Agent (e.g., Me-B(OR)2) Rh(I) or Pd(II) Catalyst Oxidant Int 6-Methyl-2-bromopyridin-3-ol R1->Int C-H Methylation (Directed) R2 4-Methoxyphenylboronic acid Pd Catalyst, Base API Target API: 2-(4-methoxyphenyl)-6-methylpyridin-3-ol R2->API Suzuki Coupling Flow_Chemistry cluster_0 Flow Reactor Module (Low Temp) SM 2,6-Dibromopyridin-3-ol (in THF) Mixer1 T-Mixer SM->Mixer1 R1 n-BuLi (in Hexane) R1->Mixer1 Coil1 Residence Time Coil 1 (-78 °C, <1 sec) Mixer1->Coil1 Mixer2 T-Mixer Coil1->Mixer2 R2 B(OiPr)3 (in THF) R2->Mixer2 Coil2 Residence Time Coil 2 (-78 °C, ~10 sec) Mixer2->Coil2 Quench Aqueous Quench Coil2->Quench Int 6-Bromo-3-hydroxy-pyridin-2-ylboronic acid pinacol ester Quench->Int In-line Workup Batch Batch Suzuki Coupling (with Aryl & Alkyl Halides) Int->Batch API Target API Batch->API

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 6-Bromo-2-iodopyridin-3-ol and its Derivatives

In the landscape of pharmaceutical and materials science research, the structural elucidation and sensitive detection of halogenated heterocyclic compounds are paramount. 6-Bromo-2-iodopyridin-3-ol and its derivatives re...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the structural elucidation and sensitive detection of halogenated heterocyclic compounds are paramount. 6-Bromo-2-iodopyridin-3-ol and its derivatives represent a class of molecules with significant potential as building blocks in drug discovery and organic electronics. Their analysis, however, presents unique challenges due to the presence of multiple halogen atoms and a polar hydroxyl group. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust analysis of these compounds, grounded in experimental data and established scientific principles.

The Analytical Challenge: Understanding the Molecule

6-Bromo-2-iodopyridin-3-ol possesses a combination of features that dictate the mass spectrometry strategy:

  • Two Different Halogens: Bromine has two abundant isotopes (79Br and 81Br) in an approximate 1:1 ratio, while iodine is monoisotopic (127I).[1][2] This results in a characteristic isotopic pattern that is a powerful diagnostic tool.

  • Polar Hydroxyl Group: The pyridinol moiety imparts polarity, influencing the choice of ionization source.

  • Aromatic System: The pyridine ring is a stable aromatic system, which generally leads to a prominent molecular ion peak in the mass spectrum.[3]

Comparison of Ionization Techniques

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. Here, we compare the most relevant techniques for 6-Bromo-2-iodopyridin-3-ol and its derivatives.

Ionization TechniquePrincipleSuitability for 6-Bromo-2-iodopyridin-3-olProsCons
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from evaporated droplets.[4]High. Ideal for polar molecules."Soft" ionization with minimal fragmentation, excellent for determining molecular weight.[4]Can be susceptible to matrix effects.[5]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[6]Moderate to High. Suitable for less polar derivatives and compounds with some volatility.Tolerates higher flow rates and less sensitive to buffer concentrations than ESI.[5]Requires the analyte to be thermally stable.[6]
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[7]Low for the parent compound, High for volatile derivatives. Provides detailed structural information from fragmentation patterns.[7]Requires volatile and thermally stable samples.[8]

Expert Insight: For the direct analysis of 6-Bromo-2-iodopyridin-3-ol, Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.[9] ESI is a "soft" ionization technique, meaning it imparts less energy to the molecule, resulting in a strong molecular ion peak with minimal fragmentation.[4] This is crucial for unambiguous molecular weight determination. For less polar derivatives, or when coupling with gas chromatography, APCI or EI (after derivatization) become more suitable.[6][8]

Deciphering Fragmentation Patterns

Understanding the fragmentation of 6-Bromo-2-iodopyridin-3-ol is key to its structural confirmation. The fragmentation pathways are influenced by the stability of the pyridine ring and the nature of the halogen substituents.

Key Fragmentation Pathways:

  • Loss of Halogens: The carbon-iodine bond is weaker than the carbon-bromine bond, making the loss of an iodine radical a likely initial fragmentation step.[10][11]

  • Ring Cleavage: Fragmentation of the pyridine ring can occur, although the aromaticity of the ring makes it relatively stable.[12]

  • Isotopic Patterns: The presence of one bromine atom will result in a characteristic M and M+2 pattern with a roughly 1:1 intensity ratio for any fragment containing the bromine atom.[1][13]

Below is a proposed fragmentation pathway for 6-Bromo-2-iodopyridin-3-ol.

Caption: Proposed fragmentation of 6-Bromo-2-iodopyridin-3-ol.

The Role of Derivatization in GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires volatile analytes, derivatization of the polar hydroxyl group is essential.[8] Silylation is a common and effective derivatization strategy.

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability.[14] A common silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

Experimental Protocol: Silylation for GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-2-iodopyridin-3-ol in 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 50 µL of MSTFA to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting 1 µL into the GC-MS system.

Expert Insight: The TMS derivative will have a different fragmentation pattern in EI-MS, often showing a characteristic loss of a methyl group (M-15) from the TMS moiety. This can provide additional structural confirmation.

Comparative Data Summary

The following table summarizes the expected mass spectrometric data for 6-Bromo-2-iodopyridin-3-ol and its TMS derivative.

CompoundIonization ModeExpected [M+H]+ (m/z)Key Fragments (m/z)Isotopic Signature
6-Bromo-2-iodopyridin-3-olESI (+)299.85Loss of I, Loss of BrM+2 peak with ~1:1 ratio to M
TMS-derivative of 6-Bromo-2-iodopyridin-3-olEI371.92 (M+•)M-15 (loss of CH3), Loss of I, Loss of BrM+2 peak with ~1:1 ratio to M

Note: The exact mass of the monoisotopic peak is used.[15]

Recommended Analytical Workflow

For a comprehensive analysis of 6-Bromo-2-iodopyridin-3-ol and its derivatives, a multi-faceted approach is recommended. The following workflow outlines the key steps from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Sample Dissolution Deriv Derivatization (for GC-MS) Prep->Deriv LCMS LC-ESI-MS/MS Prep->LCMS GCMS GC-EI-MS Deriv->GCMS MW Molecular Weight Determination LCMS->MW Frag Fragmentation Analysis GCMS->Frag Iso Isotopic Pattern Confirmation MW->Iso Frag->Iso

Caption: Recommended workflow for MS analysis.

Detailed Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, select the precursor ion corresponding to [M+H]+ and apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV).

Conclusion

The mass spectrometric analysis of 6-Bromo-2-iodopyridin-3-ol and its derivatives requires a nuanced approach that considers the physicochemical properties of the analyte. Electrospray ionization is the method of choice for the direct analysis of the polar parent compound, providing clear molecular weight information. For less polar derivatives or when using gas chromatography, derivatization followed by EI or APCI is highly effective for structural elucidation. By leveraging the distinct isotopic signatures of bromine and understanding the predictable fragmentation pathways, researchers can confidently identify and characterize this important class of molecules.

References

  • Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • ESI vs APCI. Which ionization should I choose for my application? (2021, September 24). YouTube. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. (2004). Europe PMC. Retrieved from [Link]

  • Week 8 : Lecture 39 : Isotope Peaks in Mass Spectrometry. (2023, March 7). YouTube. Retrieved from [Link]

  • Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). University of Calgary. Retrieved from [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006, April 1). LCGC International. Retrieved from [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. (2000). PubMed. Retrieved from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones?. (2000). Digital.CSIC. Retrieved from [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-bromo-3-iodopyridin-2-ol (C5H3BrINO). (n.d.). PubChemLite. Retrieved from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2007). ResearchGate. Retrieved from [Link]

  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. (n.d.). Universities Space Research Association. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Which one? (n.d.). Pearson+. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). University of Lethbridge. Retrieved from [Link]

  • Fragmentation Patterns of Aromatic Compounds. (2024, December 26). Prezi. Retrieved from [Link]

  • mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-6-iodopyridin-3-ol. (n.d.). PubChem. Retrieved from [Link]

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Sources

Comparative

assessing the purity of synthesized 6-Bromo-2-iodopyridin-3-ol

Starting Synthesis Investigation I've initiated comprehensive Google searches to gather information on synthesizing 6-Bromo-2-iodopyridin-3-ol, focusing on starting materials, byproducts, and potential impurities. I aim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthesis Investigation

I've initiated comprehensive Google searches to gather information on synthesizing 6-Bromo-2-iodopyridin-3-ol, focusing on starting materials, byproducts, and potential impurities. I aim to build a strong foundation of knowledge before I consider more advanced techniques.

Analyzing Purity Assessment Strategies

I'm now diving deeper into analytical techniques, specifically for assessing the purity of halogenated pyridinols. I'm focusing on methods like HPLC, GC-MS, NMR, and melting point analysis, looking at established protocols, reference standards, and their relative strengths. I'm also exploring similar compounds to 6-Bromo-2-iodopyridin-3-ol, and I am seeking authoritative resources to support the mechanistic claims and protocols. Finally, I'm beginning to structure the guide, focusing on purity's importance and synthesis routes.

Initiating Literature Review

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Developing Purity Assessment Guide

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Outlining Guide's Structure

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Defining Content Structure

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Validation

A Comparative Guide to the Biological Activities of Pyridinol Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth technical comparison of the b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth technical comparison of the biological activities of the primary pyridinol isomers: pyridoxine, pyridoxal, and pyridoxamine. These vitamers of vitamin B6, while interconvertible in vivo, exhibit distinct biological effects that are critical to consider in experimental design and therapeutic development.

Introduction to Pyridinol Isomers: More Than Just Vitamin B6

The term "vitamin B6" encompasses a group of related pyridine derivatives, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their phosphorylated forms.[1] The biologically active coenzyme form is pyridoxal 5'-phosphate (PLP), which plays a crucial role in over 140 enzymatic reactions essential for amino acid, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis.[2] While the body can convert these isomers into PLP, their inherent chemical differences lead to distinct biological activities and potencies. This guide will dissect these differences, providing a comparative analysis of their effects on cellular processes.

Comparative Analysis of Biological Activities

This section provides a side-by-side comparison of the key biological activities of pyridoxine, pyridoxal, and pyridoxamine, supported by available experimental data.

Cytotoxicity and Anti-proliferative Effects

The pyridinol isomers exhibit differential cytotoxic and anti-proliferative effects, particularly in cancer cell lines. Notably, pyridoxal often demonstrates greater potency than pyridoxine.

Biological ActivityIsomerCell LineConcentrationEffectReference
Anti-proliferation Pyridoxal (PL)B16F10 (Murine Melanoma)500 µM95.1% inhibition of cell proliferation[3]
Pyridoxine (PN)B16F10 (Murine Melanoma)500 µM11.4% inhibition of cell proliferation[3]
Anti-proliferation Pyridoxal (PL)M21-HPB (Human Melanoma)0.25-0.5 mMSignificant reduction in cell proliferation[4]
Pyridoxine (PN)M21-HPB (Human Melanoma)Not specifiedGrowth stimulation[4]
Cytotoxicity Pyridoxine (PN)SH-SY5Y (Neuroblastoma)Concentration-dependentInduced cell death[3]
Pyridoxal (PL)SH-SY5Y (Neuroblastoma)Not specifiedNo significant effect on cell viability[3]
Pyridoxamine (PM)SH-SY5Y (Neuroblastoma)Not specifiedNo significant effect on cell viability[3]

Expert Insight: The superior anti-proliferative effect of pyridoxal in melanoma cells may be attributed to its more direct conversion to the active coenzyme PLP, which has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][5] The growth-stimulatory effect of pyridoxine in one melanoma cell line highlights the critical importance of selecting the appropriate vitamer for cancer-related studies.

Antioxidant Activity

All three pyridinol isomers possess antioxidant properties, primarily through their ability to quench reactive oxygen species (ROS).

IsomerRadical QuenchedRate Constant (kq) in D2O (M⁻¹ s⁻¹)Reference
Pyridoxine (PN)Singlet Oxygen (¹O₂)5.5 x 10⁷[6]
Pyridoxal (PL)Singlet Oxygen (¹O₂)7.5 x 10⁷[6]
Pyridoxamine (PM)Singlet Oxygen (¹O₂)7.5 x 10⁷[6]
Pyridoxal 5'-phosphate (PLP)Singlet Oxygen (¹O₂)6.2 x 10⁷[6]

Expert Insight: The antioxidant activity of these isomers is crucial in mitigating oxidative stress, a key factor in various pathologies. Pyridoxamine, in particular, has been noted for its ability to inhibit the formation of advanced glycation end products (AGEs), a process implicated in diabetic complications, by trapping reactive carbonyl species.[7] Pyridoxine has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 pathway.[8]

Enzyme Modulation and Rescue

The different vitamers display varying efficacy in modulating enzyme activity and rescuing enzyme function in cases of genetic mutations.

Key Findings:

  • Enzyme Rescue: In a study on primary hyperoxaluria type I, a disease caused by mutations in the PLP-dependent enzyme alanine:glyoxylate aminotransferase (AGT), pyridoxamine and pyridoxal were found to be more effective than pyridoxine in rescuing the function of folding-defective AGT variants.[9][10] Supplementation with pyridoxine led to the accumulation of pyridoxine 5'-phosphate (PNP), which competitively inhibited the active coenzyme PLP. In contrast, pyridoxamine and pyridoxal supplementation resulted in higher intracellular levels of the active coenzyme forms, PLP and pyridoxamine 5'-phosphate (PMP).[9][10]

Expert Insight: This differential effect on enzyme rescue underscores the importance of considering the entire metabolic pathway of vitamin B6. The accumulation of an inactive, phosphorylated form from one isomer can be detrimental, while other isomers can more efficiently boost the pool of the active coenzyme.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the pyridinol isomers stem from their differential modulation of cellular signaling pathways.

Pyridoxine-Modulated Pathways

Pyridoxine has been demonstrated to activate key antioxidant and metabolic signaling pathways.

Pyridoxine_Signaling Pyridoxine Pyridoxine PKM2 PKM2 Dimerization Pyridoxine->PKM2 promotes Nrf2_activation Nrf2 Transactivation PKM2->Nrf2_activation GSH_synthesis Glutathione (GSH) Synthesis Nrf2_activation->GSH_synthesis HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Neuroprotection Neuroprotection GSH_synthesis->Neuroprotection Antioxidant_response Antioxidant Response HO1_expression->Antioxidant_response Pyridoxal_Apoptosis Pyridoxal Pyridoxal PLP Pyridoxal 5'-phosphate (PLP) Pyridoxal->PLP intracellular conversion Bax_upregulation Bax Upregulation PLP->Bax_upregulation Caspase8_activation Caspase-8 Activation PLP->Caspase8_activation p53 p53 Upregulation PLP->p53 Apoptosis Apoptosis Bax_upregulation->Apoptosis Caspase3_activation Caspase-3 Activation Caspase8_activation->Caspase3_activation Caspase3_activation->Apoptosis p53->Apoptosis

Caption: Pyridoxal-induced apoptosis signaling.

High concentrations of pyridoxal lead to increased intracellular levels of PLP. [4]PLP has been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and to activate caspase-8. [3][5]This cascade of events culminates in the activation of executioner caspases, such as caspase-3, leading to apoptosis. [5]

Pyridoxamine and Anti-Glycation Signaling

Pyridoxamine's therapeutic potential, particularly in diabetic complications, is linked to its ability to inhibit the formation of advanced glycation end products (AGEs) and modulate associated inflammatory signaling.

Pyridoxamine_AntiGlycation Pyridoxamine Pyridoxamine AGEs Advanced Glycation End-products (AGEs) Pyridoxamine->AGEs inhibits formation RAGE Receptor for AGEs (RAGE) Pyridoxamine->RAGE suppresses signaling AGEs->RAGE activates NFkB_activation NF-κB Activation RAGE->NFkB_activation ERK_activation ERK Activation RAGE->ERK_activation Inflammation Inflammation NFkB_activation->Inflammation ERK_activation->Inflammation

Caption: Pyridoxamine's anti-glycation and anti-inflammatory signaling.

Pyridoxamine inhibits the formation of AGEs, which are key drivers of diabetic complications. [7][11]By reducing the levels of AGEs, pyridoxamine subsequently suppresses the activation of the Receptor for Advanced Glycation End products (RAGE) and its downstream pro-inflammatory signaling pathways, including the NF-κB and ERK pathways. [11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of pyridinol isomers.

Cell Viability Assessment: MTT Assay

This protocol is used to determine the effect of pyridinol isomers on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell culture medium appropriate for the cell line

  • Pyridoxine, pyridoxal, and pyridoxamine solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the pyridinol isomers to be tested. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: MTT Assay Workflow.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the pyridinol isomers.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Pyridoxine, pyridoxal, and pyridoxamine solutions of known concentrations

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of the pyridinol isomers and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • DPPH Addition: Add an equal volume of the DPPH working solution to each well. Include a blank with only methanol and a control with methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: DPPH Assay Workflow.

Apoptosis Assessment: Caspase-3 Colorimetric Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • Microplate reader

  • Cells treated with pyridinol isomers

Procedure:

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the wells.

  • Substrate Addition: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Caption: Caspase-3 Assay Workflow.

Conclusion

The choice of pyridinol isomer in research and development is not a trivial one. Pyridoxal consistently demonstrates superior anti-proliferative effects compared to pyridoxine, likely due to its more direct conversion to the active coenzyme PLP and its ability to induce apoptosis. Pyridoxamine exhibits unique anti-glycation properties, making it a promising candidate for mitigating diabetic complications. Pyridoxine, while a common supplement, can exhibit cytotoxic effects at high concentrations and may not be the most effective vitamer for certain therapeutic applications. A thorough understanding of these distinct biological activities and the underlying signaling pathways is crucial for designing robust experiments and developing targeted therapeutic strategies.

References

  • National Institutes of Health Office of Dietary Supplements. (2023). Vitamin B6: Fact Sheet for Health Professionals. Retrieved from [Link]

  • Bilski, P., Li, M. Y., Ehrenshaft, M., Daub, M. E., & Chignell, C. F. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129–134.
  • Chen, C., Li, X., He, J., & Zhou, J. (2020). Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection.
  • Cellini, B., Montioli, R., Oppici, M., Astegno, A., & Borri Voltattorni, C. (2015). Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine: glyoxylate aminotransferase causing primary hyperoxaluria type I. Human Molecular Genetics, 24(19), 5500–5511.
  • Onorato, J. M., Jenkins, A. J., Thorpe, S. R., & Baynes, J. W. (2000). Pyridoxamine, an inhibitor of advanced glycation reactions, also inhibits advanced lipoxidation reactions: mechanism of action of pyridoxamine. The Journal of Biological Chemistry, 275(28), 21177–21184.
  • Shultz, T. D., Santamaria, A. G., Gridley, D. S., Stickney, D. R., & Slater, J. M. (1988). Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma. Anticancer Research, 8(6), 1313–1318.
  • Su, Y., Li, F., Li, C., Zhang, Y., & Ye, F. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology, 64(10), 119-124.
  • Tanaka, T., & Takeda, T. (2017). The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells. Experimental and Therapeutic Medicine, 14(4), 3077–3082.
  • Tsai, C. S., Lin, Y. W., & Lin, C. M. (2011). Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor-κB/extracellular signal-regulated kinase signaling pathway in diabetic rats. Regional Anesthesia and Pain Medicine, 36(1), 23–29.
  • Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., Hageman, G. J., Bast, A., & Haenen, G. R. M. M. (2017). The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function. Toxicology in Vitro, 44, 201-206.

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Comparative

The Kinase Inhibition Profile of 6-Halogenated Pyridin-3-ol Derivatives: A Comparative Guide for Drug Discovery

In the landscape of kinase inhibitor discovery, the pyridine ring stands as a cornerstone privileged scaffold, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyridine ring stands as a cornerstone privileged scaffold, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases.[1][2][3] The strategic functionalization of this core structure is a pivotal exercise in medicinal chemistry, aimed at tuning potency, selectivity, and pharmacokinetic properties. This guide focuses on derivatives of the 6-halogenated pyridin-3-ol scaffold, a versatile starting point for the synthesis of potent kinase inhibitors. While direct and comprehensive screening data for compounds derived specifically from 6-Bromo-2-iodopyridin-3-ol is not extensively published in a consolidated format, we can draw authoritative insights from closely related pyridine and pyrido[2,3-d]pyrimidine analogs.

This document will provide a comparative analysis of the kinase inhibition profiles of representative compounds, delve into the causality behind experimental designs for assessing kinase inhibition, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways these inhibitors modulate.

Comparative Kinase Inhibition Profiles

The true value of a chemical scaffold lies in the ability to generate derivatives with diverse and tunable activity against a range of targets. Below, we compare the inhibitory activities of several pyridine-based compounds against a panel of therapeutically relevant kinases. The data is synthesized from studies on related scaffolds to provide a predictive and comparative framework for researchers working with 6-halogenated pyridin-3-ol derivatives.

Multi-Kinase Inhibitory Profile of Pyrido[2,3-d]pyrimidine Analogs

A study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, which share a core pyridine structure, reveals how substitutions can dramatically alter the kinase inhibition spectrum. The initial lead compound, 4b (PD-089828) , demonstrated broad activity across several receptor tyrosine kinases.[4] Subsequent structure-activity relationship (SAR) studies led to the development of analogs with both enhanced potency and improved selectivity.

CompoundPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)InsR IC50 (µM)
4b 1.110.130.450.22>50
4e >500.060>50>50>50
6c 0.3 (cell prolif.)----
Data sourced from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[4]

The shift in selectivity from a broad-spectrum inhibitor (4b ) to a highly selective FGFr inhibitor (4e ) by modifying the 6-position substituent from a 2,6-dichlorophenyl to a 3,5-dimethoxyphenyl group highlights the critical role of this position in dictating kinase interactions.[4] This provides a valuable lesson for chemists modifying the 6-bromo position on a pyridin-3-ol scaffold.

Selective Inhibition of PI3K Isoforms by Guareschi Pyridine Analogs

In a different study, a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines were synthesized and evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms.[5] The data underscores the potential for developing isoform-selective inhibitors from a common pyridine core.

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kγ IC50 (µM)PI3Kδ IC50 (µM)
9a 1.452.501.801.25
9b 0.854.353.502.50
9h 1.201.801.150.80
Data sourced from a study on Guareschi pyridine scaffolds as PI3K inhibitors.[5]

Compound 9b , with a 4-(4-chlorophenyl) substituent, demonstrated notable selectivity for the PI3Kα isoform.[5] This illustrates how substitutions on the pyridine ring can fine-tune interactions within the closely related ATP-binding sites of the PI3K family.

Key Kinase Targets and Signaling Pathways

Understanding the biological context of kinase inhibition is paramount. The following diagrams illustrate the signaling pathways of two major kinase families, Src and TYK2, which are frequently targeted by pyridine-based inhibitors.

c-Src Signaling Pathway

The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, and migration.[6][7] Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis STAT3->Proliferation

Caption: c-Src signaling cascade initiated by various cell surface receptors.

TYK2 Signaling in Autoimmune Disease

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[4][8] Selective inhibition of TYK2 is a promising therapeutic strategy.

TYK2_Signaling_Pathway Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK (other) Receptor->JAK STAT STATs TYK2->STAT P JAK->STAT P Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

Caption: TYK2-mediated cytokine signaling pathway.

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's inhibitory activity against a specific kinase is a critical step in drug discovery. The choice of assay technology is dictated by factors such as the nature of the kinase, throughput requirements, and the need for mechanistic information. Here, we detail the methodologies for two widely used in vitro kinase assay platforms.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by a test compound.[9][10][11]

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - 4X Test Compound - 2X Kinase/Eu-Ab Mix - 4X Fluorescent Tracer Start->Prepare_Reagents Dispense_Compound Dispense 4 µL of 4X Test Compound Prepare_Reagents->Dispense_Compound Add_Kinase Add 8 µL of 2X Kinase/Eu-Ab Mix Dispense_Compound->Add_Kinase Add_Tracer Add 4 µL of 4X Tracer Add_Kinase->Add_Tracer Incubate Incubate at RT (e.g., 1 hour) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X master dilution series of the test compound in 100% DMSO. Further dilute this series into the appropriate 1X kinase buffer.[12]

    • Prepare a 2X kinase/Eu-antibody mixture in 1X kinase buffer. The concentrations of kinase and antibody should be optimized for the specific assay.[12]

    • Prepare a 4X solution of the appropriate fluorescent kinase tracer in 1X kinase buffer.[12]

  • Assay Assembly:

    • In a low-volume 384-well plate, dispense 4 µL of the 4X test compound or control.

    • Add 8 µL of the 2X kinase/Eu-antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time (typically 1 hour) to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate. The assay relies on the differential sensitivity of a phosphorylated versus a non-phosphorylated peptide to proteolytic cleavage.

Experimental Workflow:

ZLYTE_Workflow Start Start Kinase_Reaction Kinase Reaction: - Kinase - FRET Peptide Substrate - ATP - Test Compound Start->Kinase_Reaction Incubate_Kinase Incubate at RT (e.g., 1 hour) Kinase_Reaction->Incubate_Kinase Development_Reaction Add Development Reagent (Protease) Incubate_Kinase->Development_Reaction Incubate_Development Incubate at RT (e.g., 1 hour) Development_Reaction->Incubate_Development Read_FRET Read FRET Signal Incubate_Development->Read_FRET Analyze_Data Analyze Data: Calculate % Phosphorylation and IC50 Read_FRET->Analyze_Data

Caption: Z'-LYTE™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a solution containing the kinase and the Z'-LYTE™ peptide substrate in kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 1 hour).

  • Development Reaction:

    • Stop the kinase reaction and initiate the development reaction by adding the Development Reagent, which contains a site-specific protease.

    • Incubate at room temperature for 1 hour. The protease will cleave the non-phosphorylated peptide, disrupting FRET.

  • Detection and Analysis:

    • Read the plate on a fluorescence plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor.

    • Calculate the emission ratio, which is proportional to the extent of phosphorylation.

    • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The 6-halogenated pyridin-3-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. As evidenced by the comparative data from related pyridine-based compounds, strategic modifications to this core can yield inhibitors with high potency and tunable selectivity against a range of important oncology and immunology targets. The methodologies and pathway diagrams presented in this guide provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this versatile scaffold. Future work should focus on generating a comprehensive kinase panel screening for a library of derivatives originating from 6-Bromo-2-iodopyridin-3-ol to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class.

References

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Innate Immunity. [Link]

  • TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases. Immunotherapy. [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Journal of Biological Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Discovery and evaluation of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. ResearchGate. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. J. Chem. Rev.. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. [Link]

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Validation

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Selective Functionalization of 6-Bromo-2-iodopyridin-3-ol

A Senior Application Scientist's Guide to Strategic Cross-Coupling in Heterocyclic Synthesis In the landscape of pharmaceutical and materials science, the precise functionalization of heteroaromatic scaffolds is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Cross-Coupling in Heterocyclic Synthesis

In the landscape of pharmaceutical and materials science, the precise functionalization of heteroaromatic scaffolds is paramount. The dihalogenated pyridinol, 6-Bromo-2-iodopyridin-3-ol, presents a classic challenge and opportunity for synthetic chemists: how to achieve selective C-C bond formation at one of two distinct halogenated positions. This guide provides a detailed, experience-driven comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective arylation of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings that govern selectivity, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Imperative: Chemoselectivity in Dihalogenated Pyridines

The synthetic utility of 6-Bromo-2-iodopyridin-3-ol lies in its potential for sequential, site-selective derivatization. The key to unlocking this potential is to exploit the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The energy barrier for this step is dictated by the carbon-halogen bond dissociation energy (BDE).[1] The established reactivity trend for halogens is C-I > C-Br > C-Cl > C-F, making the C-I bond at the C2 position the more labile and, therefore, the preferred site for initial oxidative addition.[1]

Furthermore, for heteroaromatic systems like pyridine, electronic effects also play a crucial role. The positions alpha to the nitrogen (C2 and C6) are more electron-deficient, which generally favors oxidative addition.[1][2] In the case of 6-Bromo-2-iodopyridin-3-ol, both the inherent reactivity of the C-I bond and its position alpha to the ring nitrogen synergistically activate the C2 position for selective cross-coupling.

Mechanistic Showdown: Suzuki vs. Stille Coupling

While both reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent—organoboron vs. organotin—introduces critical differences in reaction conditions, functional group tolerance, and overall efficiency.

The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse

The Suzuki coupling utilizes generally non-toxic and environmentally benign organoboron reagents, such as boronic acids or their esters.[3][4] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4][5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate R²-B(OR)₂ Base product R¹-R² transmetalation_intermediate->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: Robust and Mild

The Stille coupling employs organostannanes, which are known for their excellent stability to air and moisture and their tolerance of a wide array of functional groups.[6][7][8] A notable advantage of the Stille reaction is that it often proceeds under neutral or nearly neutral conditions, as a base is not typically required for transmetalation.[9] However, the primary drawback is the toxicity of organotin reagents and the challenge of removing stoichiometric tin byproducts from the reaction mixture.[6][10]

Catalytic Cycle of the Stille Coupling

Stille_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate R²-Sn(R³)₃ product R¹-R² transmetalation_intermediate->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Head-to-Head Performance Comparison

For the selective coupling at the C2-iodo position of 6-Bromo-2-iodopyridin-3-ol, both methods are viable. The choice often comes down to the specific requirements of the synthesis, such as functional group compatibility, desired reaction conditions, and downstream purification strategies.

FeatureSuzuki CouplingStille CouplingSenior Scientist's Insight
Chemoselectivity (I vs. Br) ExcellentExcellentBoth reactions are highly selective for the C-I bond due to its lower bond dissociation energy. Selectivity is primarily substrate-driven.
Organometallic Reagent Boronic acids/estersOrganostannanesBoronic acids are preferred for their low toxicity and ease of handling.[3][4] Organostannanes offer broad functional group tolerance but are highly toxic.[10][11]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[12][13]Often proceeds under neutral conditions; additives like Cu(I) or LiCl can accelerate the reaction.[6]The need for a base in Suzuki coupling can be a limitation for base-sensitive substrates. Stille's milder conditions can be advantageous in complex molecule synthesis.[14]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed by aqueous workup.Tin byproducts (e.g., Bu₃SnBr) can be difficult to remove and often require specific workup procedures (e.g., KF wash) or careful chromatography.[6]The ease of purification is a significant practical advantage for the Suzuki coupling, especially on a larger scale.
Functional Group Tolerance Good, but can be compromised by the basic conditions.Excellent, one of the key advantages of this method.[7][15]For molecules with base-labile groups (e.g., esters), Stille coupling is often the more reliable choice.[4]
Cost & Availability Boronic acids are widely available and generally cost-effective.Organostannanes can be more expensive and less commercially available.From a process chemistry perspective, the cost and availability of starting materials heavily favor the Suzuki coupling.

Experimental Protocols

The following protocols are generalized, representative procedures for the selective C2-arylation of 6-Bromo-2-iodopyridin-3-ol. Optimization of catalyst, ligand, base, and solvent may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for the coupling of 2-halopyridines.[16][17]

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - 6-Bromo-2-iodopyridin-3-ol - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->setup degas Degas Mixture (e.g., Ar sparging for 15 min) setup->degas catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh₃)₄, 5 mol%) degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O and brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 6-Bromo-2-arylpyridin-3-ol purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 6-Bromo-2-iodopyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[12]

  • To this mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-2-arylpyridin-3-ol.

Protocol 2: Selective Stille Coupling

This protocol is based on typical conditions for Stille couplings of heteroaryl halides.[18]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-2-iodopyridin-3-ol (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add an anhydrous, degassed solvent such as DMF or toluene.[18]

  • Add the aryl-organostannane reagent (e.g., Aryl-SnBu₃, 1.1 eq) via syringe.

  • Optionally, additives such as copper(I) iodide (CuI, 0.1 eq) or lithium chloride (LiCl, 3.0 eq) can be included to accelerate the reaction.

  • Heat the mixture (typically 80-110 °C) and monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by a water and brine wash.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography to yield the 6-Bromo-2-arylpyridin-3-ol.

Conclusion and Recommendation

Both the Suzuki and Stille couplings are highly effective for the chemoselective C-C bond formation at the C2-iodo position of 6-Bromo-2-iodopyridin-3-ol.

The Suzuki-Miyaura coupling is recommended as the primary choice for most applications due to its use of less toxic reagents, the straightforward removal of byproducts, and the wide commercial availability and lower cost of boronic acids.[3][4] It represents a more sustainable and process-friendly option.

The Stille coupling remains a powerful alternative, particularly in complex syntheses involving base-sensitive functional groups. Its key advantage is the exceptionally mild and often neutral reaction conditions.[14] However, the inherent toxicity of organostannanes and the challenges associated with their removal necessitate careful handling and purification, making it a more specialized tool in the synthetic chemist's arsenal.

Ultimately, the selection between these two robust methods will be guided by the specific molecular context, the scale of the reaction, and the overarching goals of the research program.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Stille Coupling. NROChemistry.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Stille Coupling. OpenOChem Learn.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Stille reaction. Wikipedia.
  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. Benchchem.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Stille Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Stille Coupling Definition. Fiveable.
  • Suzuki reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

Sources

Comparative

Unraveling Reaction Pathways: A Comparative Guide to the Computational Analysis of 6-Bromo-2-iodopyridin-3-ol

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. The substituted pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. The substituted pyridinol, 6-Bromo-2-iodopyridin-3-ol, presents a fascinating case study in reactivity, with multiple potential sites for chemical transformation. This guide provides an in-depth computational framework for elucidating its reaction mechanisms, comparing the insights derived from theoretical calculations with traditional experimental approaches. We will explore the causality behind computational choices, ensuring a robust and self-validating methodology.

The Subject of Inquiry: 6-Bromo-2-iodopyridin-3-ol

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative.[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group, suggests a rich and complex reactivity. The presence of two different halogen atoms at positions susceptible to nucleophilic attack, alongside the acidic proton of the hydroxyl group, opens up several potential reaction pathways. Understanding the preferred mechanistic routes is crucial for controlling reaction outcomes and leveraging this molecule as a building block in organic synthesis.

Part 1: The Computational Approach to Mechanistic Elucidation

Computational chemistry offers a powerful lens to inspect the intricate dance of atoms during a chemical reaction, providing detailed insights into transient structures like transition states that are often inaccessible to direct experimental observation.[4] Density Functional Theory (DFT) has emerged as a workhorse in this field, offering a favorable balance between computational cost and accuracy for studying organic reaction mechanisms.[4][5][6][7][8]

The Rationale Behind a Computational Investigation

A computational study allows us to:

  • Map Potential Energy Surfaces: Visualize the energy landscape of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.[4][9]

  • Determine Reaction Energetics: Calculate key thermodynamic and kinetic parameters, such as reaction enthalpies, activation energies, and rate constants.[10][11][12][13][14][15]

  • Characterize Transition States: Analyze the geometry and vibrational frequencies of transition states to confirm they represent the true saddle point on the potential energy surface for a given reaction step.[16][17][18][19][20]

  • Evaluate Competing Pathways: Compare the activation barriers of different possible reaction mechanisms to predict the most likely pathway under a given set of conditions.

Experimental Workflow for Computational Analysis

The following workflow outlines the key steps in a computational investigation of the reaction mechanisms of 6-Bromo-2-iodopyridin-3-ol.

Computational Workflow cluster_0 Phase 1: Hypothesis & Model Building cluster_1 Phase 2: Quantum Mechanical Calculations cluster_2 Phase 3: Analysis & Comparison Propose Mechanisms Propose Mechanisms Build Models Build Models Propose Mechanisms->Build Models Reactants, Products, Intermediates Geometry Optimization Geometry Optimization Build Models->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minima Transition State Search Transition State Search Frequency Analysis->Transition State Search Transition State Search->Frequency Analysis Confirm Saddle Point (1 Imaginary Freq.) IRC Calculation IRC Calculation Transition State Search->IRC Calculation Connect Reactants & Products Analyze Energetics Analyze Energetics IRC Calculation->Analyze Energetics Compare Pathways Compare Pathways Analyze Energetics->Compare Pathways Activation Barriers

Caption: A generalized workflow for the computational analysis of reaction mechanisms.

Step-by-Step Computational Protocol
  • Hypothesize Plausible Reaction Mechanisms: Based on the structure of 6-Bromo-2-iodopyridin-3-ol, we can propose several likely reaction pathways. For instance, in a nucleophilic aromatic substitution (SNAAr) reaction, will the nucleophile preferentially attack the carbon bearing the iodine or the bromine? The hydroxyl group could also be deprotonated, leading to different reactivity.

  • Build 3D Molecular Models: Construct accurate 3D models of the reactant (6-Bromo-2-iodopyridin-3-ol), the nucleophile, and the expected products and intermediates for each proposed pathway.

  • Select an Appropriate Level of Theory: The choice of DFT functional and basis set is critical for obtaining reliable results. A common and well-regarded choice for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set. It is often prudent to benchmark results with other functionals or higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or coupled cluster (CCSD(T)) methods for smaller model systems, to ensure the chosen level of theory is adequate.[12][13]

  • Perform Geometry Optimizations: Optimize the geometry of all reactants, intermediates, and products to find their lowest energy conformations.

  • Locate Transition States: This is often the most challenging step. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, can be employed to locate the saddle point on the potential energy surface corresponding to the transition state of each reaction step.

  • Perform Frequency Calculations: For all optimized structures (reactants, products, intermediates, and transition states), perform a vibrational frequency analysis.

    • Minima: Reactants, products, and intermediates should have all real (positive) vibrational frequencies, confirming they are true minima on the potential energy surface.

    • Transition States: A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[17]

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed.[9] This calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions.

  • Calculate Reaction Energetics: With all stationary points located and verified, calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of activation (ΔG‡) and reaction (ΔGr). The Eyring equation can then be used to estimate the reaction rate constants.[16]

Part 2: A Comparative Analysis: Computation vs. Experiment

While computational analysis provides a powerful predictive tool, it is essential to understand its strengths and limitations in comparison to experimental methods.

FeatureComputational Analysis (DFT)Experimental Analysis
Direct Observation Allows for the direct "observation" and characterization of transient species like transition states.Transition states are generally not directly observable due to their fleeting nature (femtosecond lifetimes).[17] Intermediates can sometimes be trapped and characterized.
Safety & Cost Inherently safe and can be more cost-effective than extensive experimental work, especially for exploring numerous possibilities.Can involve hazardous materials and be resource-intensive in terms of time, materials, and equipment.
Scope Can readily explore a wide range of reaction conditions (e.g., different nucleophiles, solvents) and even hypothetical reactions.Limited to the specific conditions of the experiment. Each new condition requires a separate experiment.
Accuracy The accuracy is dependent on the chosen level of theory and can be influenced by factors like solvation effects, which can be challenging to model perfectly.[21]Provides real-world data under the specific experimental conditions.
Mechanistic Insight Provides a detailed, step-by-step picture of the reaction pathway and the electronic changes that occur.[22]Mechanistic insights are often inferred from kinetic studies, isotope labeling, and product analysis.
A Synergistic Approach

The most powerful approach often involves a synergy between computational and experimental methods.[23] Computational studies can generate hypotheses and predict the most likely reaction pathways, which can then be tested and validated through targeted experiments. For example, if a computational study predicts a specific intermediate, experimental efforts can be focused on trying to detect or trap that species.

Visualizing a Hypothetical Reaction Pathway

Let's consider a hypothetical nucleophilic aromatic substitution on 6-Bromo-2-iodopyridin-3-ol. A key question is whether the nucleophile will displace the bromo or the iodo substituent. Computational analysis can provide a clear answer by comparing the activation energies for the two competing pathways.

Competing Pathways Reactants 6-Bromo-2-iodopyridin-3-ol + Nu⁻ TS_I {Transition State (Attack at C-I)} Reactants->TS_I ΔG‡(I) TS_Br {Transition State (Attack at C-Br)} Reactants->TS_Br ΔG‡(Br) Product_I 6-Bromo-2-Nu-pyridin-3-ol + I⁻ TS_I->Product_I Product_Br 2-Iodo-6-Nu-pyridin-3-ol + Br⁻ TS_Br->Product_Br

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-iodopyridin-3-ol Analogs as Potential Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of rationally designed analogs based on the 6-Bromo-2-iodopyridin-3-ol scaffold. The pyridine ring is a well-establi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of rationally designed analogs based on the 6-Bromo-2-iodopyridin-3-ol scaffold. The pyridine ring is a well-established pharmacophore in a multitude of biologically active compounds, with its derivatives being extensively explored for various therapeutic applications, including as anticancer agents and protein kinase inhibitors. The core structure, 6-Bromo-2-iodopyridin-3-ol, serves as a versatile synthetic intermediate for generating diverse molecular architectures. This document will delve into the rationale behind proposed structural modifications, compare their anticipated biological activities against protein kinases, and provide detailed experimental methodologies for their synthesis and evaluation.

The central hypothesis of this guide is that the 6-Bromo-2-iodopyridin-3-ol scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The strategic placement of halogen atoms at the C2 and C6 positions, along with the hydroxyl group at C3, offers multiple avenues for synthetic elaboration and interaction with the kinase active site.

The 6-Bromo-2-iodopyridin-3-ol Scaffold: A Platform for Kinase Inhibitor Design

The 6-Bromo-2-iodopyridin-3-ol core is a halogen-rich heterocyclic compound. Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a non-covalent interaction that has gained recognition as a significant contributor to ligand-protein binding affinity and specificity. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of a kinase. The iodine atom at the 2-position and the bromine atom at the 6-position provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a diverse range of substituents to probe the chemical space around the pyridine core.

The rationale for targeting protein kinases stems from the frequent observation of substituted pyridines and related heterocycles in the core structures of numerous approved and investigational kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Comparative Analysis of Hypothetical Analogs

Based on established principles of medicinal chemistry and SAR studies of related heterocyclic kinase inhibitors, a series of hypothetical analogs of 6-Bromo-2-iodopyridin-3-ol (BPS-0) are proposed and their potential kinase inhibitory activities are compared. The primary focus is on modifications at the C2, C6, and O3 positions.

Table 1: Anticancer Activity (IC50 in µM) of Hypothetical 6-Bromo-2-iodopyridin-3-ol Analogs

Compound IDR2 SubstituentR6 SubstituentR3 SubstituentPredicted VEGFR-2 IC50 (µM)Predicted EGFR IC50 (µM)Rationale for Modification & Predicted Activity
BPS-0 -I-Br-OH> 50> 50Parent scaffold, expected to have weak to no activity. Serves as a baseline.
BPS-1 -Phenyl-Br-OH10-2015-25Introduction of an aryl group at C2 via Suzuki coupling to probe for potential π-π stacking interactions in the kinase hinge region. Moderate activity is anticipated.
BPS-2 -I-Phenyl-OH5-108-15Arylation at C6 is often well-tolerated and can lead to increased potency by accessing deeper hydrophobic pockets.
BPS-3 -Phenyl-Phenyl-OH1-52-8Di-aryl substitution could enhance binding affinity through multiple hydrophobic and aromatic interactions.
BPS-4 -(4-methoxyphenyl)-Br-OH8-1512-20Introduction of an electron-donating group on the C2-aryl ring to modulate electronic properties and potentially form additional hydrogen bonds.
BPS-5 -I-(4-aminophenyl)-OH2-74-10The amino group can act as a hydrogen bond donor, potentially improving interaction with the solvent-exposed region of the active site.
BPS-6 -I-Br-OCH3> 50> 50Masking the C3-hydroxyl group is predicted to abolish activity by removing a key hydrogen bonding interaction.
BPS-7 -CN-Br-OH> 50> 50Replacement of the bulky and lipophilic iodine with a smaller, polar cyano group is likely to be detrimental to binding in a hydrophobic pocket.
BPS-8 -I-Morpholine-OH0.5-21-5Introduction of a morpholine ring at C6 can improve solubility and form favorable interactions with the solvent-exposed region of the kinase.
Experimental Methodologies

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for the synthesis of the parent scaffold and key assays for the biological screening of novel 6-Bromo-2-iodopyridin-3-ol analogs.

A general synthetic route to the 6-Bromo-2-iodopyridin-3-ol scaffold is outlined below. This multi-step synthesis would start from a commercially available pyridin-3-ol.

Synthesis_Workflow A Pyridin-3-ol B Bromination A->B Br2, AcOH C 6-Bromopyridin-3-ol B->C D Iodination C->D I2, KI, NaOH E 6-Bromo-2-iodopyridin-3-ol (BPS-0) D->E

Figure 1: Synthetic workflow for 6-Bromo-2-iodopyridin-3-ol.

Step-by-step Protocol:

  • Bromination of Pyridin-3-ol: To a solution of Pyridin-3-ol in glacial acetic acid, add bromine dropwise at room temperature. Stir the reaction mixture for 24 hours. The product, 6-Bromopyridin-3-ol, can be isolated by neutralization and extraction.

  • Iodination of 6-Bromopyridin-3-ol: To a solution of 6-Bromopyridin-3-ol in a suitable solvent, add a solution of iodine and potassium iodide in sodium hydroxide. Stir the reaction at room temperature until completion. The desired product, 6-Bromo-2-iodopyridin-3-ol (BPS-0), can be purified by column chromatography.

The inhibitory activity of the synthesized compounds against protein kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare kinase buffer, enzyme (VEGFR-2), substrate, and ATP solutions C Add enzyme, substrate, and test compound to a 384-well plate A->C B Serially dilute test compounds in DMSO B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 values G->H

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, and buffer) as per the manufacturer's instructions. Serially dilute the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the substrate, and the diluted test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Detection: Stop the reaction and add the detection reagent.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of potential anticancer compounds.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship Insights

The predicted activities in Table 1 are based on the following SAR principles derived from the literature on related kinase inhibitors:

  • C2 and C6 Positions: These positions are often directed towards the solvent-exposed region of the ATP-binding pocket. Introduction of aryl or heteroaryl groups can lead to beneficial interactions with hydrophobic pockets or form additional hydrogen bonds. The use of flexible linkers to attach larger groups at these positions can also be explored to optimize interactions.

  • C3-Hydroxyl Group: The hydroxyl group is likely a key pharmacophoric feature, acting as a hydrogen bond donor or acceptor to anchor the molecule in the hinge region of the kinase. Masking or removing this group is predicted to be detrimental to activity.

  • Halogen Atoms: The bromine and iodine atoms not only serve as synthetic handles but may also participate in halogen bonding with backbone carbonyls or other electron-rich residues in the active site, contributing to binding affinity.

Conclusion

The 6-Bromo-2-iodopyridin-3-ol scaffold presents a compelling starting point for the design of novel kinase inhibitors. The strategic and systematic modification of this core structure, guided by the principles of medicinal chemistry and SAR, holds the potential to yield potent and selective drug candidates. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of such analogs. Further exploration of substitutions at the C2 and C6 positions, while retaining the crucial C3-hydroxyl group, is a promising avenue for future drug discovery efforts in this chemical series.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 17(6), 1679–1683. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • De Witte, P. A., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1234. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

  • PubChem. 2-Bromo-6-iodopyridin-3-ol. [Link]

  • Google Patents. Compounds and compositions as protein kinase inhibitors.
Comparative

A Comparative Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-ol: Benchmarking Academic Innovation Against Patented Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of highly functionalized heterocyclic intermediates is pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of highly functionalized heterocyclic intermediates is paramount. 6-Bromo-2-iodopyridin-3-ol, a versatile building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth technical comparison of a prominent academic synthesis of this compound with analogous patented strategies, offering field-proven insights into the causal relationships behind experimental choices and providing a framework for methodological selection.

Introduction: The Strategic Importance of 6-Bromo-2-iodopyridin-3-ol

6-Bromo-2-iodopyridin-3-ol (CAS No. 188057-35-4) is a key intermediate in the development of a variety of bioactive molecules. The presence of three distinct functional groups on the pyridine ring—a hydroxyl group and two different halogens at specific positions—allows for a range of subsequent chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. The challenge lies in achieving the desired regioselectivity during synthesis, a common hurdle in pyridine chemistry.

Academic Approach: A Regioselective Synthesis via Bromine-Lithium Exchange

A notable academic contribution to the synthesis of bromoiodo hydroxy pyridines comes from the work of Meana, A. et al., as published in Synlett in 2003.[1] This approach leverages a regioselective bromine-lithium exchange on a dibrominated precursor, followed by quenching with an iodinating agent. This method offers a high degree of control over the final substitution pattern.

Underlying Principles and Mechanistic Insights

The success of this academic route hinges on the principles of directed ortho-metalation and the differential reactivity of halogens in lithium-halogen exchange reactions. The hydroxyl group of the pyridine precursor directs the initial lithiation to the ortho position. Subsequently, the choice of the organolithium reagent and reaction conditions allows for a selective exchange of one of the bromine atoms, which is then trapped by an electrophilic iodine source. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, a principle that can be exploited for selective functionalization.[2]

Experimental Protocol: Academic Synthesis

The following protocol is based on the general methodology described by Meana et al. for the synthesis of bromoiodo hydroxy pyridines.[1]

Step 1: Dibromination of 3-Hydroxypyridine

  • To a solution of 3-hydroxypyridine in a suitable solvent such as acetonitrile, add two equivalents of N-Bromosuccinimide (NBS).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2,6-dibromo-3-hydroxypyridine intermediate.

Step 2: Regioselective Bromine-Lithium Exchange and Iodination

  • Dissolve the 2,6-dibromo-3-hydroxypyridine intermediate in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add one equivalent of n-butyllithium (n-BuLi) to the solution. The n-BuLi will selectively perform a bromine-lithium exchange at the more reactive position.

  • After stirring for a short period at -78 °C, quench the resulting organolithium intermediate with a solution of iodine (I₂) in THF.

  • Allow the reaction to warm to room temperature, followed by an aqueous work-up and extraction with an organic solvent.

  • The crude product is then purified by column chromatography to yield 6-Bromo-2-iodopyridin-3-ol.

Academic Synthesis Workflow start 3-Hydroxypyridine step1 Dibromination (NBS, Acetonitrile) start->step1 intermediate1 2,6-Dibromo-3-hydroxypyridine step1->intermediate1 step2 Bromine-Lithium Exchange (n-BuLi, THF, -78°C) intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Iodination (I₂, THF) intermediate2->step3 product 6-Bromo-2-iodopyridin-3-ol step3->product Patented Synthesis Workflow start 3-Hydroxypyridine step1 Selective Bromination (e.g., NBS) start->step1 intermediate1 6-Bromo-3-hydroxypyridine step1->intermediate1 step2 Iodination (e.g., NIS, Acid Catalyst) intermediate1->step2 product 6-Bromo-2-iodopyridin-3-ol step2->product

Caption: A potential workflow based on patented strategies for similar compounds.

Comparative Analysis: Academic Precision vs. Industrial Pragmatism

The academic and potential patented routes, while aiming for the same target, showcase different philosophies in synthetic design.

ParameterAcademic Route (Meana et al.)Patented Route (Hypothetical)
Regioselectivity High, directed by ortho-lithiation and selective Br/Li exchange.Potentially lower, relies on inherent directing effects of substituents.
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphere.Often milder conditions, though strong acids may be used.
Reagents Organolithium reagents (n-BuLi), requires careful handling.Commercially available halogenating agents (NBS, NIS).
Scalability Can be challenging due to cryogenic conditions and handling of pyrophoric reagents.Generally more amenable to large-scale production.
Yield & Purity Typically high yields and purity reported for analogous systems.Yields can be variable and may require extensive purification.

The academic route offers a more precise and predictable pathway to the desired isomer, which is crucial for research and development where compound integrity is paramount. However, the reliance on cryogenic temperatures and highly reactive organolithium reagents can be a significant barrier to industrial scale-up.

Patented methodologies for similar compounds often prioritize operational simplicity and the use of less hazardous and more cost-effective reagents. While this may come at the cost of lower regioselectivity and potentially more challenging purification, these are often acceptable trade-offs in a large-scale manufacturing context.

Conclusion: A Synthesis of Strategy and Application

The synthesis of 6-Bromo-2-iodopyridin-3-ol provides a compelling case study in the comparison of academic and industrial synthetic strategies. The academic approach, exemplified by the work of Meana et al., showcases the power of modern organometallic chemistry to achieve high levels of regioselectivity, providing a reliable route for obtaining pure samples for research purposes. [1]In contrast, a survey of the patent literature for analogous transformations suggests that industrial approaches would likely favor more direct, albeit potentially less selective, halogenation methods that are more amenable to large-scale production.

For researchers in drug development, the academic route provides a clear and reproducible method for accessing this valuable intermediate. For process chemists, the challenge lies in translating the elegance of the academic synthesis into a robust and economically viable industrial process, or in developing novel, highly selective direct halogenation methods that bridge the gap between academic precision and industrial pragmatism.

References

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The bromination of pyridine and its homologues. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. [Link]

  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-iodopyridin-3-ol

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven protocol for the proper disposal of 6-bromo-2-iodopyridin-3-ol, a halogenated pyridine derivative. The procedures outlined here are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within your laboratory.

Hazard Profile: Understanding the "Why" Behind the Protocol

6-Bromo-2-iodopyridin-3-ol (CAS No. 188057-35-4) is a substituted pyridine, a class of heterocyclic compounds that requires careful handling.[1] Its specific hazard profile dictates the stringent disposal measures necessary to protect laboratory personnel and the environment. The primary hazards are summarized below.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity / IrritantGHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

The presence of both bromine and iodine atoms classifies this compound as a halogenated organic, placing it in a specific waste category.[2] Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to the formation of persistent environmental pollutants and violate federal regulations.[3][4]

Regulatory Imperative: Compliance with Federal Mandates

The disposal of halogenated pyridines is not left to institutional discretion alone. The U.S. Environmental Protection Agency (EPA) has established specific requirements under the Code of Federal Regulations. According to 40 CFR § 721.85 , substances in this chemical class are subject to rigorous disposal controls.[3] The regulation specifies that disposal must be accomplished through methods like chemical destruction , often combined with carbon adsorption to ensure complete breakdown.[3] This federal mandate underscores the necessity of high-temperature incineration as the terminal disposal method, which can only be performed by licensed hazardous waste management facilities.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 6-bromo-2-iodopyridin-3-ol is strict segregation. This ensures that the waste stream is correctly characterized for compliant final disposal.

Disposal of Solid Waste

This category includes the pure, unused, or expired chemical, as well as disposables contaminated with it.

Protocol Steps:

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[4][5]

  • Waste Collection: Collect the following items in a designated, compatible hazardous waste container (e.g., a high-density polyethylene pail with a sealing lid):

    • Expired or surplus 6-bromo-2-iodopyridin-3-ol solid.

    • Contaminated weigh boats, spatulas, or pipette tips.

    • Gloves, bench paper, and absorbent pads used during handling or for cleaning minor spills.[6]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must be filled out completely with:

    • The full chemical name: "Waste, Solid: 6-Bromo-2-iodopyridin-3-ol".

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Disposal of Liquid Waste (Solutions)

This category includes reaction mixtures, mother liquors, and solutions used for rinsing glassware that contain 6-bromo-2-iodopyridin-3-ol.

Protocol Steps:

  • Select the Correct Waste Stream: This is a halogenated organic waste . Never mix it with non-halogenated solvent waste.[2][8] This segregation is critical because the disposal methods differ; halogenated waste requires specialized incineration to manage the corrosive hydrogen halides (HCl, HBr, HI) produced during combustion.

  • Container: Use a designated, properly vented, and compatible container (e.g., a glass or coated-glass solvent bottle) clearly marked "Halogenated Organic Waste."

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spillage on the container's exterior.[8] Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Labeling and Logging: Keep the container tightly closed when not in use.[8][9] Maintain a log sheet attached to the container, listing each addition of waste, including the chemical name and approximate quantity.

  • Storage: Store the liquid waste container in a secondary containment tray within a flammable storage cabinet, away from heat and ignition sources.[10]

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

Protocol for Minor Spills (<1 gram of solid, <100 mL of dilute solution):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Wear, at a minimum, two pairs of nitrile gloves, a lab coat, and chemical splash goggles. A respirator may be necessary if dust is generated or ventilation is poor.[11][12]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[11][13] Do not use combustible materials like paper towels to absorb solutions, as this can increase the rate of evaporation.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials into the same hazardous waste container.[14]

  • Dispose: Seal, label, and store the waste container as described in Section 3.1.

For major spills, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health & Safety (EHS) emergency line.

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 6-bromo-2-iodopyridin-3-ol waste.

DisposalWorkflow cluster_type 1. Characterize Waste Form cluster_containment 2. Select & Label Container cluster_storage 3. Store Safely start Identify Waste Containing 6-Bromo-2-iodopyridin-3-ol is_solid Solid Waste (Pure chemical, contaminated PPE, absorbents) start->is_solid is_liquid Liquid Waste (Solutions, reaction mixtures, filtrates) start->is_liquid solid_container Use 'Solid Hazardous Waste' Pail Label with full chemical name & hazards. is_solid->solid_container liquid_container Use 'Halogenated Organic Waste' Bottle Label and maintain log sheet. is_liquid->liquid_container storage Store in designated Satellite Accumulation Area. Keep closed & in secondary containment. solid_container->storage liquid_container->storage end_process Contact EHS for Pickup (Disposal via licensed contractor for high-temp incineration) storage->end_process

Caption: Decision workflow for the disposal of 6-Bromo-2-iodopyridin-3-ol.

By adhering to this comprehensive disposal guide, you not only ensure the safety of your laboratory and community but also uphold the highest standards of professional scientific practice. Always consult your institution's specific EHS guidelines, as they may include additional local or state requirements.

References

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Pyridine Standard Operating Procedure . University of Washington. [Link]

  • 2-(2-bromopyridin-4-yl)-propan-2-ol Safety Data Sheet . Acros PharmaTech Limited. [Link]

  • Cleaning up a spill . Kent State University Compliance and Risk Management. [Link]

  • Chemical Spill Procedures . Clarkson University Environmental Health & Safety. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Process for dehalogenation of contaminated waste materials.
  • Hazardous Laboratory Chemicals Disposal Guide (Book) . CRC Press. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • 2-Bromo-6-iodopyridin-3-ol Hazard Information . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Hazardous Waste: Guidelines and Regulations . U.S. Environmental Protection Agency. [Link]

  • Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information. [Link]

  • Partial List of Chemical Incompatibilities . University of Nevada, Reno Environmental Health & Safety. [Link]

  • List of Hazardous Substances and Reportable Quantities . U.S. Department of Transportation. [Link]

  • Pyridine, 4-bromo- - Substance Details . U.S. Environmental Protection Agency. [Link]

  • 1,3-Butadiene Occupational Safety and Health Standard . Occupational Safety and Health Administration. [Link]

  • 6-Bromo-2-iodopyridin-3-ol Product Page . Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-2-iodopyridin-3-OL

A Researcher's Guide to Safely Handling 6-Bromo-2-iodopyridin-3-ol As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 6-Bromo-2-iodopyridin-3-ol is foundational...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Bromo-2-iodopyridin-3-ol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 6-Bromo-2-iodopyridin-3-ol is foundational to innovation. However, with great discovery comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2-iodopyridin-3-ol, moving beyond a simple checklist to instill a deep understanding of why each precaution is necessary. Our goal is to empower you with the knowledge to work confidently and safely.

Immediate Hazard Assessment

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridine derivative. While a comprehensive toxicological profile may not be available for this specific compound, the Globally Harmonized System (GHS) classification for the closely related 2-Bromo-6-iodopyridin-3-ol indicates several hazards[1]. It is classified as:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Harmful if inhaled

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Given these hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense against exposure. The following table outlines the minimum required PPE for handling 6-Bromo-2-iodopyridin-3-ol in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatN95 respirator or working within a certified chemical fume hood
Preparing Solutions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatWork within a certified chemical fume hood
Running Reactions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatWork within a certified chemical fume hood
Post-Reaction Work-up Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatWork within a certified chemical fume hood
Rationale for PPE Selection:
  • Eye and Face Protection : The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when transferring solutions or during a reaction quench.[2]

  • Hand Protection : Due to the risk of skin irritation and dermal toxicity, chemically resistant gloves are mandatory. Double-gloving provides an extra layer of protection against potential tears or permeation. For chemicals with known skin hazards or unknown toxicity, a highly resistant laminate glove (like a Silver Shield) under a standard nitrile or neoprene glove is a best practice.[2]

  • Body Protection : A flame-resistant lab coat is essential, especially when working with flammable solvents that may be used in conjunction with 6-Bromo-2-iodopyridin-3-ol.

  • Respiratory Protection : Halogenated organic compounds can be volatile and harmful if inhaled. All work with 6-Bromo-2-iodopyridin-3-ol, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available, a respirator with an organic vapor cartridge and a particulate filter may be permissible under a comprehensive respiratory protection program.[4]

Step-by-Step Operational Plan

Pre-Operational Checklist:
  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection : Check all PPE for damage (e.g., cracks in goggles, tears in gloves) before use.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit : Have a spill kit rated for chemical spills readily accessible.

Donning PPE Workflow:

PPE_Donning_Workflow Start Start: Enter Lab Lab_Coat Don Lab Coat Start->Lab_Coat Goggles Don Chemical Splash Goggles Lab_Coat->Goggles Face_Shield Don Face Shield (if needed) Goggles->Face_Shield Respirator Don Respirator (if needed) Face_Shield->Respirator Gloves Don Inner Gloves Respirator->Gloves Outer_Gloves Don Outer Gloves Gloves->Outer_Gloves End Proceed to Handling Outer_Gloves->End

Caption: Sequential process for correctly donning PPE before handling 6-Bromo-2-iodopyridin-3-ol.

Handling and Experimental Procedure:
  • Weighing : Always weigh solid 6-Bromo-2-iodopyridin-3-ol within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring : Keep the reaction vessel within the fume hood at all times.

  • Post-Handling : After handling, decontaminate the work area.

Doffing PPE Workflow:

PPE_Doffing_Workflow Start Start: Handling Complete Outer_Gloves Remove Outer Gloves Start->Outer_Gloves Face_Shield Remove Face Shield Outer_Gloves->Face_Shield Lab_Coat Remove Lab Coat Face_Shield->Lab_Coat Inner_Gloves Remove Inner Gloves Lab_Coat->Inner_Gloves Goggles Remove Goggles Inner_Gloves->Goggles Wash_Hands Wash Hands Thoroughly Goggles->Wash_Hands End Exit Lab Wash_Hands->End

Caption: Sequential process for safely removing PPE to prevent contamination.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

  • Solid Waste : All solid waste contaminated with 6-Bromo-2-iodopyridin-3-ol (e.g., weighing paper, contaminated gloves, bench paper) must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not discharge to sewer systems.[5]

  • Decontamination : The work area and any equipment used should be decontaminated. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.

All chemical waste should be disposed of in accordance with local, state, and federal regulations.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

  • Spill : Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-Bromo-2-iodopyridin-3-ol, fostering a culture of safety and scientific excellence in your laboratory.

References

  • 6-BROMO-5-IODOPYRIDIN-3-OL SDS, 697300-70-2 Safety D
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: )
  • 2-Bromopyridine Safety D
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: )
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: )
  • 3-Bromopyridin-2-ol Safety D
  • 2-Bromo-3-hydroxypyridine Safety D
  • 2-Bromopyridine Safety D
  • Pyridine Safety D
  • 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem. (URL: )

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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